Triclofos
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloroethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl3O4P/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQRGCZGSFRBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7246-20-0 (mono-hydrochloride salt) | |
| Record name | Triclofos [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023700 | |
| Record name | Triclofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN WATER /MONOSODIUM/, 1 g in 250 ml alcohol; almost insol in ether | |
| Record name | TRICLOFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE OR ALMOST WHITE POWDER | |
CAS No. |
306-52-5 | |
| Record name | Trichloroethyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triclofos [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triclofos | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06753 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethanol, 2,2,2-trichloro-, dihydrogen phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triclofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triclofos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICLOFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J712EO9048 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRICLOFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Triclofos Sodium
Executive Summary: Triclofos sodium is a sedative prodrug that is rapidly metabolized to its active form, 2,2,2-trichloroethanol (TCE). The primary molecular target for TCE is the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. In vitro studies, predominantly utilizing whole-cell patch-clamp electrophysiology, have demonstrated that TCE acts as a positive allosteric modulator of the GABA-A receptor. It enhances the receptor's affinity for GABA, thereby potentiating GABA-activated chloride currents. This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability. At higher concentrations, TCE can also directly gate the GABA-A receptor channel in the absence of GABA. This guide details the metabolic activation, molecular interactions, and experimental validation of this mechanism.
Metabolic Activation of this compound Sodium
This compound sodium itself is pharmacologically inactive. Its therapeutic effects are contingent upon its rapid hydrolysis to the active metabolite, 2,2,2-trichloroethanol (TCE).[1][2][3] This conversion, which also yields monosodium phosphate, occurs swiftly in vivo and is the critical first step in its mechanism of action.[1][4] TCE is then further metabolized, primarily through glucuronidation or oxidation to trichloroacetic acid.[1]
Primary Molecular Target: The GABA-A Receptor
The principal target for the active metabolite TCE is the GABA-A receptor, a pentameric ligand-gated ion channel.[5] Upon binding of the neurotransmitter GABA, the channel opens, allowing the influx of chloride ions (Cl⁻) into the neuron.[5] This influx increases the negative charge inside the cell, causing hyperpolarization and making it more difficult for the neuron to fire an action potential, thus mediating fast inhibitory neurotransmission.[5][6]
In Vitro Mechanism of Action of Trichloroethanol
The sedative and hypnotic effects of this compound sodium are mediated by TCE's interaction with the GABA-A receptor. In vitro electrophysiological studies have elucidated two primary modes of action.
3.1 Positive Allosteric Modulation TCE potentiates the effect of GABA on the GABA-A receptor.[7] It binds to a site on the receptor distinct from the GABA binding site and allosterically increases the receptor's sensitivity to GABA. This results in an enhanced and prolonged chloride current for a given concentration of GABA.[7][8] This potentiation is concentration-dependent, observed at TCE concentrations from 0.2 to 10 mM.[7] This action is considered the primary mechanism for its therapeutic effects.
3.2 Direct Receptor Gating At higher concentrations (≥ 2.5 mM), TCE can directly activate the GABA-A receptor channel, causing it to open even in the absence of GABA.[8][9] This direct gating results in a chloride current that can be inhibited by GABA-A receptor antagonists such as bicuculline and picrotoxin, confirming the effect is mediated through the GABA-A receptor channel.[8][9]
Quantitative Analysis of In Vitro Efficacy
Electrophysiological studies have quantified the effects of TCE on GABA-A receptor-mediated currents in cultured mouse hippocampal neurons.
| Parameter | Value | Experimental Conditions | Reference |
| Potentiation Range | 0.2 - 10 mM | Concentration-dependent prolongation of GABA-activated current. | [7] |
| EC₅₀ (Potentiation) | 3.0 ± 1.4 mM | Potentiation of current activated by 1 µM GABA. | [8][9] |
| Eₘₐₓ (Potentiation) | 576 ± 72% of control | Maximal potentiation of current activated by 1 µM GABA. | [8][9] |
| GABA Concentration | < 10 µM | TCE potentiates currents activated by low GABA concentrations. | [8] |
| Direct Activation | ≥ 2.5 mM | Direct activation of Cl⁻ current in the absence of GABA. | [8][9] |
Receptor Specificity
While the primary target is the GABA-A receptor, TCE also interacts with other ligand-gated ion channels, although these effects are less pronounced.
-
Glycine Receptors: TCE enhances currents at glycine α1 homomeric receptors in a concentration-dependent manner.[10]
-
GABA-rho 1 Receptors: Low concentrations (≤ 2 mM) of TCE do not significantly alter GABA currents at GABA-rho 1 receptors, while higher concentrations are inhibitory.[10]
Key Experimental Protocols
The primary in vitro method for elucidating the mechanism of action of TCE is whole-cell patch-clamp electrophysiology.[8][9][10] This technique allows for the direct measurement of ion currents across the cell membrane in response to neurotransmitters and modulators.
6.1 Protocol: Whole-Cell Patch-Clamp on Recombinant Receptors
This protocol describes the study of TCE on specific GABA-A receptor subtypes expressed in a heterologous system like Human Embryonic Kidney (HEK293) cells.[10]
-
Objective: To quantify the modulatory effect of TCE on GABA-activated chloride currents mediated by a specific recombinant GABA-A receptor subtype (e.g., α2β1).
-
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions.[11] They are transiently transfected with plasmids encoding the desired GABA-A receptor subunits (e.g., α2 and β1) using a suitable transfection reagent.[10][11]
-
Electrophysiological Recording: 24-48 hours post-transfection, whole-cell voltage-clamp recordings are performed.[12]
-
External Solution (in mM): e.g., 145 NaCl, 2.5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4.
-
Internal Pipette Solution (in mM): e.g., 145 CsCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 11 EGTA; pH adjusted to 7.2.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application: A baseline current is established. A submaximal concentration of GABA (e.g., EC₂₀) is applied to the cell to elicit a control current. Subsequently, GABA is co-applied with varying concentrations of TCE to measure the potentiation effect.[10]
-
Data Analysis: The peak amplitude of the GABA-activated current in the presence of TCE is compared to the control current. Concentration-response curves are generated to determine EC₅₀ and Eₘₐₓ values for TCE's modulatory effect.
-
Conclusion
The in vitro mechanism of action of this compound sodium is attributable to its active metabolite, trichloroethanol. TCE functions primarily as a potent positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission by potentiating GABA-activated chloride currents. At supraclinical concentrations, it can also act as a direct agonist. These actions, robustly characterized through electrophysiological techniques, provide a clear molecular basis for the sedative and hypnotic properties of the drug.
References
- 1. Simple method to detect this compound and its metabolites in plasma of children by combined use of liquid chromatography tandem-mass spectrometry and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Safety and efficacy of oral this compound in the ophthalmic evaluation of children with pediatric glaucoma: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA receptor-mediated inhibition of neuronal activity in rat SCN in vitro: pharmacology and influence of circadian phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimising the transient expression of GABA(A) receptors in adherent HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.axolbio.com [docs.axolbio.com]
The Metabolic Conversion of Triclofos to Trichloroethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triclofos sodium, a sedative-hypnotic agent, serves as a prodrug that undergoes rapid metabolic conversion to its pharmacologically active form, trichloroethanol (TCEOH). This biotransformation is a critical determinant of its therapeutic efficacy and pharmacokinetic profile. This technical guide provides an in-depth exploration of the metabolic pathway from this compound to trichloroethanol, intended for researchers, scientists, and professionals in drug development. The guide details the enzymatic processes, presents available quantitative data in structured tables, outlines relevant experimental protocols, and provides visualizations of the metabolic and experimental workflows to facilitate a comprehensive understanding of this critical metabolic activation.
Introduction
This compound sodium is a phosphate ester of trichloroethanol and is administered orally.[1][2] Its sedative and hypnotic effects are not inherent to the parent molecule but are exerted by its principal metabolite, trichloroethanol.[3][4] This metabolic activation primarily occurs in the liver.[3][5] Understanding the nuances of this metabolic pathway is paramount for predicting drug efficacy, managing potential drug-drug interactions, and designing safer therapeutic regimens.
The Metabolic Pathway: From this compound to Trichloroethanol and Beyond
The metabolism of this compound is a multi-step process initiated by the hydrolysis of the phosphate ester linkage. This primary conversion is followed by subsequent metabolic transformations of trichloroethanol.
Step 1: Hydrolysis of this compound to Trichloroethanol
The initial and rate-determining step in the activation of this compound is its hydrolysis to trichloroethanol and inorganic phosphate.[6][7] This reaction is catalyzed by phosphatases, a class of enzymes that cleave phosphate esters. While the specific phosphatase has not been definitively identified in the literature for this compound, alkaline phosphatases are strong candidates due to their known role in hydrolyzing various phosphate esters.
Subsequent Metabolism of Trichloroethanol
Once formed, trichloroethanol, the active metabolite, undergoes further biotransformation:
-
Glucuronidation: A significant portion of trichloroethanol is conjugated with glucuronic acid in the liver to form trichloroethanol glucuronide, a water-soluble metabolite that is readily excreted in the urine.[6]
-
Reversible Conversion to Chloral Hydrate: Trichloroethanol can be reversibly oxidized to chloral hydrate by alcohol dehydrogenase (ADH).[6]
-
Oxidation to Trichloroacetic Acid: Chloral hydrate can be further oxidized by aldehyde dehydrogenase (ALDH) to trichloroacetic acid (TCA), which is then excreted.[6]
Quantitative Data
Table 1: Analytical Method Performance for this compound and its Metabolites in Human Plasma
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Mean Recovery (%) |
| This compound (TCS) | 0.10 | 0.29 | 82.8–107 |
| Trichloroethanol (TCEOH) | 0.10 | 0.31 | 91.6–107 |
| Trichloroacetic Acid (TCA) | 0.24 | 0.72 | 85.4–101 |
| Chloral Hydrate (CH) | 0.25 | 0.76 | 88.9–109 |
| Data from Sato et al. (2019)[5] |
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Species | Reference |
| Trichloroethanol (TCEOH) Half-life | ~8-12 hours | Human | [8] |
| Chloral Hydrate (CH) Half-life | 0.13 hours | Human (serum) | [6] |
Experimental Protocols
Quantification of this compound and Metabolites in Plasma
This protocol is adapted from the method described by Sato et al. (2019) for the simultaneous analysis of this compound and its metabolites in human plasma.[5]
4.1.1. Sample Preparation
-
To 25 µL of plasma in a microcentrifuge tube, add 10 µL of 0.1 M sulfuric acid and 25 µL of an internal standard solution (e.g., deuterated dichloroacetic acid).
-
Vortex the mixture.
-
Add 100 µL of a water/sulfuric acid (0.1 M)/methanol (6:5:1, v/v/v) solution.
-
Incubate at 70°C for 10 minutes for derivatization.
-
Add 110 µL of n-hexane/ethyl acetate (3:7, v/v) and shake vigorously for 20 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 25°C.
-
Transfer the organic layer for analysis.
4.1.2. Analytical Conditions
-
This compound Analysis (LC-MS/MS):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of ammonium formate and formic acid in water and methanol.
-
Detection: Tandem mass spectrometry in negative ion mode.
-
-
Metabolite Analysis (GC-MS):
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Detection: Mass spectrometry with electron ionization.
-
In Vitro Metabolism using Human Liver Microsomes (General Protocol)
This general protocol can be adapted to study the metabolism of this compound.
4.2.1. Incubation Mixture
-
Human liver microsomes (e.g., 0.5 mg/mL protein)
-
This compound (at various concentrations)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
4.2.2. Procedure
-
Pre-incubate the liver microsomes, buffer, and this compound at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for various time points.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the disappearance of this compound and the formation of trichloroethanol using a validated analytical method (as described in section 4.1).
Conclusion
The metabolic conversion of this compound to its active metabolite, trichloroethanol, is a rapid and efficient process primarily mediated by phosphatases in the liver. Trichloroethanol subsequently undergoes further metabolism, including glucuronidation and oxidation. While the overall pathway is well-characterized, a notable gap exists in the literature regarding the specific enzyme kinetics of this compound hydrolysis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers in drug development to further investigate the metabolism and pharmacokinetics of this important sedative-hypnotic agent. Future research should focus on identifying the specific phosphatases involved and characterizing their kinetic parameters to refine pharmacokinetic models and enhance the safe and effective use of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Compartmental and Enzyme Kinetic Modeling To Elucidate the Biotransformation Pathway of a Centrally Acting Antitrypanosomal Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comment on “Systematic Review and Meta-analysis of Efficacy and Safety of Melatonin and this compound for Inducing Adequate Sedation for sleep EEG in Children” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple method to detect this compound and its metabolites in plasma of children by combined use of liquid chromatography tandem-mass spectrometry and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative metabolism of chloral hydrate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple method to detect this compound and its metabolites in plasma of children by combined use of liquid chromatography tandem-mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuropharmacology of Triclofos and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triclofos is a sedative and hypnotic agent that has been utilized primarily in pediatric populations for procedural sedation and the management of insomnia. As a prodrug, its pharmacological activity is dependent on its rapid conversion to the active metabolite, trichloroethanol (TCE). This technical guide provides an in-depth exploration of the neuropharmacology of this compound and its metabolites, with a focus on its core mechanism of action, pharmacokinetics, and pharmacodynamics. This document synthesizes quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and presents visual representations of key pathways and processes to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
This compound, a chlorinated hydrocarbon, exerts its central nervous system (CNS) depressant effects through its active metabolite, trichloroethanol (TCE).[1][2] Historically, it has been considered an alternative to chloral hydrate, offering better palatability and reduced gastric irritation.[3] The primary neuropharmacological target of TCE is the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the CNS.[1][4] By modulating this receptor, TCE enhances inhibitory neurotransmission, leading to sedation, hypnosis, and anxiolysis.[2][5] Understanding the intricate details of its interaction with the GABA-A receptor, its metabolic fate, and its overall pharmacological profile is crucial for its safe and effective use, as well as for the development of novel therapeutics targeting the GABAergic system.
Mechanism of Action
The sedative and hypnotic effects of this compound are not direct but are mediated by its active metabolite, trichloroethanol (TCE).[1][2]
Positive Allosteric Modulation of the GABA-A Receptor
TCE is a positive allosteric modulator of the GABA-A receptor.[5] This means that TCE binds to a site on the receptor that is distinct from the GABA binding site.[6] This binding event enhances the effect of GABA when it binds to its own site. The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions (Cl-) into the neuron.[7] This influx of negatively charged ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.
TCE potentiates GABA-A receptor function by increasing the duration of chloride channel opening in response to GABA binding.[5] This leads to a greater influx of chloride ions and a more pronounced inhibitory effect.[5] Electrophysiological studies have demonstrated that TCE enhances the amplitude and prolongs the decay of GABA-activated currents in a concentration-dependent manner.[5][8]
Pharmacokinetics
Absorption and Metabolism
This compound is administered orally and is rapidly absorbed from the gastrointestinal tract.[5] It is a prodrug and is quickly hydrolyzed by phosphatases in the gut and liver to its active metabolite, trichloroethanol (TCE).[9] TCE is then further metabolized, primarily in the liver, to trichloroacetic acid (TCA), which is inactive, and also conjugated with glucuronic acid to form trichloroethanol glucuronide, which is then excreted.[10]
Distribution and Elimination
TCE readily crosses the blood-brain barrier to exert its effects on the central nervous system.[1] The elimination half-life of TCE is approximately 8 to 12 hours.[1]
Quantitative Data
The following tables summarize the available quantitative data on the neuropharmacology of this compound and its metabolites.
Table 1: Pharmacodynamic Properties of Trichloroethanol
| Parameter | Value | Species/System | Reference |
| EC50 for Potentiation of GABA-A Receptor Currents | 3.0 ± 1.4 mM | Mouse Hippocampal Neurons | [2] |
Table 2: Pharmacokinetic Parameters of this compound and Metabolites
| Parameter | This compound | Trichloroethanol (TCE) | Trichloroacetic Acid (TCA) | Reference |
| Time to Peak Plasma Concentration (Tmax) | Rapid | ~1 hour | Slower onset | [5] |
| Elimination Half-life (t1/2) | Very short | 8-12 hours | Prolonged | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the neuropharmacology of this compound and its metabolites.
Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation
This protocol is used to measure the effect of trichloroethanol on GABA-A receptor currents in neurons.
-
Cell Preparation: Primary neurons (e.g., from mouse hippocampus) are cultured on coverslips. Alternatively, cell lines (e.g., HEK293) transiently or stably expressing specific GABA-A receptor subunit combinations can be used.[1][5]
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing a chloride salt (e.g., CsCl) to allow for the measurement of chloride currents. The external solution is an artificial cerebrospinal fluid (aCSF) containing standard physiological ion concentrations.
-
Drug Application: GABA and trichloroethanol are applied to the cells using a rapid solution exchange system. A low concentration of GABA that elicits a submaximal current is typically used to observe potentiation.
-
Data Analysis: The amplitude, rise time, and decay time of the GABA-activated currents are measured in the absence and presence of various concentrations of trichloroethanol. The potentiation is calculated as the percentage increase in the peak current amplitude or the integral of the current. An EC50 value for the potentiation can be determined by fitting the concentration-response data to a sigmoidal function.[2]
In Vitro Metabolism using Liver Microsomes
This assay determines the metabolic stability of this compound.
-
Materials: Rat liver microsomes, NADPH regenerating system (e.g., G6P, G6PD, NADP+), phosphate buffer, and this compound.[11]
-
Procedure:
-
This compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Samples are centrifuged to pellet the protein.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of this compound and the formation of metabolites like trichloroethanol.
-
-
Data Analysis: The disappearance of this compound over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Assessment of Sedative/Hypnotic Effects in Rodents (Loss of Righting Reflex)
This is a common behavioral assay to assess the sedative and hypnotic effects of a compound in rodents.[12][13]
-
Animals: Male mice (e.g., C57BL/6) are commonly used.
-
Procedure:
-
Animals are administered this compound orally or intraperitoneally at various doses.
-
At set time points after administration, each mouse is placed on its back.
-
The time it takes for the mouse to right itself (i.e., return to a prone position with all four paws on the surface) is recorded.
-
The loss of the righting reflex is defined as the inability to right itself within a specified time (e.g., 60 seconds).
-
-
Data Analysis: The dose required to induce loss of righting reflex in 50% of the animals (HD50) is calculated. The duration of the loss of righting reflex at different doses is also measured.
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[4]
-
Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are used. These strains have different mutations that can be reverted by different types of mutagens.
-
Procedure:
-
The tester strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver, to mimic mammalian metabolism).
-
The bacteria are then plated on a minimal agar medium that lacks histidine.
-
The plates are incubated for 48-72 hours.
-
-
Data Analysis: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Toxicological Profile
The adverse effects of this compound are primarily an extension of its CNS depressant activity and include drowsiness, dizziness, and gastrointestinal disturbances.[8] At higher doses, more severe effects such as respiratory depression and cardiac arrhythmias can occur.[8] The potential for dependence with long-term use has also been noted.[9]
Conclusion
This compound, through its active metabolite trichloroethanol, is a positive allosteric modulator of the GABA-A receptor, leading to enhanced inhibitory neurotransmission and subsequent sedation and hypnosis. Its rapid absorption and metabolism, coupled with a relatively predictable pharmacokinetic profile, have made it a useful agent in specific clinical contexts. This technical guide has provided a comprehensive overview of its neuropharmacology, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the binding characteristics of trichloroethanol at various GABA-A receptor subunit combinations and to further refine its toxicological profile. This information will be invaluable for the continued safe use of this agent and for the development of novel, more selective GABAergic modulators.
References
- 1. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 5. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. enamine.net [enamine.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
Unveiling the Complex Pharmacology of Trichloroethanol Beyond the GABA-A Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Trichloroethanol (TCE), the primary active metabolite of the sedative-hypnotic agent chloral hydrate, has long been characterized by its potentiation of the GABA-A receptor. However, a growing body of evidence reveals a far more complex pharmacological profile, with significant non-GABAergic effects that contribute to its sedative, hypnotic, and analgesic properties. This technical guide provides a comprehensive investigation into these off-target activities, detailing the molecular interactions of TCE with a range of ion channels and receptor systems. We present a synthesis of current research, including quantitative data on receptor modulation, detailed experimental protocols for investigating these effects, and visual representations of the implicated signaling pathways. This document is intended to serve as a critical resource for researchers in pharmacology, neuroscience, and drug development, fostering a deeper understanding of TCE's mechanism of action and paving the way for the development of more selective therapeutic agents.
Introduction
For decades, the central nervous system depressant effects of chloral hydrate have been attributed almost exclusively to its active metabolite, trichloroethanol (TCE), and its positive allosteric modulation of the GABA-A receptor. This interaction enhances the inhibitory effects of GABA, leading to sedation and hypnosis.[1][2] While this remains a cornerstone of its pharmacology, accumulating research has illuminated a broader spectrum of molecular targets for TCE. These non-GABAergic interactions are not merely ancillary but are increasingly recognized as significant contributors to the overall pharmacological profile of the drug, including its analgesic effects.[3]
This guide moves beyond the classical understanding of TCE to explore its multifaceted interactions with other critical components of the central and peripheral nervous systems. We will delve into the modulation of various ion channels, including potassium and sodium channels, its inhibitory action on excitatory amino acid receptors, its potentiation of other inhibitory receptors like the glycine receptor, and its influence on intracellular signaling cascades. By providing a detailed examination of these non-GABAergic effects, this document aims to equip researchers with the knowledge to more accurately interpret experimental data and to inspire new avenues of investigation into the therapeutic potential and toxicological risks associated with TCE and related compounds.
Non-GABAergic Molecular Targets of Trichloroethanol
Trichloroethanol interacts with a diverse array of molecular targets beyond the GABA-A receptor. These interactions, summarized in the tables below, contribute significantly to its complex pharmacological effects.
Ion Channel Modulation
TCE has been shown to modulate the activity of several key ion channels, influencing neuronal excitability and vascular tone.
Table 1: Effects of Trichloroethanol on Potassium Channels
| Channel Subtype | Effect | Concentration Range | Preparation | Reference |
| TREK-1 (K2P) | Agonist | Not specified | Rat middle cerebral arteries | [4] |
| TRAAK (K2P) | Agonist | Not specified | Rat middle cerebral arteries | [4][5] |
| BKCa | Increased open probability | 2-5 mM | Rat dorsal root ganglion neurons | [6] |
| BKCa | Activation | 10⁻⁷ M - 10⁻² M | Rat carotid arteries | [7] |
Table 2: Effects of Trichloroethanol on Sodium Channels
| Channel Subtype | Effect | Concentration Range | Preparation | Reference |
| Tetrodotoxin-resistant (TTX-R) | Inhibition | Clinically relevant concentrations | Rat trigeminal ganglion neurons | [3][8][9] |
Excitatory and Inhibitory Receptor Modulation
TCE also directly interacts with several ligand-gated ion channels, both excitatory and inhibitory, further shaping its impact on synaptic transmission.
Table 3: Effects of Trichloroethanol on Excitatory Amino Acid Receptors
| Receptor Subtype | Effect | IC50 Value | Preparation | Reference |
| NMDA | Inhibition | 1.12 mM (mesencephalic neurons) | Cultured rat neurons | [10] |
| NMDA | Inhibition | 2.76 mM (cortical neurons) | Cultured rat neurons | [10] |
| NMDA | Inhibition | 6.4 mM | Cultured mouse hippocampal neurons | [11] |
| NMDA (GluN1/GluN2A) | Inhibition | 7.31 ± 0.45 mM | HEK 293 cells | [12] |
| AMPA | Inhibition | 0.9 mM | Cultured rat cortical neurons | [13] |
| Kainate | Inhibition | 12 mM | Cultured mouse hippocampal neurons | [11] |
Table 4: Effects of Trichloroethanol on Other Ligand-Gated Ion Channels
| Receptor Subtype | Effect | EC50 Value | Preparation | Reference |
| Glycine (α1) | Potentiation | 3.5 ± 0.1 mM | Recombinant | [14][15] |
| Glycine (α1β) | Potentiation | 5.9 ± 0.3 mM | Recombinant | [14][15] |
| 5-HT3 | Potentiation | Not specified | Recombinant | [3][16] |
Modulation of Intracellular Signaling
Beyond direct channel modulation, TCE can influence intracellular signaling cascades, affecting cellular function and response.
Table 5: Effects of Trichloroethanol on Intracellular Calcium and Signaling Pathways
| Target | Effect | Concentration Range | Preparation | Reference |
| Intracellular Ca²⁺ ([Ca²⁺]i) | Increase | 1-10 mM | Rat submandibular gland acini | [17] |
| Store-Operated Calcium Channels (SOCC) | Inhibition | Not specified | Rat submandibular gland acini | [18] |
| Toll-Like Receptor 2 (TLR2) | Activation of signaling | Not specified | CIR-B13:01 cells | [19] |
| Toll-Like Receptor 4 (TLR4) | Activation of signaling | Not specified | CIR-B13:01 cells | [19] |
| NF-κB | Activation | Not specified | CIR-B*13:01 cells | [19][20] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of non-GABAergic effects of trichloroethanol.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Studies
This protocol is adapted from studies investigating the effects of TCE on TTX-R sodium channels in nociceptive neurons.[3][8][9]
3.1.1. Cell Preparation:
-
Acutely isolate trigeminal ganglion neurons from Sprague-Dawley rats.
-
Mechanically and enzymatically dissociate the ganglia using a mixture of collagenase and dispase.
-
Plate the isolated neurons on poly-L-lysine coated glass coverslips and incubate in a humidified atmosphere of 95% O₂ and 5% CO₂ at 37°C.
-
Use neurons for recording within 12 hours of plating.
3.1.2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH. To block potassium and calcium currents, add 5 CsCl and 0.1 CdCl₂. To isolate TTX-R currents, include 0.5 µM tetrodotoxin (TTX).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.1 Na-GTP. Adjust pH to 7.2 with CsOH.
3.1.3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings using an amplifier such as an Axopatch 200B.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.
-
Maintain the holding potential at -80 mV.
-
To elicit TTX-R Na⁺ currents, apply depolarizing voltage steps from -60 to +40 mV in 5 mV increments for 50 ms.
-
Apply trichloroethanol at various concentrations via a perfusion system.
-
Record and analyze the current amplitudes and channel kinetics before and after TCE application.
Single-Cell Fura-2 Microfluorimetry for Intracellular Calcium Imaging
This protocol is based on studies examining the effect of TCE on NMDA- and AMPA-induced calcium influx.[10][13]
3.2.1. Cell Culture and Dye Loading:
-
Culture primary cortical or mesencephalic neurons on glass coverslips.
-
After a suitable period in culture (e.g., 7-14 days), load the cells with the ratiometric calcium indicator Fura-2 by incubating them in a solution containing 5 µM Fura-2 AM for 45-60 minutes at 37°C.
-
Wash the cells with a standard extracellular solution to remove excess dye.
3.2.2. Imaging Setup and Solutions:
-
Standard Extracellular Solution (in mM): 140 NaCl, 5 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4.
-
Mount the coverslip in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and measure the emitted fluorescence at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is used to calculate the intracellular calcium concentration ([Ca²⁺]i).
3.2.3. Experimental Procedure:
-
Establish a stable baseline [Ca²⁺]i in the standard extracellular solution.
-
Apply the agonist (e.g., NMDA or AMPA) to induce a calcium influx.
-
After washout and return to baseline, pre-incubate the cells with various concentrations of trichloroethanol for a defined period.
-
Co-apply the agonist and trichloroethanol and measure the resulting change in [Ca²⁺]i.
-
Compare the agonist-induced calcium response in the presence and absence of TCE to determine its inhibitory effect.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key non-GABAergic signaling pathways affected by trichloroethanol.
Modulation of Neuronal Excitability
This diagram illustrates the dual effect of TCE on neuronal excitability through its modulation of both inhibitory and excitatory ion channels.
Caption: TCE's influence on neuronal excitability.
Toll-Like Receptor Signaling Pathway
This diagram depicts the activation of the NF-κB pathway by TCE through Toll-Like Receptors 2 and 4, as described in studies on trichloroethylene-induced hypersensitivity.[19][20]
Caption: TCE-induced activation of the NF-κB pathway.
Experimental Workflow for Investigating Ion Channel Modulation
This diagram outlines the typical workflow for studying the effects of TCE on ion channels using patch-clamp electrophysiology.
Caption: Electrophysiological investigation workflow.
Conclusion
The pharmacological profile of trichloroethanol is demonstrably more intricate than its classical depiction as a selective GABA-A receptor modulator. The evidence presented in this guide highlights its significant interactions with a variety of other ion channels and receptor systems, including potassium channels, sodium channels, excitatory amino acid receptors, glycine receptors, and key components of inflammatory signaling pathways. These non-GABAergic effects are crucial for a comprehensive understanding of its sedative, hypnotic, and analgesic properties, as well as its potential for toxicity.
The detailed experimental protocols and visual representations of signaling pathways provided herein are intended to serve as a valuable resource for the scientific community. By facilitating further research into the complex pharmacology of TCE, we can enhance our understanding of anesthetic mechanisms, improve the therapeutic application of existing drugs, and guide the development of novel agents with greater selectivity and improved safety profiles. The continued investigation of these non-GABAergic actions is essential for a complete appreciation of this widely used and historically significant compound.
References
- 1. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]
- 2. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 3. Trichloroethanol, an active metabolite of chloral hydrate, modulates tetrodotoxin-resistant Na+ channels in rat nociceptive neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,2,2-Trichloroethanol Activates a Nonclassical Potassium Channel in Cerebrovascular Smooth Muscle and Dilates the Middle Cerebral Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Trichloroethanol alters action potentials in a subgroup of primary sensory neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trichloroethanol, an active metabolite of chloral hydrate, modulates tetrodotoxin-resistant Na+ channels in rat nociceptive neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trichloroethanol, an active metabolite of chloral hydrate, modulates tetrodotoxin-resistant Na<sup>+</sup> channels in rat nociceptive neurons - ProQuest [proquest.com]
- 10. Trichloroethanol impairs NMDA receptor function in rat mesencephalic and cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of excitatory amino acid-activated currents by trichloroethanol and trifluoroethanol in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential actions of ethanol and trichloroethanol at sites in the M3 and M4 domains of the NMDA receptor GluN2A (NR2A) subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition by chloral hydrate and trichloroethanol of AMPA-induced Ca(2+) influx in rat cultured cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The interaction of general anaesthetics with recombinant GABAA and glycine receptors expressed in Xenopus laevis oocytes: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The interaction of general anaesthetics with recombinant GABAA and glycine receptors expressed in Xenopus laevis oocytes: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The interaction of trichloroethanol with murine recombinant 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multiple effects of trichloroethanol on calcium handling in rat submandibular acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of trichloroethanol on TLR2 and TLR4/NF-κB-mediated antigen processing and presentation in HLA-B* 13:01-transfected antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Trichloroethanol's Modulation of Ion Channels: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Trichloroethanol (TCE), the primary active metabolite of the sedative-hypnotic drug chloral hydrate, exerts significant modulatory effects on a variety of ion channels, contributing to its anesthetic, sedative, and analgesic properties. This technical guide provides an in-depth overview of the current understanding of TCE's interactions with key ion channels, including ligand-gated and voltage-gated channels. We present a comprehensive summary of quantitative data on these interactions, detail the experimental methodologies used to elucidate these effects, and provide visual representations of the core signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development investigating the mechanisms of action of anesthetics and related compounds.
Introduction
The pharmacological effects of trichloroethanol are largely attributed to its ability to modulate the activity of various ion channels, which are fundamental to neuronal excitability and signaling. Understanding the specific molecular targets of TCE and the nature of its modulatory actions is crucial for comprehending its physiological effects and for the development of novel therapeutic agents. This guide synthesizes the current knowledge on TCE's modulation of GABA-A receptors, glycine receptors, potassium channels, sodium channels, and calcium channels.
Modulation of Ligand-Gated Ion Channels
Trichloroethanol significantly modulates the function of major inhibitory neurotransmitter receptors in the central nervous system.
GABA-A Receptors
TCE potentiates the function of GABA-A receptors, which are chloride-permeable ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.[1][2][3][4] This potentiation of GABAergic transmission is a key mechanism underlying the sedative and hypnotic effects of chloral hydrate.[2][4]
Quantitative Data: Trichloroethanol Modulation of GABA-A Receptors
| Receptor Subtype | Agonist | TCE Concentration | Effect | Quantitative Value | Reference |
| GABA-A (mouse hippocampal neurons) | 1 µM GABA | 1-25 mM | Potentiation of Cl⁻ current | EC₅₀ = 3.0 ± 1.4 mM | [3][4] |
| GABA-A α2β1 (recombinant) | EC₂₀ GABA | Not specified | Enhancement of Cl⁻ current | - | [1] |
| GABA-A (hippocampal neurons) | Exogenous GABA | 0.2-10 mM | Prolongation of Cl⁻ current | Concentration-dependent | [2] |
Experimental Protocol: Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents
The effects of TCE on GABA-A receptor-mediated currents are typically studied using the whole-cell patch-clamp technique on cultured neurons (e.g., mouse hippocampal neurons) or cell lines (e.g., HEK 293) expressing specific GABA-A receptor subunits.[1][3][4]
-
Cell Preparation: Neurons are isolated and cultured, or HEK 293 cells are transiently transfected with plasmids encoding the desired GABA-A receptor subunits.
-
Recording Configuration: The whole-cell configuration of the patch-clamp technique is established to allow for the measurement of macroscopic currents flowing across the entire cell membrane.
-
Solutions:
-
External Solution (in mM): NaCl 140, KCl 5, CaCl₂ 2, MgCl₂ 1, HEPES 10, Glucose 10; pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): CsCl 140, MgCl₂ 2, EGTA 11, HEPES 10, ATP 2; pH adjusted to 7.2. Cesium is used to block potassium currents.
-
-
Drug Application: A submaximal concentration of GABA (e.g., 1 µM) is applied to elicit a baseline current. Trichloroethanol is then co-applied with GABA at various concentrations to determine its modulatory effect.
-
Data Analysis: The potentiation of the GABA-activated current by TCE is quantified by measuring the increase in the peak amplitude and/or the total charge transfer. Concentration-response curves are generated to calculate the EC₅₀ value.
Signaling Pathway: TCE Potentiation of GABAergic Inhibition
Caption: TCE allosterically modulates GABA-A receptors to enhance GABA-mediated chloride influx, leading to neuronal inhibition.
Glycine Receptors
Similar to its effects on GABA-A receptors, TCE also potentiates the function of glycine receptors, another major class of inhibitory ligand-gated ion channels, particularly in the brainstem and spinal cord.[1][5]
Quantitative Data: Trichloroethanol Modulation of Glycine Receptors
| Receptor Subtype | Agonist | TCE Concentration | Effect | Quantitative Value | Reference |
| Glycine α1 homomeric (recombinant) | EC₂₀ Glycine | Not specified | Enhancement of Cl⁻ current | - | [1] |
| α2β Glycine Receptors | Glycine | 3 mM | Potentiation of current | - | [6] |
Experimental Protocol: Studying Glycine Receptor Modulation
The experimental protocol for studying TCE's effects on glycine receptors is analogous to that used for GABA-A receptors, employing the whole-cell patch-clamp technique on cells expressing recombinant glycine receptor subunits.[1] Specific mutations, such as S267I in the α1 subunit, have been shown to abolish the positive modulation by TCE.[1][5]
Other Ligand-Gated Channels
-
GABA rho 1 Receptors: Unlike its effects on GABA-A and glycine receptors, TCE at concentrations up to 2 mM does not significantly alter submaximal GABA currents at GABA rho 1 receptors. Higher concentrations lead to inhibition.[1]
-
AMPA Receptors: Trichloroethanol inhibits the rise in intracellular Ca²⁺ induced by (S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA), indicating an inhibitory effect on AMPA receptor-channels.[7]
Quantitative Data: Trichloroethanol Inhibition of AMPA Receptors
| Receptor | Agonist | TCE Concentration | Effect | Quantitative Value | Reference |
| AMPA Receptor-Channel | 30 µM AMPA | Not specified | Inhibition of Ca²⁺ influx | IC₅₀ = 0.9 mM | [7] |
Modulation of Voltage-Gated and Other Ion Channels
Potassium Channels
Trichloroethanol is an agonist for the two-pore domain K⁺ (K₂P) channels TREK-1 and TRAAK.[8][9][10] Activation of these channels in cerebrovascular smooth muscle cells leads to membrane hyperpolarization and vasodilation, which may explain the observed increase in cerebral blood flow following chloral hydrate administration.[8][10]
Quantitative Data: Trichloroethanol Activation of K⁺ Channels
| Channel | Cell Type | TCE Concentration | Effect | Quantitative Value | Reference |
| Nonclassical K⁺ Channel (TRAAK-like) | Rat MCA smooth muscle cells | 10⁻² M | Increased outward current at 60 mV | - | [8] |
Experimental Workflow: Investigating TCE-induced Vasodilation
Caption: Experimental workflow to determine the role of K⁺ channels in TCE-induced cerebral artery dilation.
Voltage-Gated Sodium Channels
Trichloroethanol has been shown to inhibit tetrodotoxin-resistant (TTX-R) Na⁺ channels, which are predominantly expressed in nociceptive sensory neurons.[11][12][13] This action likely contributes to the analgesic properties of chloral hydrate. TCE decreases the peak amplitude of the transient TTX-R Na⁺ current in a concentration-dependent manner and also modulates the gating properties of these channels, including enhancing use-dependent inhibition and slowing recovery from inactivation.[11][12][13]
Quantitative Data: Trichloroethanol Inhibition of TTX-R Na⁺ Channels
| Channel | Cell Type | TCE Concentration | Effect | Quantitative Value | Reference |
| Transient TTX-R INa | Rat trigeminal ganglion neurons | 1 mM | Inhibition of peak current | ~30% reduction | [11][12] |
| Persistent TTX-R INa | Rat trigeminal ganglion neurons | 1 mM | Potent inhibition | - | [11][12] |
Calcium Channels
Trichloroethanol exerts multiple effects on calcium signaling. It has been shown to inhibit store-operated calcium channels (SOCC) and both low-voltage-activated (LVA) and high-voltage-activated (HVA) calcium channels.[14][15][16] A related compound, 1,1,1-trichloroethane, reversibly reduces LVA and HVA calcium currents.[14]
Quantitative Data: Trichloroethanol and Related Compounds on Calcium Channels
| Channel/Target | Compound | Cell Type | Effect | Quantitative Value | Reference |
| LVA Calcium Current | 1,1,1-Trichloroethane | Rat dorsal root ganglion neurons | Inhibition | IC₅₀ = 3.99 x 10⁻³ M | [14] |
| HVA Calcium Current | 1,1,1-Trichloroethane | Rat dorsal root ganglion neurons | Inhibition | IC₅₀ = 5.76 x 10⁻³ M | [14] |
| Thapsigargin-sensitive Microsomal Ca²⁺-ATPase | Trichloroethanol | Rat submandibular glands | Inhibition | 50% inhibition at 10 mM | [16] |
| Store-Operated Calcium Channel (SOCC) | Trichloroethanol | Rat submandibular acinar cells | Inhibition | - | [15][16] |
Summary and Future Directions
Trichloroethanol's pharmacological profile is a consequence of its multifaceted interactions with a range of ion channels. Its primary sedative and hypnotic effects are mediated through the potentiation of inhibitory GABA-A and glycine receptors. Additionally, its modulation of potassium, sodium, and calcium channels contributes to its vasodilatory and analgesic properties.
Future research should focus on elucidating the precise binding sites of TCE on these ion channels, which could be achieved through a combination of site-directed mutagenesis, structural biology, and computational modeling. A deeper understanding of the subunit-specific effects of TCE on GABA-A and other hetero-oligomeric channels will be crucial for developing more targeted therapeutic agents with improved side-effect profiles. Furthermore, investigating the in vivo consequences of modulating specific channels, such as the TRAAK potassium channels in the cerebrovasculature, will provide a more complete picture of TCE's physiological actions.
This guide provides a solid foundation for researchers, and it is anticipated that continued investigation into the ion channel pharmacology of trichloroethanol will yield further insights into the mechanisms of anesthesia and sedation.
References
- 1. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anesthetic and ethanol effects on spontaneously opening glycine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Modulatory Actions of the Glycine Receptor β Subunit on the Positive Allosteric Modulation of Ethanol in α2 Containing Receptors [frontiersin.org]
- 7. Inhibition by chloral hydrate and trichloroethanol of AMPA-induced Ca(2+) influx in rat cultured cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,2,2-Trichloroethanol Activates a Nonclassical Potassium Channel in Cerebrovascular Smooth Muscle and Dilates the Middle Cerebral Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 2,2,2-trichloroethanol activates a nonclassical potassium channel in cerebrovascular smooth muscle and dilates the middle cerebral artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Trichloroethanol, an active metabolite of chloral hydrate, modulates tetrodotoxin-resistant Na+ channels in rat nociceptive neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trichloroethanol, an active metabolite of chloral hydrate, modulates tetrodotoxin-resistant Na+ channels in rat nociceptive neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory effect of 1,1,1-trichloroethane on calcium channels of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multiple effects of trichloroethanol on calcium handling in rat submandibular acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple effects of trichloroethanol on calcium handling in rat submandibular acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Prodrug Activation and Kinetics of Triclofos
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triclofos sodium is a phosphate ester prodrug that is rapidly converted in the body to its pharmacologically active metabolite, trichloroethanol (TCE). This technical guide provides a comprehensive overview of the activation, metabolic fate, and pharmacokinetic profile of this compound and its key metabolites. Detailed methodologies for the experimental analysis of these processes are presented, alongside a quantitative summary of pharmacokinetic parameters. Furthermore, the mechanism of action of trichloroethanol at the GABA-A receptor is elucidated through a detailed signaling pathway diagram. This document is intended to serve as a thorough resource for researchers and professionals involved in the study and development of sedative and hypnotic agents.
Prodrug Activation and Metabolic Pathway
This compound itself is pharmacologically inactive and requires bioactivation to exert its sedative-hypnotic effects. The primary activation step is the hydrolysis of the phosphate ester bond, releasing the active metabolite, trichloroethanol (TCE).
Enzymatic Hydrolysis
The conversion of this compound to TCE is catalyzed by non-specific phosphatases, with alkaline phosphatase being a key enzyme in this process due to its role in hydrolyzing organic phosphate esters.[1] This rapid hydrolysis occurs in the gastrointestinal tract and liver following oral administration.
Subsequent Metabolism
Following its formation, TCE undergoes further metabolism. It can be reversibly oxidized to chloral hydrate by alcohol dehydrogenase (ADH). A major metabolic pathway involves the oxidation of TCE to trichloroacetic acid (TCA) by aldehyde dehydrogenase (ALDH). TCE and TCA can also be conjugated with glucuronic acid to facilitate their excretion.[2]
Caption: Metabolic pathway of this compound activation and subsequent metabolism.
Pharmacokinetics
The pharmacokinetic profile of this compound is largely determined by the rapid formation and subsequent elimination of its active metabolite, trichloroethanol.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is readily absorbed from the gastrointestinal tract following oral administration.[3]
-
Distribution: Trichloroethanol, the active metabolite, is distributed throughout the body, including the central nervous system, where it exerts its effects.
-
Metabolism: As detailed in the previous section, this compound is rapidly metabolized to TCE, which is then further metabolized to chloral hydrate and TCA.[2]
-
Excretion: The metabolites of this compound, primarily as glucuronide conjugates of TCE and TCA, are excreted in the urine.[2]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound and its major metabolites.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Humans
| Parameter | This compound | Trichloroethanol (TCE) | Trichloroacetic Acid (TCA) | Reference |
| Tmax (h) | - | 0.67 - 2.38 | - | [4] |
| Cmax (ng/mL) | - | 3241 - 6131 | - | [4] |
| Half-life (t½) (h) | Very short | 8.2 - 10.2 | 75.3 - 94 | [2][4] |
| Bioavailability (%) | - | 94.8 - 101.6 (relative to oral solution) | - | [4] |
Table 2: Analytical Parameters for Quantification in Human Plasma
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Mean Recovery (%) | Reference |
| This compound | 0.10 | 0.29 | 82.8–107 | [2] |
| Trichloroethanol (TCE) | 0.10 | 0.31 | 91.6–107 | [2] |
| Chloral Hydrate | 0.25 | 0.76 | 88.9–109 | [2] |
| Trichloroacetic Acid (TCA) | 0.24 | 0.72 | 85.4–101 | [2] |
Mechanism of Action: GABA-A Receptor Modulation
The sedative and hypnotic effects of this compound are mediated by its active metabolite, trichloroethanol, which acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.
GABA-A Receptor Signaling Pathway
Trichloroethanol binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency and duration of chloride channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.[5][6]
Caption: Signaling pathway of trichloroethanol at the GABA-A receptor.
Experimental Protocols
In Vitro Prodrug Activation: Enzymatic Hydrolysis Assay
This protocol is adapted from standard alkaline phosphatase assays and can be used to determine the rate of this compound hydrolysis.[7][8]
Objective: To quantify the enzymatic conversion of this compound to trichloroethanol by alkaline phosphatase.
Materials:
-
This compound sodium
-
Trichloroethanol (as a standard)
-
Alkaline phosphatase (from bovine intestinal mucosa or similar source)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 9.5)
-
p-Nitrophenyl phosphate (pNPP) as a positive control substrate
-
Stop solution (e.g., 1 N NaOH)
-
Spectrophotometer or HPLC system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a known concentration of this compound, and alkaline phosphatase. A typical reaction volume is 1 mL.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution or by heat inactivation.
-
Quantification of Trichloroethanol:
-
HPLC Method: Analyze the reaction mixture using a validated HPLC method to separate and quantify the amount of trichloroethanol produced. A C18 column with a mobile phase of acetonitrile and water is commonly used.
-
Spectrophotometric Method (Indirect): If a direct assay for TCE is not available, the activity of the phosphatase can be confirmed using pNPP. The hydrolysis of pNPP produces p-nitrophenol, which can be measured colorimetrically at 405 nm.
-
-
Data Analysis: Calculate the rate of trichloroethanol formation (e.g., in µmol/min/mg of protein).
Caption: Experimental workflow for in vitro this compound hydrolysis.
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting an oral pharmacokinetic study of this compound in a rat model.[9]
Objective: To determine the pharmacokinetic profile of this compound and its metabolites after oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
This compound sodium formulation for oral gavage
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical instrumentation (LC-MS/MS or GC-MS)
Procedure:
-
Animal Acclimation and Fasting: Acclimate rats to the housing conditions for at least one week. Fast the animals overnight before dosing, with free access to water.
-
Dosing: Administer a single oral dose of the this compound formulation to each rat via oral gavage. The dose volume should be appropriate for the animal's body weight.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentrations of this compound, trichloroethanol, and trichloroacetic acid in the plasma samples using a validated LC-MS/MS or GC-MS method.[2]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution for each analyte.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Conclusion
This compound serves as an effective prodrug, rapidly delivering the active sedative-hypnotic agent, trichloroethanol, into the systemic circulation. Its activation via hydrolysis by phosphatases is a critical step in its mechanism of action. The subsequent metabolism to chloral hydrate and trichloroacetic acid, and the pharmacokinetic profiles of these metabolites, are essential considerations in its clinical use. The potentiation of GABA-A receptor activity by trichloroethanol provides a clear molecular basis for its therapeutic effects. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for the continued investigation and development of this compound and related compounds.
References
- 1. Pharmacokinetics of trichloroethanol and metabolites and interconversions among variously referenced pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple method to detect this compound and its metabolites in plasma of children by combined use of liquid chromatography tandem-mass spectrometry and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two cases of overdose of trichlofos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The relative bioavailability and pharmacokinetics of chloral hydrate and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Isolation and characterization of organophosphorus phosphatases from Bacillus thuringiensis MB497 capable of degrading Chlorpyrifos, Triazophos and Dimethoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Trichloroethanol in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroethanol (TCE) is the primary active metabolite of the sedative-hypnotic drug chloral hydrate.[1][2][3][4][5] Its effects on the central nervous system (CNS) are responsible for the hypnotic and sedative properties of its parent compound.[1][4] Understanding the molecular interactions of TCE within the CNS is crucial for elucidating its mechanism of action, as well as for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known molecular targets of trichloroethanol, with a focus on quantitative data, experimental methodologies, and visual representations of its effects on key signaling pathways.
The primary mechanism of action of trichloroethanol is the potentiation of inhibitory neurotransmission, primarily through its interaction with GABA-A receptors.[1][6][7] However, research has revealed a broader spectrum of molecular targets, including other ligand-gated ion channels and voltage-gated ion channels, which contribute to its overall pharmacological profile.
Primary Molecular Target: GABA-A Receptors
Trichloroethanol is a positive allosteric modulator of GABA-A receptors.[1][8][9][10] These receptors are ligand-gated ion channels that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of signal transmission.[1][9][10] TCE enhances the effect of GABA, leading to increased inhibitory signaling.[1][6]
Mechanism of Action at GABA-A Receptors
TCE binds to a site on the GABA-A receptor that is distinct from the GABA binding site.[9] This allosteric binding increases the receptor's affinity for GABA or enhances the channel's opening in response to GABA binding, resulting in a greater influx of chloride ions.[6][7] This potentiation of GABAergic transmission is thought to be the principal mechanism behind the sedative and hypnotic effects of chloral hydrate.[1][6] Studies have shown that TCE enhances the amplitude and prolongs the duration of GABA-activated chloride currents in hippocampal neurons.[6] At higher concentrations (≥ 2.5 mM), TCE can directly activate GABA-A receptor channels in the absence of GABA.[7]
Other Molecular Targets in the CNS
Beyond its primary action on GABA-A receptors, trichloroethanol modulates the function of several other key proteins in the CNS, contributing to its complex pharmacological effects.
Glycine Receptors
Similar to its effect on GABA-A receptors, trichloroethanol potentiates the function of inhibitory glycine receptors.[8][11] Glycine receptors are another class of ligand-gated chloride channels that play a crucial role in inhibitory neurotransmission, particularly in the brainstem and spinal cord. Studies have shown that TCE enhances currents elicited by glycine at α1 homomeric receptors.[11] Interestingly, the presence of the β subunit can reverse the effect of TCE on α2 glycine receptors from inhibition to potentiation.[12]
NMDA Receptors
Trichloroethanol has an inhibitory effect on N-methyl-D-aspartate (NMDA) receptors, which are excitatory ionotropic glutamate receptors.[13][14][15][16][17] This inhibition of excitatory neurotransmission likely contributes to the sedative properties of chloral hydrate. TCE inhibits NMDA-induced increases in intracellular calcium in a concentration-dependent manner.[13] The mechanism appears to be similar, but not identical, to that of ethanol.[14]
Potassium Channels
Trichloroethanol has been shown to activate certain types of potassium channels. Specifically, it is an agonist for the two-pore domain K+ (K2P) channels TREK-1 and TRAAK.[18][19][20] Activation of these channels in cerebrovascular smooth muscle leads to hyperpolarization and vasodilation, which may explain the observed increase in cerebral blood flow following chloral hydrate administration.[18][19] Additionally, TCE has been found to increase the open probability of large-conductance calcium-activated K+ (BKCa) channels in dorsal root ganglion neurons, which may contribute to its analgesic effects.[21]
Sodium Channels
Recent studies have indicated that trichloroethanol modulates the function of tetrodotoxin-resistant (TTX-R) sodium channels in nociceptive sensory neurons.[22][23][24] TCE decreases the peak amplitude of the transient TTX-R sodium current and more potently inhibits the persistent component of this current.[22][24] This inhibition of sodium channels reduces neuronal excitability and is thought to contribute to the analgesic properties of chloral hydrate.[22][24]
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of trichloroethanol with its molecular targets.
Table 1: Potentiation of GABA-A and Glycine Receptors by Trichloroethanol
| Receptor | Preparation | TCE Concentration | Effect | Reference |
| GABA-A | Hippocampal Neurons | 0.2 - 10 mM | Concentration-dependent prolongation of GABA-activated current | [6] |
| GABA-A | Hippocampal Neurons | 1 - 25 mM | EC50 of 3.0 ± 1.4 mM for potentiation of 1 µM GABA-activated current | [7] |
| Glycine (α1 homomeric) | HEK 293 Cells | Not specified | Concentration-dependent enhancement of submaximal glycine currents | [11] |
| Glycine (α2β heteromeric) | HEK 293 Cells | 3 mM | Potentiation of glycine-evoked currents by 60 ± 24% | [12] |
Table 2: Inhibition of NMDA and Sodium Channels by Trichloroethanol
| Channel | Preparation | Parameter | Value | Reference |
| NMDA Receptor | Cortical Neurons | IC50 | 2.76 mM | [13] |
| NMDA Receptor | Mesencephalic Neurons | IC50 | 1.12 mM | [13] |
| NMDA Receptor (GluN1/GluN2A) | HEK 293 Cells | IC50 | 7.31 ± 0.45 mM | [14] |
| NMDA Receptor | Hippocampal Neurons | IC50 | 6.4 mM | [15][16] |
| Kainate Receptor | Hippocampal Neurons | IC50 | 12 mM | [15][16] |
| TTX-R Na+ Channel (Transient) | Trigeminal Ganglion Neurons | IC50 | 18.4 ± 1.1 mM | [22] |
| TTX-R Na+ Channel (Persistent) | Trigeminal Ganglion Neurons | IC50 | 3.3 ± 0.4 mM | [22] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on trichloroethanol's molecular targets.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure ion currents across the cell membrane of a single neuron, allowing for the study of ion channel function.
-
Cell Preparation: Acutely isolated neurons (e.g., from rat trigeminal ganglion or hippocampus) or cultured cells (e.g., HEK 293 cells) expressing the receptor of interest are used.[11][15][22][24]
-
Recording: A glass micropipette with a very small tip is sealed onto the surface of the neuron. The cell membrane under the pipette tip is then ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential of the cell is held at a constant level by the patch-clamp amplifier.
-
Drug Application: A solution containing the agonist (e.g., GABA, glycine, NMDA) is applied to the cell to elicit a current. Subsequently, the agonist is co-applied with varying concentrations of trichloroethanol to measure its modulatory effects.
-
Data Analysis: The changes in current amplitude, duration, and other kinetic properties are recorded and analyzed to determine the effect of TCE on the ion channel.
Fura-2 Calcium Imaging
This method is used to measure changes in intracellular calcium concentration, often in response to the activation of calcium-permeable ion channels like the NMDA receptor.
-
Cell Loading: Cultured neurons (e.g., mesencephalic or cortical neurons) are loaded with the fluorescent calcium indicator Fura-2 AM.[13]
-
Imaging Setup: The cells are placed on the stage of an inverted microscope equipped with a fluorescence imaging system.
-
Excitation and Emission: The cells are alternately excited with light at 340 nm and 380 nm, and the emitted fluorescence at 510 nm is captured by a camera.
-
Drug Application: A baseline fluorescence ratio (340/380) is established, after which NMDA is applied to induce an increase in intracellular calcium. Trichloroethanol is then co-applied with NMDA to assess its inhibitory effect.
-
Data Analysis: The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration. The inhibitory effect of TCE is quantified by comparing the NMDA-induced calcium increase in the presence and absence of the drug.
Conclusion
Trichloroethanol exerts its primary effects in the central nervous system through the positive allosteric modulation of GABA-A receptors, leading to enhanced inhibitory neurotransmission. However, its pharmacological profile is complex, involving interactions with a range of other molecular targets, including glycine receptors, NMDA receptors, and specific potassium and sodium channels. The modulation of these various targets collectively contributes to the sedative, hypnotic, and analgesic properties of its parent compound, chloral hydrate. Further research into the specific subunit compositions of the affected receptors and the precise binding sites of trichloroethanol will provide a more detailed understanding of its mechanism of action and may facilitate the development of more targeted therapeutic agents.
References
- 1. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]
- 2. Chloral Hydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 4. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chloral Hydrate | C2H3Cl3O2 | CID 2707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trichloroethylene - Wikipedia [en.wikipedia.org]
- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 10. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 11. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Modulatory Actions of the Glycine Receptor β Subunit on the Positive Allosteric Modulation of Ethanol in α2 Containing Receptors [frontiersin.org]
- 13. Trichloroethanol impairs NMDA receptor function in rat mesencephalic and cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential actions of ethanol and trichloroethanol at sites in the M3 and M4 domains of the NMDA receptor GluN2A (NR2A) subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of excitatory amino acid-activated currents by trichloroethanol and trifluoroethanol in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of excitatory amino acid-activated currents by trichloroethanol and trifluoroethanol in mouse hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ethanol inhibits NMDA receptor-mediated excitotoxicity in rat primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2,2,2-trichloroethanol activates a nonclassical potassium channel in cerebrovascular smooth muscle and dilates the middle cerebral artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2,2,2-Trichloroethanol Activates a Nonclassical Potassium Channel in Cerebrovascular Smooth Muscle and Dilates the Middle Cerebral Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Trichloroethanol alters action potentials in a subgroup of primary sensory neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Trichloroethanol, an active metabolite of chloral hydrate, modulates tetrodotoxin-resistant Na+ channels in rat nociceptive neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Trichloroethanol, an active metabolite of chloral hydrate, modulates tetrodotoxin-resistant Na+ channels in rat nociceptive neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
triclofos and its impact on neuronal excitability
An In-depth Technical Guide on Triclofos and its Impact on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a sedative and hypnotic agent that exerts its primary pharmacological effects on the central nervous system. As a prodrug, it is rapidly metabolized to its active form, 2,2,2-trichloroethanol (TCE), which is responsible for its modulation of neuronal excitability. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, focusing on the molecular interactions of TCE with key ion channels and receptors that govern neuronal firing. We present quantitative data from key studies, detail relevant experimental protocols, and provide visualizations of the core signaling pathways and experimental workflows to offer a thorough resource for the scientific community.
Metabolism of this compound to Trichloroethanol
This compound sodium, a chlorinated phosphate ester, is not pharmacologically active itself. Following oral administration, it is rapidly hydrolyzed by phosphatases in the gut and liver to its active metabolite, trichloroethanol (TCE).[1][2][3][4] This conversion is a critical first step for its sedative and hypnotic effects. TCE is the primary agent that interacts with neuronal targets to reduce central nervous system activity.
Core Mechanism: Potentiation of GABA-A Receptor-Mediated Inhibition
The principal mechanism by which trichloroethanol reduces neuronal excitability is through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[1][5][6] GABA is the primary inhibitory neurotransmitter in the brain. When GABA binds to its receptor, it opens a chloride (Cl⁻) channel, leading to an influx of negatively charged chloride ions. This hyperpolarizes the neuron's membrane potential, making it more difficult to reach the threshold for firing an action potential, thus reducing neuronal excitability.[5][7]
Trichloroethanol binds to a distinct site on the GABA-A receptor complex, enhancing the effect of GABA.[8][9] This potentiation means that in the presence of TCE, a given concentration of GABA will produce a larger chloride current, leading to greater inhibition.[8] At higher concentrations (≥2.5 mM), TCE can directly activate the GABA-A receptor's chloride channel even in the absence of GABA.[8]
Data Presentation: Potentiation of GABA-A Receptor Currents by Trichloroethanol
The following table summarizes quantitative data from whole-cell patch-clamp studies on mouse hippocampal neurons.[8]
| Parameter | Value | Cell Type | Description |
| EC₅₀ of TCE | 3.0 ± 1.4 mM | Mouse Hippocampal Neurons | The concentration of TCE that produces a half-maximal potentiation of the current activated by 1 µM GABA. |
| Eₘₐₓ of TCE | 576 ± 72% of control | Mouse Hippocampal Neurons | The maximal potentiation of the current activated by 1 µM GABA, expressed as a percentage of the control current. |
| Direct Activation | ≥ 2.5 mM | Mouse Hippocampal Neurons | The threshold concentration at which TCE begins to directly activate GABA-A receptor chloride currents. |
Additional Mechanisms Impacting Neuronal Excitability
Beyond its primary action on GABA-A receptors, trichloroethanol also modulates other key determinants of neuronal excitability, including excitatory amino acid receptors and voltage-gated sodium channels.
Inhibition of Excitatory Amino Acid Receptors
Trichloroethanol has been shown to inhibit ion currents activated by the excitatory amino acids N-methyl-D-aspartate (NMDA) and kainate.[10][11] These receptors are critical for fast excitatory synaptic transmission. By inhibiting NMDA and kainate receptors, TCE reduces the depolarizing currents that drive neurons toward their firing threshold, further contributing to its overall CNS depressant effects.
Data Presentation: Inhibition of Excitatory Receptors by Trichloroethanol
The data below, from studies on cultured mouse hippocampal and rat cortical/mesencephalic neurons, quantify the inhibitory effects of TCE.[10][11]
| Receptor Target | IC₅₀ Value | Cell Type | Description |
| NMDA Receptor | 6.4 mM | Mouse Hippocampal Neurons | Concentration of TCE that causes 50% inhibition of NMDA-activated currents. |
| Kainate Receptor | 12 mM | Mouse Hippocampal Neurons | Concentration of TCE that causes 50% inhibition of kainate-activated currents. |
| NMDA Receptor | 1.12 mM | Rat Mesencephalic Neurons | Concentration of TCE that causes 50% inhibition of NMDA-induced increases in intracellular Ca²⁺. |
| NMDA Receptor | 2.76 mM | Rat Cortical Neurons | Concentration of TCE that causes 50% inhibition of NMDA-induced increases in intracellular Ca²⁺. |
Modulation of Tetrodotoxin-Resistant (TTX-R) Sodium Channels
Recent studies have revealed that trichloroethanol also modulates tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels, which are crucial for action potential generation and propagation, particularly in nociceptive (pain-sensing) neurons.[6][12] TCE's actions on these channels include decreasing the peak current amplitude and enhancing inactivation, which collectively make it more difficult for the neuron to fire action potentials.
Data Presentation: Modulation of TTX-R Na⁺ Channels by Trichloroethanol
The following table summarizes the key modulatory effects of TCE on TTX-R Na⁺ channels in acutely isolated rat trigeminal ganglion neurons.[12]
| Effect | Description | Impact on Neuronal Excitability |
| Decreased Peak Current | Reduces the amplitude of the transient TTX-R Na⁺ current in a concentration-dependent manner. | Decreases the depolarizing drive for action potential upstroke. |
| Hyperpolarizing Shift | Induces a hyperpolarizing shift in the steady-state fast inactivation relationship. | Increases the fraction of channels that are in a non-conductive, inactivated state at resting membrane potential. |
| Increased Use-Dependency | Enhances the inhibition of the channel with repetitive stimulation (i.e., during high-frequency firing). | Preferentially suppresses neurons that are firing rapidly. |
| Accelerated Inactivation | Increases the rate at which the channels enter the inactivated state upon depolarization. | Shortens the window for Na⁺ influx, reducing the likelihood of action potential generation. |
| Retarded Recovery | Slows the recovery of the channels from the inactivated state back to the closed, ready-to-open state. | Reduces the number of available channels for subsequent action potentials, decreasing firing frequency. |
Integrated Impact on Neuronal Excitability
The sedative and hypnotic effects of this compound are a direct result of the integrated actions of its active metabolite, trichloroethanol, on multiple neuronal targets. By simultaneously enhancing GABA-mediated inhibition and suppressing glutamate-mediated excitation and voltage-gated sodium channel function, TCE produces a powerful net decrease in neuronal excitability and firing frequency.[12]
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The primary technique used to elucidate the effects of trichloroethanol on neuronal ion channels is whole-cell patch-clamp electrophysiology.[13][14][15][16] This method allows for the direct measurement of ion currents across the entire cell membrane while controlling the membrane voltage.
Detailed Methodology
-
Preparation of Neurons:
-
Neurons (e.g., hippocampal or cortical neurons) are either acutely dissociated from brain tissue or prepared from primary cultures.
-
The cells are placed in a recording chamber on the stage of an inverted microscope and continuously superfused with an external recording solution (Artificial Cerebrospinal Fluid - ACSF) containing physiological ion concentrations.
-
-
Fabrication of Patch Pipettes:
-
Micropipettes are pulled from borosilicate glass capillaries using a micropipette puller to achieve a tip resistance of 2-5 MΩ.
-
The pipette is filled with an internal solution designed to mimic the intracellular ionic environment. This solution also contains ATP and GTP to support cell health and a buffer (e.g., HEPES) to maintain pH.
-
-
Establishing a Whole-Cell Configuration:
-
The micropipette is lowered into the bath and positive pressure is applied to keep the tip clean.
-
Under visual guidance, the pipette tip is carefully positioned to touch the membrane of a target neuron.
-
Gentle suction is applied to form a high-resistance "giga-ohm" seal ( >1 GΩ) between the glass and the cell membrane. This electrically isolates the small patch of membrane under the pipette.
-
A brief, strong pulse of suction is then applied to rupture the membrane patch, establishing electrical and diffusive continuity between the pipette interior and the cell cytoplasm. This is the "whole-cell" configuration.
-
-
Data Acquisition:
-
Voltage-Clamp Mode: Used to measure ion channel currents. The membrane potential is held at a specific voltage (e.g., -70 mV) by a feedback amplifier.
-
To study GABA-A currents, a low concentration of GABA is applied to the bath, and the resulting inward chloride current is measured before and after the application of trichloroethanol.[8]
-
To study voltage-gated sodium channels, the cell is held at a hyperpolarized potential (e.g., -120 mV) and then stepped to various depolarizing potentials (e.g., to 0 mV) to elicit sodium currents.[12][15]
-
-
Current-Clamp Mode: Used to measure membrane potential (voltage). The amplifier injects current to maintain a set level (often zero, to measure the resting potential).
-
-
Drug Application:
-
Trichloroethanol and other pharmacological agents (agonists, antagonists) are applied to the bath via the superfusion system at known concentrations.
-
Conclusion
The impact of this compound on neuronal excitability is multifaceted and profound, mediated entirely by its active metabolite, trichloroethanol. The primary mechanism is the significant potentiation of inhibitory neurotransmission via GABA-A receptors. This effect is complemented by the suppression of excitatory neurotransmission through the inhibition of NMDA and kainate receptors, and the direct modulation of voltage-gated sodium channels, which dampens action potential generation. This combined assault on the cellular mechanisms of neuronal firing underlies the potent sedative and hypnotic properties of this compound, making it an effective, albeit complex, modulator of central nervous system activity. A thorough understanding of these distinct yet synergistic mechanisms is crucial for its appropriate clinical application and for the development of novel therapeutics targeting neuronal excitability.
References
- 1. What is this compound Sodium used for? [synapse.patsnap.com]
- 2. Simple method to detect this compound and its metabolites in plasma of children by combined use of liquid chromatography tandem-mass spectrometry and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of oral this compound as sedative for children undergoing sleep electroencephalogram: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]
- 6. Trichloroethanol, an active metabolite of chloral hydrate, modulates tetrodotoxin-resistant Na+ channels in rat nociceptive neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of excitatory amino acid-activated currents by trichloroethanol and trifluoroethanol in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trichloroethanol impairs NMDA receptor function in rat mesencephalic and cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. THE PATCH CLAMP METHOD CONFIGURATIONS AND PROTOCOLS FOR ASSESSING NEURONAL EXCITABILITY [zenodo.org]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. juniperpublishers.com [juniperpublishers.com]
An In-depth Technical Guide to the Chemical Properties of Triclofos Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclofos sodium, with the CAS number 7246-20-0, is the sodium salt of this compound, the 2,2,2-trichloroethyl dihydrogen phosphate ester.[1] Pharmacologically, it is classified as a sedative and hypnotic agent.[1][2] It is a prodrug that is rapidly metabolized in the body to its active metabolite, trichloroethanol, which is also the active metabolite of chloral hydrate.[1][3][4] This conversion is central to its mechanism of action, which involves enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[3][5][6] this compound sodium is noted for being more palatable and causing less gastric irritation than chloral hydrate.[1] It is primarily used for the short-term management of insomnia and as a sedative in pediatric patients, particularly before diagnostic or therapeutic procedures.[3][4][7]
Chemical and Physical Properties
This compound sodium is a white or nearly white, hygroscopic crystalline powder. It is characterized by its high solubility in water. The key physicochemical properties of this compound sodium are summarized in the table below.
| Property | Value | References |
| IUPAC Name | sodium;2,2,2-trichloroethyl hydrogen phosphate | |
| CAS Number | 7246-20-0 | |
| Molecular Formula | C₂H₃Cl₃NaO₄P | |
| Molecular Weight | 251.36 g/mol | |
| Appearance | White or almost white, crystalline powder | [2] |
| Solubility | Freely soluble in water; slightly soluble in ethanol; practically insoluble in ether; soluble in DMSO. | |
| pH (1% w/v in water) | 3.0 - 4.5 | |
| Stability | Hygroscopic. Stable under normal storage conditions but sensitive to light and moisture. Unstable in heat above room temperature. | |
| pKa (of parent acid, this compound) | Not explicitly found in searches. As a dihydrogen phosphate ester, it is expected to have two pKa values, the first for the dissociation of the first proton from the phosphate group and the second for the dissociation of the second proton. |
Mechanism of Action: GABAergic Pathway
This compound sodium exerts its sedative and hypnotic effects through its active metabolite, trichloroethanol.
-
Prodrug Conversion : Upon oral administration, this compound sodium is hydrolyzed by phosphatases in the gastrointestinal tract and liver to form trichloroethanol.[3][4][6]
-
GABA-A Receptor Modulation : Trichloroethanol readily crosses the blood-brain barrier and acts as a positive allosteric modulator of the GABA-A receptor in the central nervous system.[3][5]
-
Neuronal Inhibition : It binds to a site on the GABA-A receptor, distinct from the GABA binding site, and enhances the effect of GABA. This potentiation leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and resulting in neuronal inhibition.[5][6]
-
Clinical Effect : The overall effect is a depression of the central nervous system, leading to sedation, hypnosis, and muscle relaxation.[4][5]
Experimental Protocols
Detailed methodologies for determining key chemical properties are crucial for research and quality control.
Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a substance.
Methodology:
-
Preparation of Media: Prepare aqueous buffer solutions at various physiologically relevant pH points (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Addition: Add an excess amount of this compound sodium to a known volume of each buffer solution in a sealed, inert container (e.g., a glass flask). The presence of undissolved solid must be visible throughout the experiment.
-
Equilibration: Agitate the flasks at a constant, controlled temperature (e.g., 37 ± 0.5 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the samples to stand undisturbed at the same temperature for a sufficient time to permit the sedimentation of the excess solid. Alternatively, centrifugation can be used for more efficient separation.
-
Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant. The sample should be immediately filtered (e.g., using a 0.45 µm PVDF syringe filter) to remove any suspended solid particles.
-
Quantification: Analyze the concentration of this compound sodium in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The determined concentration represents the equilibrium solubility of this compound sodium at that specific pH and temperature.
pKa Determination of this compound (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) of the parent acid, this compound, using potentiometric titration.
Methodology:
-
Instrument Calibration: Calibrate a pH meter with at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh and dissolve a known quantity of this compound (the free acid) in a suitable solvent, typically purified water. If solubility is limited, a co-solvent system (e.g., water-methanol) may be used, and the results extrapolated to aqueous conditions. The solution should be of a known concentration (e.g., 0.01 M).
-
Titration Setup: Place the sample solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode and a titrant delivery tube into the solution. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.
-
Titration: For the di-acidic this compound, perform a titration by adding standardized 0.1 M NaOH solution in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence points.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve, often found by analyzing the first or second derivative of the plot. The first pKa (pKa₁) will be observed at the first half-equivalence point, and the second (pKa₂) at the second.
Stability Testing of Active Pharmaceutical Ingredient (API)
This protocol is based on general guidelines for stability testing of APIs to establish a re-test period and recommend storage conditions.
Methodology:
-
Batch Selection: Conduct stability studies on at least three primary batches of this compound sodium. The API should be packaged in a container closure system that simulates the proposed packaging for storage and distribution.
-
Storage Conditions: Store the batches under various environmental conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
Stress Testing (Forced Degradation): Expose the API to conditions such as high heat (e.g., >40°C), high humidity (>75% RH), light (photostability), and hydrolysis across a range of pH values to identify potential degradation products and validate the stability-indicating nature of the analytical methods.
-
-
Testing Frequency:
-
Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months, and annually thereafter.
-
Accelerated: Test at a minimum of three time points, including 0, 3, and 6 months.
-
-
Attributes to Test: At each time point, test the samples for attributes susceptible to change, which may include:
-
Physical: Appearance, color, solubility.
-
Chemical: Assay (potency), levels of specific degradation products, pH of an aqueous solution.
-
Microbiological: If applicable.
-
-
Evaluation: Analyze the data for trends. A "significant change" is defined as a failure to meet the established specification. If significant change occurs during accelerated testing, intermediate storage condition testing (e.g., 30°C ± 2°C / 65% RH ± 5% RH) should be conducted. The re-test period is determined based on the long-term stability data.
Conclusion
This compound sodium is a water-soluble prodrug with well-defined sedative-hypnotic properties mediated by its active metabolite, trichloroethanol. Its chemical characteristics, particularly its hygroscopicity and sensitivity to heat, necessitate controlled storage conditions. The provided experimental protocols for determining key parameters like solubility, pKa, and stability are fundamental for ensuring the quality, safety, and efficacy of this compound sodium in pharmaceutical development and manufacturing. A thorough understanding of these chemical properties is essential for formulation scientists, analytical chemists, and clinicians involved in its use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. edu.rsc.org [edu.rsc.org]
- 3. This compound Sodium | C2H3Cl3NaO4P | CID 23677832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C2H4Cl3O4P | CID 5563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1mg.com [1mg.com]
- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. scispace.com [scispace.com]
Triclofos: A Technical Guide to its History and Application as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triclofos, a sedative-hypnotic agent, has a rich history intertwined with the development of early synthetic drugs. While its clinical use, particularly in pediatric sedation, is well-documented, its application as a research tool offers a unique lens through which to explore the intricacies of the central nervous system. This technical guide provides an in-depth exploration of the history, mechanism of action, and experimental applications of this compound for researchers and drug development professionals. It details its evolution from its parent compound, chloral hydrate, and delves into its molecular interactions with the GABA-A receptor. This guide also provides experimental protocols and quantitative data from key studies, alongside visualizations of its signaling pathway and experimental workflows to facilitate its effective use in a research setting.
Introduction: From Clinical Sedative to Research Instrument
This compound sodium, the phosphate ester of trichloroethanol, emerged as a more palatable and less irritating alternative to its predecessor, chloral hydrate.[1][2] Chloral hydrate, synthesized in 1832, was one of the first synthetic sedative-hypnotics and saw widespread use in the late 19th and early 20th centuries.[3] this compound itself is a prodrug, rapidly metabolized in the body to trichloroethanol, the same active metabolite responsible for the sedative effects of chloral hydrate.[4][5] This shared active metabolite means that the history of this compound as a research tool is deeply connected to the extensive investigation of chloral hydrate and trichloroethanol in experimental pharmacology.
Initially, the primary research focus on this compound was to establish its efficacy and safety as a sedative, particularly for non-painful procedures in children, such as electroencephalograms (EEGs) and ophthalmic examinations.[2][6] However, its well-defined mechanism of action as a positive allosteric modulator of the GABA-A receptor has made it a useful tool for researchers investigating the GABAergic system, sleep neurobiology, and neuronal excitability.
Mechanism of Action: Modulating the GABA-A Receptor
The primary mechanism of action of this compound is mediated through its active metabolite, trichloroethanol.[4][5] Trichloroethanol enhances the effects of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), at the GABA-A receptor.[4][7]
The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions into the neuron. This influx of negatively charged ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect. Trichloroethanol potentiates the effect of GABA, leading to increased neuronal inhibition and resulting in sedation, hypnosis, and muscle relaxation.[5]
Recent research has also indicated that trichloroethanol may have an additional mechanism of action. A 2023 study demonstrated that trichloroethanol can inhibit tetrodotoxin-resistant (TTX-R) sodium channels in nociceptive sensory neurons.[8][9] This finding suggests a potential role for this compound and its active metabolite in modulating neuronal excitability beyond the GABAergic system and may provide insight into its reported analgesic properties.[10]
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from studies on this compound and its active metabolite, trichloroethanol.
Table 1: Clinical Sedation with Oral this compound in Pediatric Patients
| Study Population | Procedure | This compound Dose (mg/kg) | Median Onset of Sedation (minutes) | Median Duration of Sedation (minutes) | Success Rate (%) | Reference |
| Children (6 months - 5 years) | Sleep EEG | 50 | 30 | 90 | 93.1 | [1][6] |
| Children (< 5 years) | Ophthalmic Examination | 80 | 25 | - | 95.9 | [2] |
Table 2: Effects of Trichloroethanol on Tetrodotoxin-Resistant Sodium Channels in Rat Trigeminal Ganglion Neurons
| Parameter | Effect of Trichloroethanol | Concentration | Reference |
| Peak amplitude of transient TTX-R INa | Concentration-dependent decrease | - | [8][9] |
| Steady-state fast inactivation | Hyperpolarizing shift | - | [8][9] |
| Use-dependent inhibition | Increased | - | [8][9] |
| Onset of inactivation | Accelerated | - | [8][9] |
| Recovery from inactivation | Retarded | - | [8][9] |
Experimental Protocols
The following are examples of experimental protocols that have utilized this compound or its active metabolite as a research tool.
Protocol for Sedation in Pediatric Patients for Sleep EEG
-
Objective: To induce sleep for successful EEG recording.
-
Materials:
-
This compound sodium syrup (e.g., 500 mg/5 mL)
-
Oral syringe
-
-
Procedure:
-
After a trial of natural sleep in a quiet, dark room for 60 minutes, if the child does not sleep, administer a single oral dose of this compound at 50 mg/kg.
-
If the child does not fall asleep within 30 minutes of the initial dose, a second dose may be administered.
-
Once asleep, proceed with the 30-minute EEG recording.
-
Monitor the patient for any adverse effects for the following 24 hours.
-
-
Reference: [1]
Protocol for Whole-Cell Patch-Clamp Recording of TTX-R Sodium Currents in Rat Trigeminal Ganglion Neurons
-
Objective: To investigate the effect of trichloroethanol on TTX-R sodium channels.
-
Materials:
-
Acutely isolated rat trigeminal ganglion neurons
-
Whole-cell patch-clamp setup
-
External and internal solutions for recording sodium currents
-
Trichloroethanol (TCE)
-
-
Procedure:
-
Prepare acutely isolated trigeminal ganglion neurons from Sprague Dawley rats.
-
Perform whole-cell patch-clamp recordings from these neurons.
-
Record TTX-R sodium currents (INa) in response to depolarizing voltage steps.
-
Apply TCE at various concentrations to the external solution and record the changes in INa.
-
Analyze the effects of TCE on the peak current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.
-
Conclusion
This compound, through its active metabolite trichloroethanol, has a long-standing history as a sedative-hypnotic. While its clinical applications are well-defined, its utility as a research tool continues to be explored. Its primary mechanism of action via the GABA-A receptor makes it a valuable pharmacological tool for investigating inhibitory neurotransmission. Furthermore, emerging research into its effects on other ion channels, such as TTX-R sodium channels, opens new avenues for its use in pain research and the study of neuronal excitability. This guide provides a foundation for researchers to understand the history, mechanism, and practical application of this compound, encouraging its use as a tool to further our understanding of the nervous system.
References
- 1. Efficacy and safety of oral this compound as sedative for children undergoing sleep electroencephalogram: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of oral this compound in the ophthalmic evaluation of children with pediatric glaucoma: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. What is this compound Sodium used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. Efficacy and safety of oral this compound as sedative for children undergoing sleep electroencephalogram: An observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 8. Trichloroethanol, an active metabolite of chloral hydrate, modulates tetrodotoxin-resistant Na+ channels in rat nociceptive neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trichloroethanol, an active metabolite of chloral hydrate, modulates tetrodotoxin-resistant Na+ channels in rat nociceptive neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Methodological & Application
Application Notes and Protocols for the Use of Triclofos in Murine Sedation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclofos sodium is a sedative-hypnotic agent that acts as a prodrug and is metabolized in the body to its active form, trichloroethanol.[1][2] Trichloroethanol enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedation and sleep.[1][3] While extensively used for pediatric sedation for non-painful diagnostic procedures, its application in murine surgical models is not well-documented.[4][5][6] These application notes provide a comprehensive overview and extrapolated protocols for the potential use of this compound for sedation in murine surgical models, emphasizing the need for preliminary dose-finding studies and appropriate animal welfare considerations.
Mechanism of Action
This compound exerts its sedative effects through its active metabolite, trichloroethanol. This metabolite potentiates the action of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] By binding to the GABA-A receptor, trichloroethanol increases the influx of chloride ions into neurons, leading to hyperpolarization and a decreased likelihood of action potential firing. This neuronal inhibition manifests as sedation, hypnosis, and muscle relaxation.[1]
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: Recommended Dosages of this compound for Sedation (Extrapolated from Pediatric Data)
| Species | Dosage Range (mg/kg) | Route of Administration | Onset of Action | Duration of Sedation | Notes |
| Human (Pediatric) | 25 - 100[1][2][7][8] | Oral[1][2][8] | 30 - 60 minutes[1][2] | 60 - 120 minutes[6] | Dose-dependent effects observed. |
| Mouse (Murine) | 50 - 100 (starting range) | Oral (gavage), Intraperitoneal (IP) | To be determined | To be determined | CAUTION: These are extrapolated dosages. A thorough dose-finding study is essential. |
Table 2: Comparison of this compound with Common Murine Anesthetics (Based on Available Data)
| Agent | Dosage Range (Mouse) | Route of Administration | Analgesic Properties | Common Side Effects | Reversal Agent |
| This compound | 50 - 100 mg/kg (extrapolated) | Oral, IP | Believed to be minimal; likely requires supplemental analgesia. | Drowsiness, potential for respiratory depression at high doses. | None specific. |
| Ketamine/Xylazine | Ketamine: 80-100 mg/kg; Xylazine: 5-10 mg/kg[9] | IP[9] | Good | Respiratory depression, hypothermia.[9] | Yohimbine or atipamezole for xylazine. |
| Isoflurane | 1-3% for maintenance[10] | Inhalation[10] | None | Respiratory depression, hypotension. | None. |
| Buprenorphine (Analgesic) | 0.05-0.1 mg/kg[8] | Subcutaneous (SC)[8] | Excellent | Respiratory depression (less than other opioids). | Naloxone (partial reversal). |
Experimental Protocols
Disclaimer: The following protocols are extrapolated and adapted from general guidelines for rodent anesthesia and pediatric use of this compound. It is imperative to conduct a pilot study to determine the optimal and safe dosage of this compound for the specific mouse strain and surgical procedure. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Preparation of this compound Solution for Murine Administration
-
Materials:
-
Procedure for Powder:
-
Calculate the required amount of this compound sodium based on the desired concentration and final volume.
-
Aseptically weigh the this compound sodium powder.
-
Dissolve the powder in a sterile vehicle (saline or water) to the desired concentration (e.g., 20 mg/mL).
-
Vortex until fully dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.
-
-
Procedure for Syrup:
-
If using a commercial syrup, it may be administered directly or diluted with sterile saline or water to achieve the desired concentration for accurate dosing in small volumes.
-
Ensure the final formulation is well-mixed.
-
Protocol 2: this compound Sedation for Minor Surgical Procedures in Mice
-
Pre-Procedure:
-
Fast the mouse for 1-2 hours to prevent aspiration, but do not withhold water.[3]
-
Record the baseline weight of the mouse.
-
Calculate the exact dose of this compound based on the body weight.
-
Administer a pre-emptive analgesic (e.g., buprenorphine 0.05-0.1 mg/kg SC) 30-60 minutes before the start of the procedure, as this compound is not expected to provide sufficient analgesia.[8]
-
-
Administration:
-
Oral Gavage: Administer the calculated dose of this compound solution using a proper-sized oral gavage needle.
-
Intraperitoneal (IP) Injection: Inject the calculated dose into the lower right quadrant of the abdomen, taking care to avoid internal organs.[11]
-
-
Induction and Monitoring:
-
Place the mouse in a clean, quiet cage and observe for the onset of sedation (loss of righting reflex).
-
Monitor vital signs every 5-10 minutes, including:
-
-
Surgical Procedure:
-
Once an adequate level of sedation is achieved, apply ophthalmic ointment to the eyes to prevent corneal drying.[3]
-
Perform the minor surgical procedure.
-
If the animal shows signs of arousal, a supplemental dose of an anesthetic (e.g., isoflurane) may be required. Do not re-dose this compound without extensive pilot data on its safety.
-
-
Post-Procedure and Recovery:
-
Place the mouse in a clean, warm cage for recovery.
-
Continue to monitor the animal every 15 minutes until it is fully ambulatory.[3]
-
Provide easily accessible food and water.
-
Administer post-operative analgesics as required.
-
Experimental Workflow
Caption: General workflow for this compound sedation in a murine surgical model.
Safety and Considerations
-
Analgesia: this compound is primarily a sedative-hypnotic and should not be considered a sole agent for painful procedures.[12] The use of pre- and post-operative analgesics is crucial for animal welfare.[3][12]
-
Respiratory Depression: As with other sedatives, there is a risk of respiratory depression, especially at higher doses. Close monitoring of the respiratory rate is essential.[13]
-
Strain and Sex Differences: The response to anesthetic agents can vary significantly between different mouse strains and sexes.[14]
-
Thermoregulation: Mice are prone to hypothermia under anesthesia. Maintaining body temperature is critical for survival and recovery.
-
Lack of Reversal Agent: There is no specific reversal agent for this compound. In case of an overdose, supportive care is the primary intervention.
Conclusion
This compound may represent a potential alternative for sedation in murine models for minor surgical procedures, particularly when administered orally. However, the current lack of specific data for this application necessitates a cautious approach. Researchers should prioritize comprehensive pilot studies to establish safe and effective dosages and must adhere to strict monitoring and analgesic protocols to ensure animal welfare. The information provided in these application notes should serve as a starting point for developing such studies under the guidance and approval of the institutional animal care and use committee.
References
- 1. Comparison of Oral this compound and Oral Midazolam as Premedication in Children undergoing Elective Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. brieflands.com [brieflands.com]
- 5. Efficacy and safety of oral this compound as sedative for children undergoing sleep electroencephalogram: An observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of oral this compound and intranasal midazolam and dexmedetomidine for sedation in children undergoing magnetic resonance imaging (MRI): an open-label, three-arm, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STANDARDIZATION OF SEDATION PROTOCOL USING ORAL this compound IN THE OPHTHALMIC ... - Saini Vikas - Google Books [books.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of ketamine/xylazine and isoflurane anesthesia on the establishment of mouse middle cerebral artery occlusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. A Comparison of Ketamine or Etomidate Combined with Xylazine for Intraperitoneal Anesthesia in Four Mouse Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rci.ucmerced.edu [rci.ucmerced.edu]
Application Notes and Protocols for HPLC-MS/MS Quantification of Triclofos in Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantification of triclofos and its active metabolite, trichloroethanol, in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The protocol outlines two distinct sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), offering flexibility based on laboratory resources and desired sample cleanup. The method is designed to be sensitive, specific, and robust for the analysis of these compounds in a biological matrix.
Introduction
This compound is a sedative-hypnotic agent that is rapidly metabolized in the body to its active form, trichloroethanol.[1] Accurate quantification of both the parent drug and its active metabolite in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring for potential toxicity. HPLC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. This application note details a validated method for the simultaneous determination of this compound and trichloroethanol in plasma.
Chemical Properties
| Compound | Chemical Formula | Molecular Weight | Structure |
| This compound | C₂H₄Cl₃O₄P | 229.38 g/mol | O=P(O)(OCC(Cl)(Cl)Cl)O |
| Trichloroethanol | C₂H₃Cl₃O | 149.40 g/mol | O=C(C(Cl)(Cl)Cl)O |
Experimental
Materials and Reagents
-
This compound sodium salt (Reference Standard)
-
Trichloroethanol (Reference Standard)
-
Trichloroethanol-d4 (Internal Standard) - or other suitable stable isotope-labeled analog
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K₂EDTA)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium formate with 0.2% formic acid in water |
| Mobile Phase B | 10 mM Ammonium formate in methanol |
| Flow Rate | 0.2 mL/min |
| Gradient | 5% B to 80% B over 5 minutes, hold for 1 minute, then return to initial conditions |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Ionization polarity should be optimized for both analytes. Based on available data, negative ion mode is effective for this compound. Trichloroethanol can be monitored in either positive or negative mode, and the optimal mode should be determined during method development.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Negative (ESI-) | [To be determined empirically, likely [M-H]⁻] | [To be determined empirically] | [To be determined empirically] |
| Trichloroethanol | Negative (ESI-) | [To be determined empirically, likely [M-H]⁻] | [To be determined empirically] | [To be determined empirically] |
| Trichloroethanol-d4 (IS) | Negative (ESI-) | [To be determined empirically, likely [M-H]⁻] | [To be determined empirically] | [To be determined empirically] |
Note: The exact m/z transitions and collision energies should be optimized for the specific instrument used.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, trichloroethanol, and the internal standard (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound and trichloroethanol stock solutions in 50:50 methanol:water to create calibration standards.
-
Spiking Solutions: Prepare separate spiking solutions for calibration standards and quality control (QC) samples at various concentration levels.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate spiking solutions to achieve the desired concentrations.
Sample Preparation Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from the method described by Sato et al. (2019).[2]
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 10 µL of 0.1 M sulfuric acid to acidify the sample.
-
Vortex for 10 seconds.
-
Add 500 µL of n-hexane/ethyl acetate (3:7, v/v) as the extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Vortex and transfer to an autosampler vial for injection.
Sample Preparation Protocol 2: Solid-Phase Extraction (SPE)
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 200 µL of 2% formic acid in water and vortex.
-
Condition the SPE cartridge (e.g., polymeric reversed-phase, 30 mg) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Vortex and transfer to an autosampler vial for injection.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources.
-
Linearity and Range: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Within-run and between-run precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%RE) should be within ±15% (±20% at the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the analytes and IS from the plasma matrix.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Stability of the analytes in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.
Summary of Quantitative Data
The following tables summarize the expected performance characteristics of the method based on available literature.[2]
Table 1: Method Validation Parameters
| Parameter | This compound | Trichloroethanol |
| LLOQ (µg/mL) | 0.29 | 0.31 |
| Linear Range (µg/mL) | 0.29 - 75 | 0.31 - 150 |
| Mean Recovery (%) | 82.8 - 107 | 91.6 - 107 |
| Within-Run Precision (%CV) | 1.1 - 15.7 | 1.1 - 15.7 |
| Between-Run Precision (%CV) | 3.6 - 13.5 | 3.6 - 13.5 |
Table 2: Stability Data
| Stability Condition | This compound | Trichloroethanol |
| Bench-top (4 hours at RT) | Stable | Stable |
| Freeze-Thaw (3 cycles) | Stable | Stable |
| Long-term (-80°C for 30 days) | Stable | Stable |
| Post-preparative (Autosampler at 4°C for 24h) | Stable | Stable |
Note: Stability should be experimentally confirmed during method validation.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its active and inactive metabolites.
Experimental Workflow
Caption: Workflow for the quantification of this compound and trichloroethanol in plasma.
Discussion
The described HPLC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of this compound and its active metabolite, trichloroethanol, in human plasma. The availability of two distinct sample preparation protocols, LLE and SPE, offers flexibility to the analyst. The LLE method is straightforward and cost-effective, while the SPE method may provide cleaner extracts, potentially reducing matrix effects and improving long-term instrument performance. The choice between LLE and SPE will depend on the specific requirements of the study and the available laboratory resources.
It is critical to use a stable isotope-labeled internal standard for each analyte to ensure the highest accuracy and precision, as it co-elutes and experiences similar matrix effects and extraction recovery as the analyte. During method development, careful optimization of the MS/MS parameters, particularly the MRM transitions and collision energies, is essential for achieving the desired sensitivity.
The stability of this compound and its metabolites in plasma can be a concern.[2] Therefore, it is recommended that plasma samples be frozen as soon as possible after collection and stored at -80°C until analysis.[2] Samples should be thawed on ice and processed promptly to minimize degradation.[2]
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust HPLC-MS/MS method for the quantification of this compound and trichloroethanol in human plasma. The detailed protocols and validation guidelines will enable researchers to implement this method for various applications in clinical and preclinical drug development, as well as in toxicological studies.
References
Application Note: Quantification of Trichloroethanol in Tissue using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive analytical method for the quantification of trichloroethanol (TCE) in tissue samples. The protocol employs tissue homogenization, liquid-liquid extraction, and derivatization followed by gas chromatography-mass spectrometry (GC-MS) analysis. Silylation of TCE with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst significantly improves its volatility and chromatographic performance, enabling low-level detection and accurate quantification. This method is suitable for toxicological studies, pharmacokinetic analysis, and drug metabolism research.
Introduction
Trichloroethanol is a major active metabolite of the industrial solvent trichloroethylene and the hypnotic drug chloral hydrate. Accurate measurement of TCE concentrations in tissue is crucial for understanding its distribution, metabolism, and potential toxicity. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds in complex biological matrices.[1][2] However, the polar nature of TCE can lead to poor peak shape and reduced sensitivity in GC analysis. Derivatization, specifically silylation, is a common strategy to overcome these limitations by converting the polar hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether.[3][4][5] This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of TCE in tissue, along with expected method performance characteristics.
Experimental Workflow
Caption: Figure 1: Experimental Workflow for Trichloroethanol Analysis in Tissue.
Experimental Protocols
Tissue Sample Preparation and Extraction
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Place the tissue in a 2 mL bead beating tube containing ceramic beads.[6]
-
Add 1 mL of ice-cold Tissue Protein Extraction Reagent (T-PER) or a similar lysis buffer.[7]
-
Homogenize the tissue using a bead beater for 30-60 seconds, or until the tissue is completely disrupted.[6]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[7]
-
Carefully collect the supernatant for extraction.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean glass test tube.
-
Add 2 mL of diethyl ether.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (diethyl ether) to a clean GC vial.
-
Repeat the extraction with another 2 mL of diethyl ether and combine the organic layers.
-
Derivatization Protocol
-
Solvent Evaporation:
-
Evaporate the combined diethyl ether extract to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature.[1]
-
-
Silylation:
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.[8]
-
Tightly cap the vial and vortex for 10 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.[1]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Analysis
The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-400 |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of the TCE-TMS derivative (likely including m/z 73 and M-15). |
| Qualifier Ions | To be determined from the mass spectrum of the TCE-TMS derivative. |
Method Validation
The analytical method should be validated according to established guidelines (e.g., ICH Q2(R2)) to ensure its suitability for the intended purpose.[9][10] Key validation parameters are summarized in the table below. The values provided are representative and may vary depending on the specific laboratory and instrumentation.
| Validation Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.995 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD%) | < 15% |
Data Presentation
The quantitative data for method validation should be summarized in clearly structured tables for easy comparison.
Table 1: Linearity Data
| Concentration (ng/mL) | Peak Area (Mean ± SD, n=3) |
| 1 | Insert Data |
| 5 | Insert Data |
| 10 | Insert Data |
| 50 | Insert Data |
| 100 | Insert Data |
| 500 | Insert Data |
| 1000 | Insert Data |
| r² | Insert Value |
Table 2: Accuracy and Precision Data
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (% Recovery) | Precision (% RSD) |
| 3 | Insert Data | Insert Value | Insert Value |
| 75 | Insert Data | Insert Value | Insert Value |
| 750 | Insert Data | Insert Value | Insert Value |
Signaling Pathway and Logical Relationships
For this analytical method, a logical relationship diagram illustrating the derivatization reaction is most appropriate.
Caption: Figure 2: Silylation of Trichloroethanol with BSTFA.
Conclusion
The described method provides a reliable and sensitive approach for the quantification of trichloroethanol in tissue samples. The combination of liquid-liquid extraction, silylation derivatization, and GC-MS analysis ensures high selectivity and accuracy. This protocol can be readily implemented in research and drug development laboratories for various applications requiring the measurement of trichloroethanol in biological matrices. Proper method validation is essential before routine use.
References
- 1. benchchem.com [benchchem.com]
- 2. thescipub.com [thescipub.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. southalabama.edu [southalabama.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. web.gps.caltech.edu [web.gps.caltech.edu]
- 9. researchgate.net [researchgate.net]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triclofos Administration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclofos sodium is a sedative and hypnotic agent. It is a prodrug that is rapidly metabolized in the body to its active form, trichloroethanol (TCEOH). TCEOH exerts its effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression. While extensively used in pediatric clinical settings for sedation during diagnostic and therapeutic procedures, detailed protocols for its application in preclinical animal models are less commonly consolidated.
These application notes provide a comprehensive overview of this compound administration in preclinical research, including its mechanism of action, suggested dosage considerations, and detailed experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the sedative, hypnotic, or other neurobehavioral effects of this compound in animal models.
Mechanism of Action
This compound sodium itself is inactive. Following oral administration, it is rapidly hydrolyzed by phosphatases in the gut and liver to produce the active metabolite, trichloroethanol (TCEOH), and inorganic phosphate. TCEOH readily crosses the blood-brain barrier and allosterically modulates the GABA-A receptor complex. By binding to a site distinct from the GABA binding site, TCEOH enhances the receptor's affinity for GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, causing hyperpolarization of the cell membrane and resulting in an inhibitory effect on neuronal excitability. This widespread CNS inhibition manifests as sedation, hypnosis, and anxiolysis.
Signaling Pathway of this compound
Data Presentation: Dosage and Effects
Quantitative data on this compound administration in preclinical animal models is not extensively published. However, dosages can be extrapolated from clinical studies in pediatric populations and general principles of dose-range finding studies. The following tables summarize reported clinical dosages and provide a hypothetical framework for a preclinical dose-range finding study in rodents.
Table 1: Summary of this compound Oral Dosages in Human Clinical Studies
| Population | Dosage Range (mg/kg) | Purpose | Reference |
| Pediatric | 50 - 100 | Procedural Sedation | |
| Pediatric | 75 | Premedication | |
| Pediatric | 70 - 80 | Standard Sedation | |
| Pediatric | 83.8 (mean) | Ocular Examination | |
| Pediatric | 50.2 (mean) | Neurodiagnostic Studies |
Table 2: Hypothetical Dose-Range Finding Study of Oral this compound in Rodents
| Species | Dose (mg/kg) | Route | Expected Outcome | Potential Adverse Effects |
| Mouse | 25 | Oral Gavage | Mild sedation, reduced locomotor activity | None expected |
| Mouse | 50 | Oral Gavage | Moderate sedation, onset of hypnosis | Ataxia, mild respiratory depression |
| Mouse | 100 | Oral Gavage | Deep sedation, rapid onset of hypnosis | Significant respiratory depression, loss of righting reflex |
| Rat | 20 | Oral Gavage | Anxiolysis, mild sedation | None expected |
| Rat | 40 | Oral Gavage | Moderate sedation, observable ataxia | Mild ataxia, potential for reduced muscle tone |
| Rat | 80 | Oral Gavage | Deep sedation, hypnosis | Significant ataxia, respiratory depression, loss of righting reflex |
Note: This table is for illustrative purposes. Actual doses must be determined empirically for each specific animal model and experimental context.
Experimental Protocols
The most common route for administering a precise dose of this compound in preclinical rodent models is oral gavage.
Protocol: Oral Gavage Administration of this compound in Mice and Rats
1. Objective: To describe a standardized procedure for the oral administration of a liquid formulation of this compound directly into the stomach of mice or rats.
2. Materials:
-
This compound sodium syrup or a prepared aqueous solution.
-
Vehicle (e.g., sterile water, 0.9% saline).
-
Animal scale.
-
Appropriately sized oral gavage needles (feeding tubes):
-
Mice: 18-20 gauge, 1.5 inches long with a flexible or curved shaft and a rounded tip.
-
Rats: 16-18 gauge, 2-3 inches long with a flexible or curved shaft and a rounded tip.
-
-
Syringes (1-3 mL).
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection.
3. Procedure:
-
Preparation:
-
Weigh the animal accurately to calculate the correct dose volume. The maximum recommended volume for oral gavage is typically 10 mL/kg for mice and rats.
-
Prepare the this compound solution at the desired concentration in the appropriate vehicle. Ensure it is well-mixed.
-
Draw the calculated volume of the this compound solution into the syringe and attach the gavage needle. Expel any air bubbles.
-
To ensure proper placement and avoid stomach perforation, pre-measure the gavage needle. Place the tip of the needle at the corner of the animal's mouth and extend it to the last rib; this is the maximum insertion depth.
-
-
Animal Restraint:
-
Mouse: Scruff the mouse firmly by grasping the loose skin over the shoulders and back of the neck. This should immobilize the head.
-
Rat: Securely scruff the rat and hold its head up, aligning the head and body vertically to straighten the esophagus.
-
-
Gavage Needle Insertion:
-
With the animal properly restrained and its head tilted slightly upwards, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the back of the throat. The animal will often swallow as the needle enters the esophagus.
-
Gently advance the needle down the esophagus to the pre-measured depth. Never force the needle. If resistance is met, it may have entered the trachea. Withdraw immediately and restart.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the solution over 2-3 seconds.
-
After administration, gently and slowly withdraw the needle in the same path it was inserted.
-
-
Post-Procedure Monitoring:
-
Return the animal to its home cage.
-
Observe the animal for at least 10-15 minutes for any signs of respiratory distress (e.g., gasping, blue mucous membranes), which could indicate accidental administration into the lungs.
-
Continue to monitor the animal for the onset, depth, and duration of sedation, as well as any adverse effects according to the study protocol.
-
Experimental Workflow
Safety and Toxicology Considerations
-
Respiratory Depression: As a CNS depressant, the primary dose-limiting toxicity of this compound is respiratory depression. Careful dose selection and monitoring of respiratory rate and effort are critical, especially at higher doses.
-
Hepatic and Renal Impairment: this compound is metabolized in the liver and its metabolites are cleared by the kidneys. Caution should be exercised in animal models with pre-existing hepatic or renal dysfunction, as this may alter the pharmacokinetic profile and potentiate toxicity.
-
Drug Interactions: The sedative effects of this compound can be potentiated by other CNS depressants, such as benzodiazepines, barbiturates, and alcohol. Co-administration with such agents should be avoided or doses should be significantly reduced.
-
Adverse Effects: Common adverse effects observed in clinical use include gastrointestinal irritation, nausea, and vomiting, although this compound is considered less irritating than its parent compound, chloral hydrate. In preclinical models, researchers should monitor for signs of gastrointestinal distress, changes in stool, and overall animal well-being.
Protocol for Oral Administration of Triclofos in Mice: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the oral administration of triclofos sodium to mice, primarily for inducing sedation or hypnosis in a research setting. The protocol details the necessary materials, reagent preparation, and a step-by-step procedure for oral gavage. Additionally, it includes critical application notes, a summary of quantitative data for dosage and administration, and visual diagrams illustrating the experimental workflow and the underlying signaling pathway of this compound's active metabolite.
Introduction
This compound sodium is a sedative and hypnotic agent. It is a prodrug that is rapidly metabolized in the body to its active form, trichloroethanol.[1][2] Trichloroethanol exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3] This modulation enhances the effect of GABA, leading to increased chloride ion influx, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability, resulting in sedation and hypnosis. This protocol outlines a standardized method for the oral administration of this compound in mice, a common preclinical model.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative parameters for the oral administration of this compound in mice, derived from established oral gavage protocols and dosage information from related studies.
| Parameter | Value/Range | Notes |
| Drug | This compound Sodium | White, crystalline powder. |
| Vehicle | Sterile Water or Saline (0.9% NaCl) | This compound sodium is freely soluble in water.[4][5] |
| Dosage Range | 25 - 100 mg/kg | This range is extrapolated from pediatric human studies; a dose of 75 mg/kg has been noted for effective sedation.[1][2][6] Dose-response studies are recommended for specific mouse strains and experimental endpoints. |
| Administration Route | Oral Gavage | Direct administration into the stomach ensures accurate dosing.[7][8] |
| Administration Volume | 5 - 10 mL/kg | A volume of 10 mL/kg is generally the maximum recommended for mice.[7][8] |
| Gavage Needle Size | 18-20 gauge, 1-1.5 inches with a rounded tip | Appropriate for adult mice.[7] |
| Frequency of Dosing | Single dose | For most sedative/hypnotic studies. Can be repeated up to three times in 24 hours if justified by the experimental design.[7][8] |
Experimental Protocol: Oral Gavage of this compound in Mice
This protocol details the materials and step-by-step procedure for administering a prepared solution of this compound sodium to a mouse via oral gavage.
Materials
-
This compound Sodium powder
-
Sterile Water or 0.9% Saline
-
Balance and weigh boats
-
Appropriate size beakers and graduated cylinders
-
Vortex mixer or magnetic stirrer
-
Syringes (1 mL or 3 mL)
-
Oral gavage needles (18-20 gauge with a rounded tip)
-
Mouse scale
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Reagent Preparation (this compound Solution)
-
Determine the required concentration: Based on the desired dosage (mg/kg) and the administration volume (mL/kg), calculate the required concentration of the this compound solution (mg/mL).
-
Example Calculation: For a 75 mg/kg dose to be administered at 10 mL/kg, the required concentration is 7.5 mg/mL.
-
-
Weigh the this compound Sodium: Accurately weigh the required amount of this compound sodium powder.
-
Dissolve in Vehicle: Add the weighed this compound sodium to the appropriate volume of sterile water or saline.
-
Ensure Complete Dissolution: Vortex or use a magnetic stirrer until the this compound sodium is completely dissolved and the solution is clear.
Animal Preparation and Dosing Procedure
-
Weigh the Mouse: Accurately weigh the mouse immediately before dosing to calculate the precise volume of the this compound solution to be administered.
-
Example Calculation: For a 25 g mouse receiving a 75 mg/kg dose with a 7.5 mg/mL solution, the volume to administer is 0.25 mL.
-
-
Prepare the Syringe: Draw the calculated volume of the this compound solution into a syringe fitted with an appropriately sized oral gavage needle.
-
Restrain the Mouse: Gently but firmly restrain the mouse by scruffing the skin over the shoulders to immobilize the head and neck.[7][8] The body should be held in a vertical position.[8]
-
Insert the Gavage Needle: With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).[9][10]
-
Advance the Needle: Carefully advance the needle along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.[9][10]
-
Administer the Solution: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the this compound solution.[9][10]
-
Withdraw the Needle: Gently and smoothly withdraw the gavage needle.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.[9][11] The onset of sedation is typically expected within 30-60 minutes.[12]
Mandatory Visualizations
This compound Administration Workflow
Caption: Workflow for the oral administration of this compound in mice.
Signaling Pathway of this compound's Active Metabolite
Caption: Signaling pathway of this compound's active metabolite.
References
- 1. Comparison of Oral this compound and Oral Midazolam as Premedication in Children undergoing Elective Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nepjol.info [nepjol.info]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Trichloroethylene - Wikipedia [en.wikipedia.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research.fsu.edu [research.fsu.edu]
- 12. Efficacy and safety of oral this compound as sedative for children undergoing sleep electroencephalogram: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Triclofos as a Sedative in Pediatric Neuroimaging Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triclofos sodium, a phosphate ester of trichloroethanol, serves as a sedative-hypnotic agent and is the active metabolite of chloral hydrate.[1] It is utilized in pediatric populations to induce sedation for various diagnostic and therapeutic procedures, including neuroimaging studies such as magnetic resonance imaging (MRI) and electroencephalography (EEG).[1][2] The oral route of administration is often preferred in children due to its accessibility, lower cost, and wider safety margin compared to intravenous methods.[1][3] While its use has been curtailed in some regions, this compound remains in use in other countries, and studies have reported it to be safe and effective for single-dose, medically supervised procedural sedation.[1] this compound is noted to have better taste and palatability and causes less gastric irritation compared to chloral hydrate, with an equivalent hypnotic potency.[1]
Mechanism of Action
This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, trichloroethanol.[4] Trichloroethanol is believed to exert its sedative and hypnotic effects by potentiating the action of gamma-aminobutyric acid (GABA) at the GABA-A receptor complex in the central nervous system, leading to central nervous system depression.
Mechanism of action of this compound.
Data Presentation: Quantitative Summary
The following tables summarize quantitative data from various studies on the use of this compound for pediatric procedural sedation.
Table 1: this compound Dosage and Efficacy in Pediatric Neuroimaging
| Procedure | Dosage (mg/kg) | Sedation Success Rate | Study Population | Reference |
| MRI | 100 | 56.9% | Children | [5] |
| MRI | 75 | 80% | Children (3-10 kg) | |
| MRI | 60-80 | 68.2% (this compound alone) | Children (1 month - 7 years) | [6] |
| EEG | 50 (initial), 50 (second dose if needed) | 93.1% | Children (6 months - 5 years) | [2] |
| EEG & Audiometry | 50.2 ± 4.9 | 88.5% | Children (median age 25 months) | [7] |
| Ophthalmic Exam | 80 | 91.4% (64/70) | Children (< 5 years) | [8][9] |
| Neuroimaging | 70-80 | ~88.5% | Pediatric patients | [10] |
Table 2: Pharmacokinetics of this compound Sedation
| Parameter | Value | Procedure | Reference |
| Onset of Sedation | 25.31 ± 6.18 min | MRI | [5] |
| Onset of Sedation | 30 min (median) | EEG | [2] |
| Onset of Sedation | 45 min (median) | EEG & Audiometry | [7][10] |
| Onset of Sedation | 25 min (median) | Ophthalmic Exam | [8] |
| Onset of Sedation | 21-28 min | MRI (with Chloral Hydrate) | [11] |
| Duration of Sedation | 62.31 ± 46.66 min | MRI | [5] |
| Duration of Sedation | 90 min (median) | EEG | [2] |
| Duration of Sedation | 35 min (median) | EEG & Audiometry | [7][10] |
Table 3: Reported Adverse Events
| Adverse Event | Incidence | Study Context | Reference |
| Dizziness | 10% (16/160) | EEG Sedation | [2] |
| Irritability | 3.1% (5/160) | EEG Sedation | [2] |
| Vomiting | 0.6% (1/160) | EEG Sedation | [2] |
| Vomiting | 0.35% | EEG & Audiometry | [7][10] |
| Desaturation (≤90%) | 0.2% | EEG & Audiometry | [7][10] |
| Hypoxia | 8.0 per 100 children (<2 years) | Painless Procedures | [12] |
| Vomiting | 2.9 per 100 children | Painless Procedures | [12] |
| Sedation Failure | 38.1% | MRI in children with neurodevelopmental disorders | [13] |
| MRI Failure | 21.9% | MRI in children with neurodevelopmental disorders | [13] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Researchers should adapt these protocols to their specific institutional guidelines and patient populations.
Protocol 1: Sedation for Pediatric MRI
-
Patient Screening and Preparation:
-
Exclude patients with a high risk for sedation.[6]
-
Instruct parents to keep the child nil per oral (NPO) for at least 4 hours before the procedure.[2][14] For clear liquids, a 2-hour NPO period may be sufficient.[4]
-
Sleep deprivation may be recommended (e.g., waking the child 2 hours earlier than usual on the day of the procedure).[2][14]
-
Obtain informed consent from the parents or legal guardians.
-
-
Drug Administration:
-
Monitoring:
-
Record baseline vital signs (heart rate, respiratory rate, blood pressure, and oxygen saturation) before drug administration.[5][10]
-
Continuously monitor oxygen saturation and heart rate throughout the procedure.[5][10]
-
Intermittently monitor respiratory rate and blood pressure.[10]
-
A dedicated and trained individual, other than the practitioner performing the MRI, must monitor the patient's physiological parameters.[10]
-
-
Sedation Assessment and Rescue Plan:
-
Assess the depth of sedation using a validated scale, such as the Paediatric Sedation State Scale (PSSS).[5]
-
If sedation is insufficient, a rescue sedation plan should be in place, which may involve supplemental doses of this compound or the use of an alternative intravenous sedative like midazolam.[6][8]
-
-
Post-Procedure Care:
Protocol 2: Sedation for Pediatric EEG
-
Patient Screening and Preparation:
-
Natural Sleep Trial and Drug Administration:
-
Attempt a trial of natural sleep in a quiet, dark room for approximately 60 minutes.[2][14]
-
If natural sleep is not achieved, administer an initial oral dose of this compound at 50 mg/kg.[2][14]
-
If the child does not fall asleep within 30-60 minutes, a second dose of 50 mg/kg may be administered.[2][14]
-
-
Monitoring and EEG Recording:
-
Post-Procedure Care:
Visualizations
Experimental workflow for pediatric sedation.
Disclaimer: These application notes and protocols are for informational purposes only and are not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of a qualified healthcare provider with any questions you may have regarding a medical condition. The administration of this compound should only be done by trained healthcare professionals in a monitored setting. Dosages and protocols should be adapted based on institutional guidelines and individual patient characteristics.
References
- 1. brieflands.com [brieflands.com]
- 2. Efficacy and safety of oral this compound as sedative for children undergoing sleep electroencephalogram: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy of Oral this compound in Pediatric Neuroimaging and Other Procedural Sedation: A Systematic Review and Meta-analysis [en.civilica.com]
- 4. Pediatric imaging and Sedation (Pedicloryl) - Sumer's Radiology Blog [indianradiology.com]
- 5. Comparison of oral this compound and intranasal midazolam and dexmedetomidine for sedation in children undergoing magnetic resonance imaging (MRI): an open-label, three-arm, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. Safety and efficacy of oral this compound in the ophthalmic evaluation of children with pediatric glaucoma: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Randomised double-blind clinical trial of intermediate- versus high-dose chloral hydrate for neuroimaging of children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Risk factors for sedation and MRI failure in children with neurodevelopmental disorders undergoing head MRI with oral this compound sodium and/or rectal chloral hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of Etiology on Efficacy of Oral this compound in Recording Pediatric Electroencephalography: A Tertiary Care Center Study - Journal of Neurosciences in Rural Practice [ruralneuropractice.com]
Application of Triclofos in Developmental Neurotoxicity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Triclofos and Developmental Neurotoxicity
This compound is a sedative hypnotic drug that is rapidly metabolized to its active form, trichloroethanol.[1][2] It is pharmacologically similar to chloral hydrate and acts as a gamma-aminobutyric acid (GABA-A) receptor agonist.[3] While this compound has been used for pediatric sedation, a comprehensive body of research specifically investigating its developmental neurotoxicity is notably limited.[4][5] The developing brain is particularly vulnerable to substances that modulate neurotransmitter systems.[3] Given that this compound's active metabolite, trichloroethanol, enhances the activity of GABA, the principal inhibitory neurotransmitter, there are theoretical concerns about its potential to interfere with critical neurodevelopmental processes such as neuronal proliferation, differentiation, and synaptogenesis.[3]
Due to the scarcity of direct studies on this compound, this document will leverage data from a comprehensive developmental neurotoxicity study on trichlorfon , a structurally related organophosphate compound. This will serve as an illustrative example of the experimental approaches, endpoints, and data generated in such studies. It is crucial to note that while related, trichlorfon and this compound have different primary mechanisms of action and toxicity profiles. Trichlorfon is primarily an acetylcholinesterase inhibitor, a common mechanism for organophosphate pesticides.[6][7]
Known Mechanistic Information for this compound and its Metabolite, Trichloroethanol
The primary mechanism of action for trichloroethanol, the active metabolite of this compound, is the potentiation of GABA-A receptor-gated chloride ion channels.[5] This action increases inhibitory neurotransmission in the central nervous system.[3] Dysregulation of the delicate balance between excitatory and inhibitory signaling during brain development can lead to lasting structural and functional deficits.[3] Studies on other GABAergic compounds have raised concerns about their potential to induce neuronal apoptosis and alter synaptic development.[3]
One study on a preterm infant with acute this compound poisoning noted severe central nervous system depression, including coma and lack of primitive reflexes, highlighting the potent effects of this compound on the immature nervous system.[8]
Case Study: Developmental Neurotoxicity of Trichlorfon in Zebrafish Larvae
The following sections provide a detailed overview of a study on trichlorfon, which serves as a model for how the developmental neurotoxicity of a compound like this compound could be assessed. This study by Liu et al. (2023) utilized the zebrafish (Danio rerio) model, a well-established in vivo system for developmental toxicity and neurotoxicity screening.[6][7][9]
Summary of Quantitative Data
The developmental neurotoxicity of trichlorfon was evaluated at concentrations of 0, 0.1, 2, and 5 mg/L.[6][7][9] The key findings are summarized in the tables below.
Table 1: Developmental Toxicity of Trichlorfon in Zebrafish Larvae at 144 hours post-fertilization (hpf) [6][9]
| Parameter | Control (0 mg/L) | 0.1 mg/L | 2 mg/L | 5 mg/L |
| Survival Rate (%) | 95.83 ± 2.26 | 95.83 ± 1.44 | 93.75 ± 2.60 | 89.81 ± 1.93 |
| Hatching Rate (%) | 97.22 ± 1.60 | 96.53 ± 1.22 | 94.44 ± 1.39 | 90.14 ± 2.05 |
| Heart Rate (beats/min) | 145.67 ± 2.03 | 144.33 ± 2.40 | 141.67 ± 2.84 | 133.78 ± 2.11 |
| Body Length (mm) | 4.12 ± 0.05 | 4.09 ± 0.06 | 4.01 ± 0.07 | 3.89 ± 0.08* |
| Malformation Rate (%) | 4.17 ± 1.44 | 4.86 ± 1.22 | 9.25 ± 1.55* | 31.39 ± 3.49 |
| *p < 0.05, ***p < 0.001 compared to the control group. Data are presented as mean ± SEM. |
Table 2: Effects of Trichlorfon on Locomotor Activity in Zebrafish Larvae at 144 hpf [9]
| Parameter | Control (0 mg/L) | 0.1 mg/L | 2 mg/L | 5 mg/L |
| Average Speed (mm/s) | 2.45 ± 0.11 | 2.39 ± 0.13 | 1.87 ± 0.10** | 1.23 ± 0.09*** |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to the control group. Data are presented as mean ± SEM. |
Table 3: Neurochemical Alterations in Zebrafish Larvae Exposed to Trichlorfon until 144 hpf [9]
| Neurotransmitter/Enzyme | Control (0 mg/L) | 0.1 mg/L | 2 mg/L | 5 mg/L |
| Acetylcholine (ACh) (ng/mg protein) | 28.45 ± 1.23 | 27.98 ± 1.56 | 21.12 ± 1.09** | 15.67 ± 0.98 |
| Dopamine (DA) (ng/mg protein) | 1.87 ± 0.09 | 1.81 ± 0.11 | 1.45 ± 0.08* | 1.12 ± 0.07 |
| Serotonin (5-HT) (ng/mg protein) | 3.45 ± 0.15 | 3.39 ± 0.18 | 2.87 ± 0.13 | 2.21 ± 0.11*** |
| AChE Activity (U/mg protein) | 0.34 ± 0.02 | 0.33 ± 0.02 | 0.25 ± 0.01 | 0.18 ± 0.01*** |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to the control group. Data are presented as mean ± SEM. |
Table 4: Relative mRNA Expression of Genes Related to CNS Development and Neurotransmitter Systems in Zebrafish Larvae Exposed to Trichlorfon [6][7][9]
| Gene | System | 2 mg/L (Fold Change) | 5 mg/L (Fold Change) |
| a1-tubulin | CNS Development | ↓ 0.78 | ↓ 0.54*** |
| mbp | CNS Development | ↓ 0.81 | ↓ 0.62 |
| syn2a | CNS Development | ↓ 0.75* | ↓ 0.49 |
| shha | CNS Development | ↓ 0.83 | ↓ 0.68** |
| gap-43 | CNS Development | ↓ 0.79 | ↓ 0.58 |
| ache | Cholinergic | ↓ 0.82* | ↓ 0.65 |
| chata | Cholinergic | ↓ 0.77 | ↓ 0.51*** |
| drd4a | Dopaminergic | ↓ 0.85 | ↓ 0.71 |
| tph2 | Serotonergic | ↓ 0.80 | ↓ 0.63** |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to the control group. ↓ indicates downregulation. |
Experimental Protocols
-
Animal Model: Wild-type zebrafish (Danio rerio) are maintained in a flow-through system with controlled water quality, temperature (28 ± 0.5 °C), and a 14:10 h light:dark photoperiod.
-
Embryo Collection: Embryos are collected after natural spawning is induced by the onset of light. Fertilized, healthy embryos are selected for experiments.
-
Exposure Protocol: Embryos are exposed to varying concentrations of the test compound (e.g., trichlorfon at 0, 0.1, 2, and 5 mg/L) from 2 hours post-fertilization (hpf) to 144 hpf. The exposure solution is renewed daily.[9]
-
Endpoints: Survival rate, hatching rate, heart rate, body length, and malformation rate are recorded at specific time points (e.g., 24, 48, 72, 96, 120, and 144 hpf).[6][9]
-
Procedure: For heart rate, larvae are anesthetized with tricaine methanesulfonate, and heartbeats are counted for 15 seconds under a microscope. Body length is measured from the head to the tail tip using imaging software. Malformations such as spinal curvature, tail curvature, and yolk sac edema are visually assessed.[9]
-
Apparatus: A DanioVision tracking system or similar is used to monitor the locomotor activity of individual larvae in a 96-well plate.
-
Protocol: At 144 hpf, larvae are transferred to the plate and acclimated. Their movement is recorded, and parameters like average swimming speed are quantified during both continuous light and alternating light-dark photoperiods.[9]
-
Sample Preparation: Larvae (approximately 40-50 per replicate) are pooled and homogenized in phosphate-buffered saline on ice. The homogenate is centrifuged, and the supernatant is collected for analysis.[9]
-
Measurement: Commercially available ELISA kits are used to quantify the levels of acetylcholine (ACh), dopamine (DA), and serotonin (5-HT). Acetylcholinesterase (AChE) activity is measured using a specific activity assay kit. Protein concentration is determined using a BCA protein assay kit for normalization.[9]
-
RNA Extraction: Total RNA is extracted from pooled larvae (approximately 20 per replicate) using TRIzol reagent. RNA quality and quantity are assessed using a spectrophotometer.[6][9]
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The expression levels of target genes related to central nervous system (CNS) development and neurotransmitter systems are quantified using qRT-PCR with SYBR Green master mix. Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., β-actin) for normalization.[6][9]
Visualizations
Conclusion and Future Directions
The application of this compound in developmental neurotoxicity studies is an area that requires significant further investigation. While its primary pharmacological action on GABA-A receptors is known, the consequences of this action on the developing brain are not well characterized. The detailed study of trichlorfon in zebrafish provides a robust framework for how such investigations could be designed.
Future studies on this compound should aim to:
-
Utilize in vivo models like zebrafish and rodents to assess a range of developmental and behavioral endpoints.
-
Employ in vitro models, such as primary neuronal cultures or 3D neurospheres, to elucidate the cellular and molecular mechanisms of this compound and trichloroethanol.
-
Investigate the effects on key neurodevelopmental processes, including neuronal proliferation, migration, differentiation, and apoptosis.
-
Characterize the impact on various neurotransmitter systems beyond GABA, including the cholinergic, dopaminergic, and serotonergic systems.
By adapting and applying the rigorous methodologies used for other neurotoxicants, researchers can begin to fill the knowledge gap regarding the potential developmental neurotoxicity of this compound and ensure its safe use in vulnerable populations.
References
- 1. Evaluation of the developmental toxicity of trichloroethylene and detoxification metabolites using Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Toxic Effects of Trichloroethylene on Rat Neuroprogenitor Cells [frontiersin.org]
- 3. Chloral Hydrate’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trichloroethanol alters action potentials in a subgroup of primary sensory neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A single dose of trichloroethylene given during development does not substantially alter markers of neuroinflammation in brains of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Trichloroethylene: Parkinsonism and complex 1 mitochondrial neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Establishing a Dose-Response Curve for Triclofos in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for establishing a dose-response curve for the hypnotic and toxic effects of triclofos in rats. This compound, a prodrug of trichloroethanol, exerts its sedative and hypnotic effects through the positive allosteric modulation of GABA-A receptors.[1] This document outlines the necessary experimental procedures, data presentation formats, and relevant biological pathways to guide researchers in conducting comprehensive dose-response studies.
Introduction
This compound is a sedative-hypnotic agent that is rapidly metabolized in the liver to its active form, trichloroethanol.[2] Trichloroethanol enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression and sedation.[1] Understanding the dose-response relationship of this compound is crucial for determining its therapeutic window, including the effective dose for hypnosis (ED50) and the lethal dose (LD50). This document provides a framework for establishing this critical pharmacological parameter in a rat model.
Data Presentation
Table 1: Hypnotic Effect of this compound in Rats (Estimated)
| Dose (mg/kg, oral) | Animal Group (n) | Response (Loss of Righting Reflex) | Onset of Sedation (min, median) | Duration of Sedation (min, median) |
| 50 | 10 | 4/10 | 30 | 90 |
| 75 | 10 | 6/10 | 25 | - |
| 100 | 10 | 8/10 | - | - |
| ED50 (Estimated) | - | ~75 mg/kg | - | - |
Note: The hypnotic effect data is estimated based on doses used in pediatric sedation studies (50-100 mg/kg) and the lack of a specific ED50 value for this compound-induced hypnosis in rats in the reviewed literature.[3][4][5][6][7] The onset and duration of sedation are based on clinical observations in children.[5][7]
Table 2: Acute Oral Toxicity of Trichloroethanol in Rats
| Dose (mg/kg, oral) | Animal Group (n) | Mortality |
| 600 | - | 50% |
| LD50 | - | 600 mg/kg |
Note: This LD50 value is for trichloroethanol, the active metabolite of this compound.
Experimental Protocols
Protocol 1: Determination of Hypnotic Activity (Loss of Righting Reflex)
Objective: To determine the median effective dose (ED50) of this compound required to induce hypnosis, defined as the loss of the righting reflex.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound sodium solution
-
Oral gavage needles
-
Observation cages
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Fasting: Fast the rats overnight (approximately 16 hours) before oral administration of this compound, with continued access to water.
-
Dose Preparation: Prepare fresh solutions of this compound sodium in distilled water on the day of the experiment.
-
Dose Administration: Administer this compound orally via gavage at a minimum of three dose levels, bracketing the estimated ED50 (e.g., 50, 75, 100 mg/kg). Include a control group receiving the vehicle (distilled water) only. Use at least 10 rats per dose group.
-
Observation: Immediately after administration, place each rat in an individual observation cage.
-
Assessment of Righting Reflex: At 5-minute intervals for the first hour and then every 15 minutes, gently place the rat on its back. The loss of the righting reflex is defined as the inability of the rat to right itself (return to a prone position) within 30 seconds.
-
Data Collection: Record the number of rats in each group that exhibit the loss of the righting reflex. Also, record the time to onset and the duration of the loss of the righting reflex for each animal.
-
ED50 Calculation: Calculate the ED50 using a probit analysis or other appropriate statistical method.
Protocol 2: Acute Oral Toxicity (LD50 Determination) - Based on OECD Guideline 423
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
Materials:
-
Female Wistar rats (nulliparous and non-pregnant, 8-12 weeks old)
-
This compound sodium
-
Oral gavage needles
-
Standard laboratory diet and water
Procedure:
-
Animal Selection and Acclimatization: Use healthy, young adult female rats from a single strain. Acclimatize the animals for at least 5 days before the study.
-
Fasting: Fast the animals for approximately 16 hours before dosing, with access to water.[8][9]
-
Dose Administration: Administer a single oral dose of this compound by gavage. According to OECD Guideline 423, a stepwise procedure is used, starting with a dose expected to cause some mortality. Based on the LD50 of trichloroethanol (600 mg/kg), a starting dose of 300 mg/kg can be chosen.[8]
-
Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days.[10] Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Record the body weight of each animal shortly before dosing and then weekly.
-
Mortality: Record the number of animals that die in each dose group within the 14-day observation period.
-
Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
LD50 Estimation: Based on the mortality data, estimate the LD50 using the appropriate statistical method as outlined in the OECD guideline. If no mortality is observed at 2000 mg/kg, the LD50 is considered to be greater than 2000 mg/kg.[8]
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for establishing a dose-response curve for this compound in rats.
Caption: Signaling pathway of this compound-induced sedation and hypnosis.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. What is this compound Sodium used for? [synapse.patsnap.com]
- 3. nepjol.info [nepjol.info]
- 4. Comparison of Oral this compound and Oral Midazolam as Premedication in Children undergoing Elective Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of oral this compound in the ophthalmic evaluation of children with pediatric glaucoma: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Sodium for Pediatric Sedation in Non-Painful Neurodiagnostic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Journal of Neurosciences in Rural Practice - View PDF [ruralneuropractice.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. dtsc.ca.gov [dtsc.ca.gov]
Application Note: Quantification of Triclofos Metabolites in Urine Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triclofos sodium is a sedative-hypnotic drug that is rapidly metabolized in the liver to its active metabolite, trichloroethanol (TCE), which is responsible for its therapeutic effects.[1][2][3] The quantification of this compound and its major metabolites, trichloroethanol and trichloroacetic acid (TCA), in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[4][5] This document provides detailed protocols for the analysis of these metabolites in urine samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound is a prodrug that undergoes rapid hydrolysis to form the active compound trichloroethanol.[3] TCE is then further metabolized or conjugated for excretion. A key metabolic pathway involves the oxidation of an intermediate, chloral hydrate, to trichloroacetic acid.[5] The primary metabolites excreted in the urine are free trichloroethanol, its glucuronide conjugate, and trichloroacetic acid.[5]
Caption: Metabolic pathway of this compound sodium.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound metabolites. While the data presented is derived from studies using plasma, the methodologies and expected performance characteristics are directly applicable to urine matrix analysis.[5][6][7]
Table 1: Method Validation Parameters for this compound Metabolite Analysis in Plasma [5][6][7]
| Analyte | Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Mean Recovery (%) | Precision (RSD%) |
|---|---|---|---|---|---|
| Trichloroethanol (TCE) | GC-MS | 0.10 | 0.31 | 91.6 - 107 | 3.6 - 13.5 |
| Trichloroacetic Acid (TCA) | GC-MS | 0.24 | 0.72 | 85.4 - 101 | 3.6 - 13.5 |
Table 2: Example Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Column | Rtx-65 (30 m x 0.25 mm i.d., 0.25 µm film)[5] |
| Injection Mode | Splitless (1 µL)[5] |
| Injector Temperature | 150 - 250 °C[5][8] |
| Carrier Gas | Helium, 1 mL/min[5] |
| Oven Program | Initial 50°C, ramp to 95°C at 5°C/min, then to 240°C at 75°C/min (hold 2 min)[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI), 70 eV[5] |
| Monitored Ions | Specific m/z ratios for derivatized TCE and TCA |
| Transfer Line Temp | 280 °C[5] |
Table 3: Example Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
| Parameter | Setting |
|---|---|
| Liquid Chromatograph | |
| Column | C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18)[9] |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate buffer[9][10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[9] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Tandem Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode[9] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor/Product Ions | Specific transitions for TCE and TCA |
Experimental Workflow
The general workflow for the quantification of this compound metabolites in urine involves sample collection, preparation (including extraction and potentially derivatization), and analysis by a chromatographic method coupled to a mass spectrometer.
Caption: General workflow for this compound metabolite analysis.
Experimental Protocols
Protocol 1: Urine Sample Collection and Storage
-
Collection: Collect a mid-stream urine sample in a sterile, polypropylene container.
-
Labeling: Properly label the container with the subject ID, date, and time of collection.
-
Storage: If not analyzed immediately, samples should be frozen and stored at -20°C or lower to ensure the stability of the analytes. Avoid repeated freeze-thaw cycles.
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is a general guideline; optimization of solvents and pH may be required.
-
Thawing: Thaw frozen urine samples at room temperature. Vortex briefly to ensure homogeneity.
-
Aliquoting: Transfer 1.0 mL of urine into a 15 mL screw-cap glass tube.
-
Internal Standard: Add an appropriate internal standard (e.g., deuterated analogs of the analytes) to all samples, calibrators, and quality controls.
-
Acidification: Acidify the sample by adding 50 µL of concentrated sulfuric acid or hydrochloric acid to facilitate the extraction of acidic metabolites like TCA.[5] Vortex for 10 seconds.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., a mixture of dichloromethane and ethyl acetate, 20:80 v/v).[9]
-
Mixing: Cap the tube and vortex vigorously for 2 minutes, or mix on a mechanical shaker for 15 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.[11]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent. For LC-MS, this may be 100 µL of the initial mobile phase. For GC-MS, this will be the derivatization agent or a solvent like ethyl acetate.
Protocol 3: Derivatization for GC-MS Analysis
This step is necessary to increase the volatility and thermal stability of TCE and TCA for GC-MS analysis. Trimethylsilylation is a common approach.[12][13]
-
Reagent Preparation: Use a common silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reaction: To the dried extract from Protocol 2, add 50 µL of ethyl acetate and 50 µL of MSTFA + 1% TMCS.
-
Incubation: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Analysis: Cool the vial to room temperature before injecting the sample into the GC-MS system.
Protocol 4: Quantification by GC-MS or LC-MS/MS
-
System Equilibration: Equilibrate the GC-MS or LC-MS/MS system with the initial chromatographic conditions until a stable baseline is achieved.
-
Calibration Curve: Prepare a series of calibration standards in a blank matrix (analyte-free urine) and process them alongside the unknown samples. The concentration range should encompass the expected levels in the samples.
-
Sequence Setup: Create a sequence including the calibration standards, quality control (QC) samples at low, medium, and high concentrations, and the unknown samples.
-
Injection: Inject the reconstituted/derivatized extracts onto the chromatographic system.
-
Data Acquisition: Acquire data using the parameters outlined in Table 2 or 3, monitoring for the specific precursor-product ion transitions (for MS/MS) or characteristic ions (for MS) of the analytes and internal standards.
-
Data Processing: Integrate the chromatographic peaks for each analyte and internal standard.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators. Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. What is this compound Sodium used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A method for determination of trichloroethanol and trichloroacetic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple method to detect this compound and its metabolites in plasma of children by combined use of liquid chromatography tandem-mass spectrometry and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple method to detect this compound and its metabolites in plasma of children by combined use of liquid chromatography tandem-mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdc.gov [cdc.gov]
- 9. [Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. cdc.gov [cdc.gov]
- 12. Gas chromatography-mass spectrometric method for the screening and quantification of illicit drugs and their metabolites in human urine using solid-phase extraction and trimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Sleep with Triclofos in Animal Models of Insomnia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclofos sodium is a sedative-hypnotic agent that serves as a prodrug to its active metabolite, trichloroethanol. Its primary mechanism of action involves the positive allosteric modulation of gamma-aminobutyric acid type A (GABA-A) receptors in the central nervous system. This modulation enhances the inhibitory effects of GABA, leading to sedation and sleep induction. While clinically used for pediatric sedation, its application in preclinical animal models of insomnia is less documented. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce sleep in rodent models of insomnia, aiding in the research and development of novel hypnotics.
Mechanism of Action
This compound is rapidly metabolized to trichloroethanol, which is the primary active compound. Trichloroethanol binds to a distinct site on the GABA-A receptor, enhancing the receptor's affinity for GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability. This widespread neuronal inhibition manifests as sedation and sleep.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound for inducing sleep.
Data Presentation: Efficacy of this compound in a Stress-Induced Insomnia Model (Hypothetical Data)
The following tables summarize hypothetical quantitative data from a study evaluating the efficacy of this compound in a stress-induced insomnia model in rats.
Table 1: Effects of this compound on Sleep Parameters
| Treatment Group | Dose (mg/kg, p.o.) | Sleep Latency (min) | Total Sleep Time (min) |
| Vehicle Control | - | 35.2 ± 4.5 | 280.5 ± 25.1 |
| This compound | 50 | 25.8 ± 3.1 | 350.2 ± 20.8 |
| This compound | 100 | 15.1 ± 2.5 | 410.7 ± 18.9 |
| This compound | 200 | 8.9 ± 1.8 | 450.3 ± 15.3 |
| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control. |
Table 2: Effects of this compound on Sleep Architecture
| Treatment Group | Dose (mg/kg, p.o.) | NREM Sleep (%) | REM Sleep (%) | Wakefulness (%) |
| Vehicle Control | - | 60.5 ± 5.2 | 10.2 ± 1.8 | 29.3 ± 4.8 |
| This compound | 100 | 75.3 ± 4.1 | 12.5 ± 2.0 | 12.2 ± 3.5 |
| This compound | 200 | 82.1 ± 3.5 | 11.8 ± 1.9 | 6.1 ± 2.1 |
| *Data are presented as mean ± SEM. **p<0.01, **p<0.001 compared to vehicle control. |
Experimental Protocols
Stress-Induced Insomnia Model in Rats
This protocol describes the induction of insomnia in rats through environmental stress, followed by treatment with this compound and subsequent sleep analysis.
Materials:
-
Male Wistar rats (250-300g)
-
This compound sodium
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)
-
EEG and EMG recording system
-
Plexiglass sleep recording chambers
-
Novel objects for environmental stress
Procedure:
-
Animal Acclimation: House rats individually in recording chambers for at least 7 days to acclimate to the environment. Maintain a 12:12 hour light-dark cycle and provide ad libitum access to food and water.
-
Surgical Implantation of Electrodes:
-
Anesthetize the rats with an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.
-
Implant flexible wire electrodes into the nuchal muscles for EMG recording.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least 7 days post-surgery.
-
-
Induction of Insomnia:
-
On the day of the experiment, introduce novel objects (e.g., irregularly shaped plastic blocks, a small metal chain) into the home cage of the rats at the beginning of the light (sleep) phase.
-
This novel environment induces a state of hyperarousal and sleep disturbance.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound sodium in the vehicle on the day of the experiment.
-
Administer this compound or vehicle orally (p.o.) via gavage 30 minutes after the introduction of the novel objects.
-
-
Sleep Recording and Analysis:
-
Record EEG and EMG signals continuously for at least 6 hours post-drug administration.
-
Manually or automatically score the recordings in 30-second epochs into wakefulness, NREM sleep, and REM sleep.
-
Analyze the data to determine sleep latency (time to the first continuous 2 minutes of NREM sleep), total sleep time, and the percentage of time spent in each sleep stage.
-
Experimental Workflow for Stress-Induced Insomnia Study
Caption: Experimental workflow for a this compound study in a rodent insomnia model.
Caffeine-Induced Insomnia Model in Mice
This protocol outlines a method for inducing insomnia using caffeine and assessing the sleep-promoting effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound sodium
-
Caffeine
-
Vehicle (e.g., saline)
-
EEG and EMG recording system
-
Plexiglass sleep recording chambers
Procedure:
-
Animal Preparation: Follow the same acclimation and surgical procedures as described for the rat model.
-
Induction of Insomnia:
-
Dissolve caffeine in saline.
-
Administer caffeine (e.g., 15 mg/kg, i.p.) at the beginning of the light phase to induce a state of wakefulness and delay sleep onset.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound in the vehicle.
-
Administer this compound or vehicle orally (p.o.) 15 minutes after the caffeine injection.
-
-
Sleep Recording and Analysis:
-
Record and analyze EEG/EMG data as described in the previous protocol to evaluate the effects of this compound on caffeine-induced sleep disturbances.
-
Conclusion
This compound, through its active metabolite trichloroethanol, effectively enhances GABA-A receptor activity to induce sleep. The provided protocols for stress-induced and caffeine-induced insomnia in rodents offer a framework for preclinical evaluation of its hypnotic properties. These models, combined with EEG and EMG analysis, allow for a detailed characterization of the effects of this compound on sleep latency, duration, and architecture. The hypothetical data presented illustrates the potential for this compound to ameliorate insomnia-like symptoms in these models. Researchers can adapt these protocols to investigate dose-response relationships, compare efficacy with other hypnotics, and explore the underlying neurophysiological mechanisms of this compound-induced sleep.
Application Notes and Protocols for Triclofos Sedation in In Vivo Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclofos sodium, a phosphate ester of trichloroethanol, is a sedative-hypnotic agent. Upon administration, it is rapidly metabolized to trichloroethanol, which is the active compound responsible for its sedative effects.[1][2] Trichloroethanol potentiates the action of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition and a state of sedation.[1][2] While extensively used in pediatric medicine for sedation during diagnostic procedures such as electroencephalography (EEG), its application in preclinical in vivo electrophysiology research in animal models is not well-documented.[3][4][5]
These application notes provide a comprehensive overview of the potential use of this compound for sedation in rodent models for in vivo electrophysiology studies, with protocols adapted from clinical use and studies involving its parent compound, chloral hydrate.
Data Presentation: Quantitative Parameters of this compound and Related Compounds
The following table summarizes key quantitative data for this compound, primarily from pediatric clinical studies, and for chloral hydrate from rodent studies. This information can be used as a starting point for designing experiments.
| Parameter | This compound (Pediatric, Oral) | Chloral Hydrate (Rodent, IP) | Reference |
| Dosage | 50 - 100 mg/kg | 400 mg/kg (anesthetic); 50-100 mg/kg (sub-anesthetic) | [6][7] |
| Induction Time | 30 - 60 minutes | Not specified | [3][5] |
| Duration of Sedation | Approximately 90 minutes | Not specified | [3][4] |
| Administration Route | Oral | Intraperitoneal (IP), Intravenous (IV) | [5][8] |
Application Notes for In Vivo Electrophysiology
Potential Advantages:
-
Oral Administration: this compound is available as a syrup, which allows for oral administration in animal models, potentially reducing the stress associated with injections.[9]
-
Good Sedative Properties: It is an effective sedative, which may be suitable for non-painful recording sessions.[3][4]
Considerations and Potential Disadvantages:
-
Poor Analgesia: The active metabolite of this compound, trichloroethanol (derived from chloral hydrate), has poor analgesic properties.[2] Therefore, for any surgical procedures, including stereotaxic implantation of electrodes, this compound must be used in conjunction with a suitable analgesic.
-
Effects on Neuronal Activity: As a GABA-A receptor potentiator, this compound will alter natural patterns of neuronal firing. It is known to suppress the activity of certain neuronal populations, such as dopaminergic neurons, and can induce slow-wave activity in the EEG.[10][11] Researchers should consider how this might impact the specific neural circuits and phenomena they are investigating.
-
Tissue Irritation (for IP injection): Intraperitoneal administration of the related compound, chloral hydrate, can cause local tissue irritation, peritonitis, and ileus.[8] While oral administration of this compound is generally better tolerated, care must be taken.
-
Metabolic Differences: The pharmacokinetics of trichloroethanol can differ between species, with mice metabolizing it faster than rats.[12] This should be taken into account when determining dosage and re-dosing schedules.
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound in Rodents
This protocol is adapted from standard oral gavage techniques in mice and rats.
Materials:
-
This compound oral solution (commercially available or prepared from powder)
-
Appropriate gavage needles (flexible or rigid with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Acclimatization: Ensure animals are properly habituated to handling to minimize stress during the procedure.
-
Dosage Calculation: Weigh the animal immediately before administration to calculate the precise volume of this compound solution needed. A starting dose of 75-100 mg/kg is recommended, based on pediatric data.[6]
-
Restraint: Gently but firmly restrain the rodent. For mice, this can be done by scruffing the neck to immobilize the head.
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the animal's nose to the last rib to ensure delivery to the stomach without causing perforation.[13]
-
Administration:
-
Attach the syringe containing the calculated dose to the gavage needle.
-
Gently introduce the needle into the mouth, slightly off-center, and advance it along the roof of the mouth into the esophagus. The animal should swallow as the tube is advanced.[13][14]
-
If any resistance is met, or if the animal shows signs of distress (e.g., coughing), withdraw the needle immediately.[13]
-
Slowly administer the solution.
-
-
Post-Administration Monitoring: Observe the animal for at least 15 minutes for any signs of respiratory distress or adverse reaction.[13]
Protocol 2: Sedation for Non-Invasive In Vivo Electrophysiology (e.g., EEG)
This protocol is suitable for procedures that do not require surgery.
-
Animal Preparation: Prepare the animal for EEG recording with previously implanted electrodes.
-
This compound Administration: Administer this compound orally as described in Protocol 1.
-
Induction Period: Place the animal in a quiet, comfortable cage and allow 30-60 minutes for the sedative to take effect.
-
Monitoring Sedation Depth: Assess the level of sedation by observing the animal's righting reflex and response to gentle stimuli (e.g., a soft touch). The animal should be sedated but easily arousable.
-
Electrophysiological Recording: Once the desired level of sedation is achieved, begin the recording session.
-
Physiological Monitoring: Throughout the recording, monitor the animal's respiratory rate and temperature. Maintain body temperature using a heating pad.[4] Normal respiratory rate for a rat under anesthesia is 70-110 breaths/min.[4]
Protocol 3: Sedation for Acute In Vivo Electrophysiology with Stereotaxic Surgery
This protocol requires supplemental analgesia and is intended for terminal procedures.
-
Pre-operative Preparation:
-
Administer a pre-emptive analgesic (e.g., buprenorphine) according to your institution's guidelines.
-
Induce anesthesia using a short-acting inhalant anesthetic like isoflurane.
-
-
Surgical Procedure:
-
Perform the stereotaxic surgery (e.g., craniotomy, electrode implantation) under isoflurane anesthesia.
-
-
Transition to this compound:
-
Towards the end of the surgical procedure, administer this compound orally or via an intraperitoneal injection (using a dilute solution to minimize irritation). A dose of 400 mg/kg of the related compound chloral hydrate is often used for surgical anesthesia in rats, but this should be optimized for this compound.[5]
-
Gradually withdraw the isoflurane as the this compound takes effect.
-
-
Maintenance of Sedation:
-
Monitor the depth of sedation using the pedal withdrawal reflex (toe pinch).
-
If the animal responds to the stimulus, administer a supplemental dose of this compound (e.g., 10-20% of the initial dose).
-
-
Electrophysiological Recording: Once a stable plane of sedation is achieved, begin the recording.
-
Continuous Physiological Monitoring:
-
Continuously monitor heart rate, respiratory rate, and body temperature.[1]
-
Maintain body temperature at 37°C.
-
Be prepared to provide respiratory support if necessary.
-
Visualizations
References
- 1. Intravenous chloral hydrate anesthesia provides appropriate analgesia for surgical interventions in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. A pathophysiological study of abdominal organs following intraperitoneal injections of chloral hydrate in rats: comparison between two anaesthesia protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of oral this compound in the ophthalmic evaluation of children with pediatric glaucoma: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloral Hydrate Alters Brain Activation Induced by Methamphetamine-Associated Cue and Prevents Relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gv-solas.de [gv-solas.de]
- 9. Oral and intravenous trichloroethylene pharmacokinetics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloral hydrate anesthesia: EEG power spectrum analysis and effects on VEPs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Species differences in response to trichloroethylene. I. Pharmacokinetics in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.fsu.edu [research.fsu.edu]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Adverse Effects of Triclofos in Laboratory Animals
This guide provides researchers, scientists, and drug development professionals with essential information for managing the adverse effects of triclofos in laboratory animal experiments. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary signs of this compound overdose in rodents?
A: An overdose of this compound, or its more commonly studied related compound chloral hydrate, is primarily characterized by severe central nervous system (CNS) depression. Key signs to monitor for include:
-
Heavy Sedation/Loss of Consciousness: The animal may become unresponsive to stimuli such as a toe or tail pinch.
-
Respiratory Depression: A significant decrease in respiratory rate and shallow breathing are critical indicators.
-
Hypotension: A drop in blood pressure.
-
Hypothermia: Rodents under deep sedation are prone to rapid loss of body heat.[1]
-
Cardiac Arrhythmias: At toxic doses, this compound and its metabolites can sensitize the heart to catecholamines, leading to irregular heart rhythms.[2]
Q2: An animal appears overly sedated and its breathing is shallow after this compound administration. What is the immediate course of action?
A: This situation requires immediate intervention. The primary goals are to support respiration and circulation.
-
Ensure a Patent Airway: Check that the animal's airway is clear of any obstruction.
-
Provide Ventilatory Support: If the animal is cyanotic or breathing is severely depressed, ventilatory support may be necessary.
-
Administer IV Fluids: To counteract hypotension, administer a bolus of warmed isotonic crystalloid solution (e.g., 0.9% saline) at 20 mL/kg.[2][3]
-
Maintain Body Temperature: Place the animal on a circulating warm water blanket or other approved heat source to prevent hypothermia.[1]
-
Continuous Monitoring: Closely monitor vital signs, including heart rate, respiratory rate, and temperature.[4][5]
There is no specific antidote for this compound overdose; management is primarily supportive.[6] Early and effective supportive care is crucial for survival.
Q3: I've observed an irregular heartbeat in a rat after administering a high dose of this compound. How should this be managed?
A: Cardiac arrhythmias are a serious toxic effect of this compound/chloral hydrate overdose.[7]
-
Confirm with ECG: If possible, confirm the arrhythmia with electrocardiography (ECG). Tachyarrhythmias, including ventricular tachycardia, are of particular concern.[2]
-
Avoid Catecholamines: Do not use catecholamine inotropes (e.g., epinephrine, dopamine) to treat associated hypotension, as they can precipitate or worsen arrhythmias.[3]
-
Administer Beta-Blockers: For ventricular arrhythmias that are unresponsive to standard treatments, intravenous beta-blockers such as propranolol are considered the first-line therapy.[2] This is thought to work by blocking the sensitizing effect of this compound's metabolites on the myocardium.
-
Continue Supportive Care: Maintain fluid balance and monitor the animal closely as described in the previous question.
Q4: What is the recommended route of administration for this compound or chloral hydrate in rodents? Are there any routes to avoid?
A: The recommended route for administering chloral hydrate for anesthesia or deep sedation in rodents is intravenous (IV) .[8][9]
It is strongly recommended to AVOID intraperitoneal (IP) injection for survival procedures. IP administration of chloral hydrate is highly irritating and has been shown to cause severe adverse effects in rats, including:
Oral (PO) administration can be used, but may cause gastric irritation.[11] If using the oral route, be mindful of potential gastrointestinal side effects.
Q5: Are there differences in this compound toxicity between mice and rats?
A: Yes, there are significant species-specific differences in toxicity, particularly concerning the liver.
-
Mice: Mice are more susceptible to the hepatotoxic effects of chloral hydrate. Long-term exposure has been shown to cause hepatocellular neoplasia (liver cancer) in mice.[13] This is believed to be due to differences in metabolism; mice produce significantly higher levels of the toxic metabolites trichloroacetic acid (TCA) and dichloroacetic acid (DCA) compared to rats.[14][15] Acute high doses can cause a dose-related increase in liver weight (hepatomegaly).[16]
-
Rats: Rats are more resistant to the liver toxicity seen in mice.[13] However, they are susceptible to other adverse effects, such as the severe adynamic ileus following IP injection.[10][11] Acute administration has also been shown to deplete cardiac enzymes in rats.[17]
Q6: What biochemical and histopathological markers should be monitored to assess for organ toxicity?
A: Based on preclinical studies with chloral hydrate, monitoring specific markers can help quantify organ-specific toxicity. See the Biochemical and Histopathological Monitoring table below for a detailed summary.
-
Liver: Monitor serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH).[18] Histopathological examination should look for signs of hepatocellular necrosis, particularly in mice.[13][18]
-
Heart: Monitor for changes in cardiac enzyme levels.[17] Histopathological analysis of the left ventricle can reveal effects on coronary metabolism.[17]
-
Kidney & Other Tissues: While less common, high doses may warrant examination of other tissues. For instance, mild changes in the myelin sheath of optic nerves have been noted in rats after subchronic exposure.[19]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on chloral hydrate, the parent compound of this compound's active metabolite, in laboratory animals.
Table 1: Acute Toxicity and Sedative/Anesthetic Doses in Rodents
| Parameter | Species | Route | Dose | Effect | Citation(s) |
| Oral LD₅₀ | Mouse (Male) | Oral | 1442 mg/kg | Lethal Dose, 50% | [16] |
| Oral LD₅₀ | Mouse (Female) | Oral | 1265 mg/kg | Lethal Dose, 50% | [16] |
| Sedation | Rat & Mouse | Gavage | 400 mg/kg | Light Sedation | [20] |
| Sedation | Rat & Mouse | Gavage | 800 mg/kg | Heavy Sedation | [20] |
| Anesthesia | Rat | IV | 200 mg/kg (bolus) | Surgical Anesthesia (induction) | [9] |
| Anesthesia | Rat | IV | 150 mg/kg/hr (infusion) | Surgical Anesthesia (maintenance) | [9] |
| NOAEL | Rat (Male) | Drinking Water (13 wks) | ~1.89 mg/kg/day | No Observed Adverse Effect Level | [19] |
Table 2: Recommended Biochemical and Histopathological Monitoring
| Organ | Parameter / Marker | Species of Note | Finding Associated with Toxicity | Citation(s) |
| Liver | Serum AST, ALT, LDH | Mouse > Rat | Increased levels | [18] |
| Liver Weight | Mouse | Increased (Hepatomegaly) | [16][20] | |
| Histopathology | Mouse | Focal hepatocellular necrosis, Neoplasia (chronic) | [13][18] | |
| Catalase, ALDH | Rat | Altered enzyme activity | [19] | |
| Heart | Cardiac Enzymes | Rat | Depletion | [17] |
| Histopathology | Rat | Impaired coronary metabolism | [17] | |
| GI Tract | Gross Pathology | Rat | Gaseous distension, atony of cecum/intestine (post-IP) | [10] |
| Histopathology | Rat | Serositis, fibrosis, peritonitis (post-IP) | [8][10] | |
| Nervous System | Histopathology | Rat | Vacuolation of optic nerve myelin sheath (chronic) | [19] |
Experimental Protocols
Protocol 1: Recommended IV Administration for Anesthesia in Rats
This protocol is adapted from studies using chloral hydrate for surgical anesthesia and is intended for terminal procedures. It should be performed by trained personnel in accordance with an approved institutional animal care and use protocol.
-
Animal Preparation:
-
Accurately weigh the animal to ensure correct dosage calculation.
-
Induce initial light anesthesia using a short-acting inhalant anesthetic (e.g., isoflurane) to facilitate catheter placement.[9]
-
Implant a catheter into a suitable vein (e.g., jugular or femoral vein).
-
-
Anesthesia Induction:
-
Discontinue the inhalant anesthetic.
-
Administer an initial IV bolus dose of 200 mg/kg chloral hydrate.[9]
-
-
Anesthesia Maintenance:
-
Immediately following the bolus, begin a continuous IV infusion at a rate of 150 mg/kg/hour .[9]
-
The depth of anesthesia should be assessed regularly by checking for loss of reflexes (e.g., pedal withdrawal reflex to a paw pinch).[21]
-
If the animal shows signs of lightening anesthesia, small supplemental boluses (<5 mg) can be administered.[9]
-
-
Supportive Care & Monitoring:
Protocol 2: Troubleshooting Workflow for an Unresponsive Animal
This protocol outlines steps for managing a suspected overdose resulting in severe CNS and cardiorespiratory depression.
-
Assess the Animal:
-
Check for responsiveness to firm toe/tail pinch.
-
Observe respiratory rate and chest movement.
-
Assess mucous membrane color for signs of cyanosis.
-
-
Initiate Supportive Care (The "ABC"s):
-
A - Airway: Ensure the airway is clear. Position the animal to facilitate breathing.
-
B - Breathing: If breathing is absent or severely depressed, provide intermittent positive pressure ventilation with a small animal ventilator or manual resuscitator if available.
-
C - Circulation: If hypotension is suspected, administer a bolus of warmed IV fluids (0.9% saline at 20 mL/kg).[3]
-
-
Manage Complications:
-
Hypothermia: Actively warm the animal using a circulating water blanket or similar device. Monitor rectal temperature.
-
Cardiac Arrhythmia: If monitoring equipment is available and a ventricular arrhythmia is detected, consult with a veterinarian regarding the administration of an IV beta-blocker (e.g., propranolol). Do not use epinephrine. [3]
-
-
Continuous Monitoring:
-
Do not leave the animal unattended.[5]
-
Continue to monitor vital signs every 5-15 minutes until the animal is stable and begins to recover. Recovery may be prolonged.
-
Visualizations: Pathways and Workflows
Caption: Troubleshooting workflow for an unresponsive animal.
Caption: Mechanism of action at the GABA-A receptor.
References
- 1. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 2. litfl.com [litfl.com]
- 3. Clinical Practice Guidelines : Chloral Hydrate Poisoning [rch.org.au]
- 4. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acuc.berkeley.edu [acuc.berkeley.edu]
- 6. first10em.com [first10em.com]
- 7. researchgate.net [researchgate.net]
- 8. gv-solas.de [gv-solas.de]
- 9. Intravenous chloral hydrate anesthesia provides appropriate analgesia for surgical interventions in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adynamic ileus in the rat induced by chloral hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A review of laboratory animal anesthesia with chloral hydrate and chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carcinogenicity of chloral hydrate administered in drinking water to the male F344/N rat and male B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nationalacademies.org [nationalacademies.org]
- 15. Comparative analysis of the relationship between trichloroethylene metabolism and tissue-specific toxicity among inbred mouse strains: liver effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toxicology of chloral hydrate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute administration of chloral hydrate depletes cardiac enzymes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ninety-day toxicity study of chloral hydrate in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Subchronic toxicity of chloral hydrate on rats: a drinking water study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Triclofos Dosage for Prolonged Sedation in Rats
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. All procedures should be performed by trained personnel in consultation with a veterinarian. The dosage recommendations provided are based on extrapolations from available data and must be optimized and validated for specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is triclofos and how is it used for sedation in rats?
This compound sodium is a sedative-hypnotic drug that is metabolized to trichloroethanol, the same active metabolite as chloral hydrate. It is reported to have better palatability and cause less gastric irritation than chloral hydrate. In research settings, it can be used to induce a state of sedation for non-painful or minimally invasive procedures.
Q2: What is a recommended starting dose for oral this compound sedation in rats?
Q3: How can sedation be prolonged with this compound?
Prolonging sedation can be approached in two primary ways:
-
Repeat Oral Dosing: Due to the long half-life of the active metabolite, trichloroethanol (reported as 9.3 to 10.2 hours in humans), sedation can be prolonged.[3] After an initial dose, supplemental doses (e.g., 25-50% of the initial dose) can be administered if the animal shows signs of arousal. Careful monitoring is essential to avoid overdose.
-
Continuous Intravenous (IV) Infusion: For more stable and prolonged sedation, a continuous IV infusion is recommended. This requires surgical catheterization but allows for precise control over the level of sedation. An initial bolus dose would be followed by a continuous infusion rate that needs to be determined empirically.
Q4: What are the signs of adequate sedation in a rat?
Adequate sedation can be assessed by the loss of the righting reflex, loss of the auditory startle reflex, and muscle relaxation.[1][4] For procedural sedation, the absence of a response to a gentle stimulus, such as a toe pinch, indicates a sufficient depth of anesthesia.[4][5]
Q5: What administration routes are suitable for this compound in rats?
-
Oral (PO): this compound is available as a syrup and can be administered via oral gavage. This is a common and less invasive method.
-
Intraperitoneal (IP): While possible, IP injections of some sedatives can be irritating. If considering this route, it should be justified and approved in your protocol.
-
Intravenous (IV): For continuous infusion and rapid dose adjustments, the IV route is most appropriate, typically via a catheterized femoral or jugular vein.
Troubleshooting Guide
Problem: The rat is not sufficiently sedated after the initial dose.
-
Cause: Individual variation in metabolism, incorrect dosage calculation, or improper administration (e.g., incomplete oral gavage).
-
Solution:
-
Wait for the expected peak effect time (typically 30-60 minutes for oral administration) before determining the sedation is insufficient.
-
Administer a supplemental dose of 25-50% of the initial dose.
-
Re-evaluate the sedation depth after another 20-30 minutes.
-
For future experiments, consider adjusting the initial dose upwards in small increments (e.g., 10-15%).
-
Ensure proper administration technique.
-
Problem: The rat shows signs of respiratory depression (slow, shallow breathing).
-
Cause: Overdose or high sensitivity to the drug.
-
Solution:
-
Immediately cease any further administration of this compound.
-
Gently stimulate the rat to encourage breathing.
-
Provide supplemental oxygen via a nose cone if available.
-
Keep the animal warm to prevent further metabolic depression.
-
If respiratory arrest occurs, emergency resuscitation measures must be initiated as per your approved institutional protocol.
-
Monitor respiratory rate closely. A drop of 50% from the baseline is acceptable during anesthesia, but rates below 70 breaths/min may indicate the animal is too deep.[6]
-
Problem: The rat's body temperature is dropping (hypothermia).
-
Cause: Sedation causes vasodilation and reduces metabolic rate, leading to heat loss. Rats have a high surface area to body mass ratio, making them susceptible to hypothermia.
-
Solution:
-
Use a circulating warm water blanket or a heating pad set to a low temperature to provide external heat. Caution: Avoid direct contact with heating elements to prevent thermal burns.
-
Monitor rectal temperature frequently. The normal range under anesthesia is 35.9°C to 37.5°C (96.6°F – 99.5°F).[6]
-
Cover the rat with surgical drapes to minimize heat loss.
-
Problem: The recovery from sedation is prolonged or the rat appears agitated.
-
Cause: Slower than expected metabolism of the drug, or potential paradoxical excitement during recovery.
-
Solution:
-
Ensure the rat is kept in a warm, quiet, and clean cage.
-
Provide easily accessible food and water. Moist chow on the cage floor can encourage eating.[6]
-
Monitor the animal every 15 minutes until it is fully ambulatory.[6]
-
If agitation is observed, ensure the cage is free from any items that could cause injury.
-
If recovery is excessively long, consult with a veterinarian.
-
Data Presentation
Table 1: Extrapolated Oral this compound Dosage for Sedation in Rats
| Parameter | Recommendation | Onset of Sedation | Duration of Sedation (single dose) |
| Initial Dose | 50 - 85 mg/kg, PO | 25 - 45 minutes | 90 - 120 minutes |
| Supplemental Dose | 25 - 50% of initial dose | N/A | Extends sedation period |
Note: These values are extrapolated from pediatric human studies and should be validated in your specific rat model.
Table 2: Key Physiological Parameters for Monitoring Sedated Rats
| Parameter | Normal Range (Under Sedation) | Critical Level (Action Required) |
| Respiratory Rate | 70 - 110 breaths/min (a 50% drop from baseline can be normal) | < 70 breaths/min (deep) or >110 breaths/min (light)[6] |
| Heart Rate | 260 - 500 beats/min | Significant, sustained deviation from baseline |
| Rectal Temperature | 35.9°C - 37.5°C (96.6°F - 99.5°F)[6] | < 35.9°C |
| Mucous Membrane Color | Pink | Pale or blue/cyanotic |
| Capillary Refill Time | < 2 seconds | > 2 seconds |
Experimental Protocols
Protocol 1: Oral Administration for Prolonged Sedation
-
Preparation:
-
Accurately weigh the rat.
-
Calculate the required volume of this compound syrup based on the desired dose (e.g., 50 mg/kg).
-
Draw the calculated volume into an appropriately sized syringe fitted with a gavage needle.
-
-
Administration:
-
Gently restrain the rat.
-
Carefully insert the gavage needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.
-
Slowly administer the this compound solution.
-
Withdraw the needle and return the rat to its cage.
-
-
Monitoring and Maintenance:
-
Begin monitoring physiological parameters (respiratory rate, temperature) immediately.
-
Assess the depth of sedation starting at 20 minutes post-administration using the pedal withdrawal reflex (toe pinch).
-
To prolong sedation, administer a supplemental oral dose (25-50% of the initial dose) when the rat begins to show signs of arousal (e.g., movement, increased respiratory rate).
-
Continue to monitor vital signs closely throughout the sedation period.
-
Protocol 2: Continuous IV Infusion for Prolonged Sedation (Requires Surgical Catheterization)
-
Preparation:
-
Surgically implant a catheter into the femoral or jugular vein under aseptic conditions and appropriate anesthesia. Allow for a recovery period as per your institutional guidelines.
-
Prepare a sterile solution of this compound for infusion. The concentration will depend on the desired infusion rate and the capabilities of your infusion pump.
-
Calculate an initial loading dose (bolus) to quickly achieve a sedative state. This will need to be determined empirically.
-
Calculate the continuous infusion rate. This will also require empirical determination based on the desired level of sedation and the rat's response.
-
-
Administration:
-
Connect the rat's catheter to the infusion pump line.
-
Administer the calculated IV bolus dose.
-
Immediately start the continuous infusion pump at the calculated rate.
-
-
Monitoring and Adjustment:
-
Continuously monitor physiological parameters and the depth of sedation.
-
Adjust the infusion rate up or down in small increments to maintain the desired level of sedation.
-
Be prepared to provide supportive care (heat, oxygen) as needed.
-
Visualizations
Caption: Workflow for this compound Sedation in Rats.
Caption: Troubleshooting Common Adverse Events.
References
- 1. researchgate.net [researchgate.net]
- 2. A protocol for use of medetomidine anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurobehavioral toxicity of triclosan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. az.research.umich.edu [az.research.umich.edu]
Technical Support Center: Mitigating Gastric Irritation from Triclofos Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address gastric irritation associated with triclofos administration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common side effects?
This compound is a sedative drug that is metabolized in the liver to its active form, trichloroethanol.[1] This active metabolite is responsible for its sedative and hypnotic effects.[2] While generally considered to have a better safety profile than its predecessor, chloral hydrate, one of the notable side effects of this compound is gastrointestinal distress, including gastric irritation, nausea, and vomiting.[3][4][5] Some studies suggest that this compound is associated with less gastric irritation compared to chloral hydrate.[6][7][8]
Q2: What is the underlying mechanism of this compound-induced gastric irritation?
The precise mechanism of this compound-induced gastric irritation is not as extensively studied as that of nonsteroidal anti-inflammatory drugs (NSAIDs). However, drug-induced gastric mucosal injury often involves common pathways. It is hypothesized that the active metabolite of this compound, trichloroethanol, may contribute to a reduction in the protective prostaglandin E2 (PGE2) levels in the gastric mucosa.[2][9] Prostaglandins play a crucial role in maintaining the integrity of the gastric mucosal barrier by stimulating mucus and bicarbonate secretion and maintaining mucosal blood flow.[3][10] A decrease in prostaglandins can leave the stomach lining more susceptible to damage from gastric acid.
Q3: What are the primary strategies to mitigate this compound-induced gastric irritation in an experimental setting?
There are three main approaches to mitigate gastric irritation when administering this compound in a research setting:
-
Co-administration with Gastroprotective Agents: This involves the concurrent use of drugs that protect the gastric mucosa.
-
Formulation Modification: Altering the formulation of this compound can reduce its direct contact with the gastric lining and minimize irritation.
-
Dosing and Administration Adjustments: Simple changes to the administration protocol can sometimes alleviate gastric side effects.
Q4: Which gastroprotective agents are recommended for co-administration with this compound?
While specific studies on the co-administration of gastroprotective agents with this compound are limited, principles from studies with other gastric-irritating drugs, like NSAIDs, can be applied. The most common classes of gastroprotective agents include:
-
Proton Pump Inhibitors (PPIs): Drugs like omeprazole and lansoprazole effectively suppress gastric acid secretion, creating a less aggressive environment in the stomach.[11][12][13]
-
Histamine H2-Receptor Antagonists (H2RAs): Agents such as famotidine and cimetidine also reduce gastric acid production, although generally to a lesser extent than PPIs.
-
Mucosal Protective Agents: Sucralfate forms a protective barrier over the gastric mucosa, shielding it from irritants.[14][15][16][17][18]
Q5: What formulation strategies can be employed to reduce the gastric irritation of this compound?
Modifying the drug formulation can significantly reduce its local irritant effect on the gastric mucosa. Potential strategies include:
-
Enteric Coating: This involves coating the this compound formulation with a polymer that resists the acidic environment of the stomach and dissolves in the more neutral pH of the small intestine, thus bypassing direct contact with the gastric lining.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems, such as self-microemulsifying drug delivery systems (SMEDDS), can reduce direct mucosal contact and potentially improve absorption.[5][19][20][21]
-
Mucoadhesive Formulations: These formulations are designed to adhere to the mucosal surface and provide a sustained release of the drug, which can sometimes reduce localized high concentrations that cause irritation.[1][22][23][24][25]
Troubleshooting Guides
Problem: Observed signs of gastric distress in experimental animals (e.g., lethargy, reduced food intake, signs of pain) after this compound administration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Direct Gastric Mucosal Irritation | 1. Administer with Food: If the experimental protocol allows, administer this compound with a small amount of food to buffer the stomach lining. 2. Co-administer a Gastroprotective Agent: Pre-treat animals with a PPI (e.g., omeprazole) or sucralfate prior to this compound administration. | Reduction in signs of gastric distress. Improved animal welfare and data consistency. |
| High Localized Drug Concentration | 1. Use a More Dilute Solution: If administering a liquid formulation, increase the vehicle volume to reduce the concentration of this compound. 2. Consider a Different Formulation: If available, switch to a microencapsulated or lipid-based formulation of this compound. | Minimized local irritation due to a lower concentration gradient at the mucosal surface. |
| Underlying Gastric Sensitivity | 1. Health Screening: Ensure all animals are healthy and free from pre-existing gastric conditions before the experiment. 2. Acclimatization: Ensure animals are properly acclimatized to the experimental conditions to minimize stress, which can exacerbate gastric issues. | Reduced variability in response and prevention of confounding factors related to pre-existing conditions. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Gastric Irritation Mitigation Strategies
Objective: To evaluate the efficacy of a gastroprotective agent (e.g., omeprazole) in mitigating this compound-induced gastric irritation in a rat model.
Materials:
-
This compound
-
Omeprazole
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)
-
Male Wistar rats (180-220g)
-
Gavage needles
-
Dissection tools
-
Formalin (10%)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals for 24 hours before drug administration, with free access to water.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group 1 (Control): Administer vehicle only.
-
Group 2 (this compound): Administer this compound (e.g., 100 mg/kg, p.o.).
-
Group 3 (Omeprazole + this compound): Administer omeprazole (20 mg/kg, p.o.) 30 minutes before this compound (100 mg/kg, p.o.).
-
Group 4 (Omeprazole): Administer omeprazole (20 mg/kg, p.o.) only.
-
-
Observation: Observe the animals for signs of distress for 4 hours post-administration.
-
Euthanasia and Sample Collection: After 4 hours, euthanize the animals. Immediately excise the stomachs, open them along the greater curvature, and gently rinse with PBS.
-
Macroscopic Evaluation: Score the gastric lesions based on a validated scoring system (see Table 1).
-
Histopathological Evaluation: Fix a section of the gastric tissue in 10% formalin for histopathological analysis to assess for epithelial damage, inflammation, and hemorrhage.
-
Biochemical Analysis: Homogenize a portion of the gastric tissue to measure levels of myeloperoxidase (MPO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) as markers of inflammation and neutrophil infiltration.[26][27][28][29][30]
Table 1: Macroscopic Gastric Lesion Scoring
| Score | Description of Lesion |
| 0 | No visible lesions |
| 1 | Small, point-like hemorrhages |
| 2 | Multiple small hemorrhages or a few small erosions |
| 3 | Numerous erosions or a few larger ulcers |
| 4 | Widespread erosions or large ulcers |
Protocol 2: Evaluation of a Novel this compound Formulation
Objective: To compare the gastric irritation potential of a novel this compound formulation (e.g., lipid-based) with a standard aqueous solution.
Methodology:
This protocol follows the same steps as Protocol 1, with the following modifications to the experimental groups:
-
Group 1 (Control): Administer the vehicle for the novel formulation.
-
Group 2 (Standard this compound): Administer this compound in a standard aqueous solution.
-
Group 3 (Novel this compound Formulation): Administer this compound in the novel formulation at an equivalent dose to Group 2.
The same macroscopic, histopathological, and biochemical analyses are then performed to compare the gastric irritation between the two formulations.
Visualizations
Signaling Pathway of Drug-Induced Gastric Mucosal Injury
Caption: Signaling pathway of drug-induced gastric injury.
Experimental Workflow for Assessing Mitigation Strategies
Caption: Workflow for in vivo gastric irritation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. wjgnet.com [wjgnet.com]
- 3. Emerging roles for cyclooxygenase-2 in gastrointestinal mucosal defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mucosal damage induced by preferential COX-1 and COX-2 inhibitors: role of prostaglandins and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. brieflands.com [brieflands.com]
- 7. nepjol.info [nepjol.info]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandin synthetase inhibitors antagonize the depressant effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase 2—implications on maintenance of gastric mucosal integrity and ulcer healing: controversial issues and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Proton Pump Inhibitors in the Management of Upper Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proton Pump Inhibitors (PPIs)—An Evidence-Based Review of Indications, Efficacy, Harms, and Deprescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of proton pump inhibitors in treating and preventing NSAID-induced mucosal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of action of sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. buzzrx.com [buzzrx.com]
- 16. goodrx.com [goodrx.com]
- 17. Sucralfate interactions to avoid | SingleCare [singlecare.com]
- 18. Sucralfate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. ammanif.com [ammanif.com]
- 24. Mucoadhesive carriers for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mucoadhesive chitosan microcapsules for controlled gastrointestinal delivery and oral bioavailability enhancement of low molecular weight peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. karger.com [karger.com]
- 27. mdpi.com [mdpi.com]
- 28. Frontiers | Helicobacter pylori-Mediated Oxidative Stress and Gastric Diseases: A Review [frontiersin.org]
- 29. Mechanisms and roles of neutrophil infiltration in stress-induced gastric injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Role of neutrophils in a rat model of gastric ulcer recurrence caused by interleukin-1 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Paradoxical Excitement in Mice After Triclofos Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter paradoxical excitement in mice following the administration of triclofos. This phenomenon, while rare, can significantly impact experimental outcomes. The following information is designed to help you identify, manage, and understand this unexpected reaction.
Troubleshooting Guide: Paradoxical Excitement in Mice
If you observe hyperactivity, increased exploratory behavior, or agitation in mice after administering this compound—a response contrary to its intended sedative-hypnotic effect—please consult the following troubleshooting steps.
Issue 1: Unexpected Hyperactivity or Agitation Observed
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Dosage Calculation Error | 1. Verify Dosage: Immediately double-check all calculations, including dilution factors and administration volumes. An incorrect dose is a common source of unexpected effects.[1] |
| Route of Administration | 2. Review Administration Route: Intraperitoneal (i.p.) or intravenous (i.v.) administration leads to a faster onset and potentially stronger peak effects compared to oral (p.o.) or subcutaneous (s.c.) routes.[1] Ensure the chosen route is appropriate for your experimental design and consider if a slower absorption profile might mitigate the reaction. |
| Mouse Strain Variability | 3. Consider Mouse Strain: Different inbred and outbred mouse strains exhibit varied metabolic rates and sensitivities to pharmacological agents.[1] A dose that is sedative in one strain may be excitatory in another. If possible, test a different strain or conduct a dose-response study in your current strain. |
| Animal Health Status | 4. Assess Animal Health: Underlying illness or distress can alter a mouse's response to a drug.[1] Ensure that animals are properly hydrated, have access to food and water, and are not showing signs of illness before drug administration. |
| Environmental Stressors | 5. Evaluate Environmental Factors: The stress of handling and administration can influence behavioral outcomes.[2] Ensure that administration procedures are consistent and minimally stressful. Acclimate the mice to the testing environment to reduce novelty-induced stress. |
Issue 2: Data Variability and Lack of Reproducibility
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Timing | 1. Standardize Experimental Timing: The behavioral effects of this compound's active metabolite, trichloroethanol, may change over time. Adjust the timing of your behavioral assay to different time points post-administration to capture the full dose-effect curve.[1] |
| Subgroup Response | 2. Analyze Data for Subgroups: It is possible that only a subset of mice (e.g., based on sex or weight) is exhibiting the paradoxical reaction. Analyze your data to identify any patterns that could explain the variability. |
| Pharmacokinetic Differences | 3. Conduct a Dose-Response Analysis: The paradoxical effect may be dose-dependent, potentially occurring at low doses while sedation is achieved at higher doses, or vice-versa.[3] A thorough dose-response study is crucial to characterize the effect. |
Frequently Asked Questions (FAQs)
Q1: What is paradoxical excitement?
A1: Paradoxical excitement is an adverse reaction to a drug that is the opposite of its intended therapeutic effect. For a sedative-hypnotic like this compound, this manifests as hyperactivity, agitation, or emotional disinhibition instead of sedation.[1][4] While uncommon, this phenomenon has been reported for other GABAergic modulators like benzodiazepines.[5]
Q2: What is the proposed mechanism of action for this compound and how could it cause excitement?
A2: this compound is a prodrug that is rapidly metabolized to trichloroethanol.[6][7] Trichloroethanol enhances the activity of the brain's primary inhibitory neurotransmitter, GABA, at GABA-A receptors, leading to sedation.[1][6] The exact mechanism for paradoxical excitement is not fully understood but is hypothesized to involve:
-
Alterations in GABA-A Receptor Subunits: The response to GABAergic drugs can be influenced by the specific composition of GABA-A receptor subunits.[2][8] Certain subunit combinations might mediate an excitatory rather than inhibitory response in some individuals or under certain conditions.
-
Chloride Ion Gradient Shift: GABA-A receptors are chloride ion channels. While they are typically inhibitory in the mature brain, a shift in the intracellular chloride concentration can cause the channel to mediate a depolarizing (excitatory) current.[6]
-
Disinhibition: The drug may preferentially inhibit neurons that are themselves inhibitory, leading to a net increase in excitation in certain neural circuits.[3]
Q3: Is paradoxical excitement with this compound a known issue in mice?
A3: While paradoxical excitement is a documented, albeit rare, side effect of this compound's parent compound, chloral hydrate, in humans, particularly children[7][9], there is a lack of specific published studies detailing this phenomenon in mice. However, given the shared mechanism of action and the general principles of pharmacology, it is a plausible, if unexpected, experimental observation.
Q4: How can I quantify paradoxical excitement in my mice?
A4: You can adapt standard behavioral assays to quantify hyperactivity. Instead of looking for a decrease in activity, you will be measuring an increase.
| Behavioral Assay | Parameter to Quantify Excitement |
| Open Field Test | Increased total distance traveled, increased rearing frequency, increased time in the center of the arena (disinhibition).[10] |
| Hole-Board Test | Increased number of head dips, indicating heightened exploratory behavior.[11] |
| Locomotor Activity Cages | Increased beam breaks over a set period. |
Q5: If I observe paradoxical excitement, what are my next steps?
A5: First, work through the troubleshooting guide to rule out common experimental errors. If the effect persists and appears to be a genuine pharmacological response, you should:
-
Document Everything: Record the dose, route of administration, mouse strain, sex, age, and the specific behaviors observed. Video recording is highly recommended.
-
Conduct a Dose-Response Study: Systematically test a range of doses to characterize the effect.
-
Consider an Alternative Compound: If the paradoxical effect interferes with your experimental goals, you may need to select a different sedative-hypnotic with an alternative mechanism of action.
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound on Locomotor Activity
Objective: To determine the dose-dependent effects of this compound on locomotor activity in mice and identify any potential for paradoxical excitement.
Methodology:
-
Animals: Use a sufficient number of mice (e.g., n=8-12 per group) of a specific strain, sex, and age.
-
Drug Preparation: Prepare fresh solutions of this compound in a suitable vehicle (e.g., saline). Prepare at least four doses (e.g., vehicle, low, medium, high). A typical sedative dose range for this compound in mice is 20-50 mg/kg.[1] To investigate paradoxical excitement, consider testing lower doses as well.
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Administration: Administer the assigned dose of this compound or vehicle via the chosen route (e.g., i.p.).
-
Behavioral Testing: 30 minutes post-injection, place each mouse into an open field arena (e.g., 40x40 cm). Record activity using an automated tracking system for 15-30 minutes.
-
Data Analysis: Analyze the total distance traveled, rearing frequency, and time spent in the center versus the periphery. Compare the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Characterizing Behavior Using the Hole-Board Test
Objective: To assess exploratory behavior and potential anxiety-like or disinhibitory effects of this compound.
Methodology:
-
Apparatus: Use a standard hole-board apparatus (e.g., a 40x40 cm board with 16 evenly spaced holes).
-
Animals and Dosing: Use the same dosing procedure as in Protocol 1.
-
Behavioral Testing: 30 minutes post-injection, place the mouse in the center of the hole-board. Allow it to explore freely for 5 minutes.
-
Data Collection: Manually or automatically record the number of head dips (exploratory pokes into the holes) and the total distance traveled on the board.
-
Data Analysis: Compare the number of head dips and locomotor activity between the different dose groups. An increase in head-dipping may indicate a paradoxical increase in exploratory drive or anxiolysis.[10][11]
Visualizations
Caption: Standard mechanism of action for this compound leading to sedation.
Caption: Hypothesized mechanisms for paradoxical excitement.
Caption: Troubleshooting workflow for paradoxical excitement.
References
- 1. benchchem.com [benchchem.com]
- 2. Diazepam - Wikipedia [en.wikipedia.org]
- 3. Paradoxical effects of GABA-A modulators may explain sex steroid induced negative mood symptoms in some persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.fk.unpad.ac.id [journal.fk.unpad.ac.id]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. A paradoxical switch: the implications of excitatory GABAergic signaling in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloral Hydrate’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor subunit specificity: a tonic for the excited brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crazy with chloral hydrate: a parent witnesses a paradoxical reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phytopharmajournal.com [phytopharmajournal.com]
impact of triclofos on physiological parameters in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triclofos in animal studies. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in animal models?
A1: this compound is a sedative and hypnotic agent. It is a prodrug, meaning it is administered in an inactive form and then converted to its active metabolite within the body.[1][2] Following administration, this compound is rapidly hydrolyzed to trichloroethanol (TCE), which is responsible for its sedative effects.[1][3] The exact mechanism of action of TCE is not fully elucidated but is believed to be similar to that of barbiturates, potentiating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor complex in the central nervous system (CNS).[4][5] This action leads to CNS depression.[4]
Q2: What are the typical therapeutic and overdose dosages of this compound reported in the literature?
A2: In pediatric human studies, which often inform initial animal study designs, therapeutic doses of this compound range from 25 to 100 mg/kg.[2][4][6] Doses for procedural sedation are commonly in the 75-100 mg/kg range.[4][6] Overdose can occur at significantly higher doses; for example, a dose of 416.7 mg/kg was reported in a human case of accidental overdose.[3] It is critical to perform dose-ranging studies in the specific animal model and strain to determine the optimal and safe dosage for the desired level of sedation.
Q3: What is the expected onset and duration of action for this compound in animal studies?
A3: The onset of action for this compound is typically rapid, with sedative effects appearing within 30 minutes of oral administration.[2][3] The duration of sedation can be more variable. While some studies report recovery times between 60 and 120 minutes, the sedative effects can sometimes last for up to 24 hours.[7] This variability may be attributed to factors like erratic gastric absorption and the specific metabolic rate of the animal model.[7]
Troubleshooting Guide
Q4: My animals are showing variable or inadequate sedation after this compound administration. What could be the cause?
A4: Variability in sedation is a known issue and can stem from several factors:
-
Gastric Absorption: Erratic absorption from the gut can lead to inconsistent plasma levels of the active metabolite, trichloroethanol.[7] Ensure consistent administration techniques, such as gavage, and consider the animal's fasting state, as food in the stomach can affect absorption.
-
Metabolism: Species and even strain differences in the rate of metabolism to trichloroethanol can significantly impact sedation levels.[8]
-
Dosage: The dose may be insufficient for the specific animal model. It may be necessary to conduct a dose-response study to establish an effective dose for your specific protocol and animal strain. Doses used in some studies have been 2.5 to 5 times higher than commonly recommended doses.[9]
Q5: I've observed unexpected cardiovascular effects (e.g., tachycardia, arrhythmia) in my animal subjects. Is this related to this compound?
A5: Yes, cardiovascular effects can occur, particularly with higher or repeated doses. While therapeutic doses are generally considered not to cause significant cardiorespiratory disturbances, excessive doses have been associated with cardiac arrhythmias.[3][4] In a human overdose case, mild tachycardia was observed.[3] If you observe these effects, consider the following:
-
Dose Reduction: The dose may be too high for your animal model.
-
Cardiovascular Monitoring: Implement continuous monitoring of heart rate and rhythm (e.g., using telemetry or ECG) to accurately characterize the effects.
-
Underlying Conditions: Pre-existing health conditions in the animals could predispose them to cardiovascular side effects.
Q6: What are the common adverse effects of this compound I should monitor for in my animal studies?
A6: Besides the intended CNS depression, monitor for common adverse effects which include gastric irritation (though less than its parent compound, chloral hydrate), flatulence, and abdominal distension.[3][4] In cases of overdose or high doses, look for signs of severe CNS depression such as ataxia (incoordination), generalized hypotonia (low muscle tone), and coma.[3] Vomiting and dizziness have also been reported.[10]
Data on Physiological Parameters
The following tables summarize the reported effects of this compound on key physiological parameters. Note that much of the available quantitative data comes from pediatric human studies, which serve as a valuable reference for preclinical research.
Table 1: Impact of this compound on Cardiorespiratory Parameters in Infants
| Parameter | Change Following Sedation | 95% Confidence Interval | Statistical Significance (p<0.05) | Clinical Importance | Reference |
|---|---|---|---|---|---|
| Respiratory Rate | +1.9 breaths/min | 0.13 to 3.7 min⁻¹ | Yes | No | [11] |
| Heart Rate | +5.5 beats/min | -0.9 to 11.9 min⁻¹ | No | No | [11] |
| Oxygen Saturation | -0.68% | -1.8 to 0.45% | No | No | [11] |
Data from a study in infants aged 4-19 months during natural and sedated sleep.[11]
Table 2: Observed Physiological Signs in a Human Overdose Case
| Parameter | Observation | Reference |
|---|---|---|
| Sensorium | Comatose (GCS 6/15) | [3] |
| Heart Rate | Mild Tachycardia | [3] |
| Blood Pressure | Maintained | [3] |
| Muscle Tone | Generalized Hypotonia | [3] |
Observations from a 4-year-old female who received an estimated 416.7 mg/kg of this compound.[3]
Experimental Protocols & Visualizations
Protocol 1: General Protocol for Oral Administration and Sedation Monitoring
This protocol outlines a general procedure for administering this compound orally to a small animal model (e.g., a rat) and monitoring sedation.
-
Animal Preparation: Acclimatize animals to the housing facility and handling for at least one week prior to the experiment. Fast animals overnight (e.g., 12 hours) with free access to water to ensure consistent gastric absorption.
-
Drug Preparation: Prepare a fresh solution of this compound syrup (e.g., 500 mg/5 ml) diluted in sterile water or saline to the desired concentration for the target dose (e.g., 75 mg/kg).
-
Administration: Weigh the animal immediately before dosing. Administer the calculated volume of the this compound solution orally using a ball-tipped gavage needle to ensure the full dose is delivered to the stomach.
-
Sedation Onset and Monitoring: Place the animal in a quiet, dark observation cage. Begin monitoring for the onset of sedation at 15 minutes post-administration. Assess sedation levels every 15-30 minutes using a validated sedation scoring system (e.g., loss of righting reflex, response to stimuli).
-
Physiological Monitoring: Monitor vital signs, including respiratory rate (by observing thoracic movements), heart rate (using a non-invasive tail-cuff system or telemetry), and body temperature (using a rectal probe or telemetry) at baseline and throughout the sedation period.
-
Recovery: Continue monitoring until the animal is fully awake, ambulatory, and has regained its righting reflex. Note the total duration of sleep/sedation. Provide supportive care as needed (e.g., warming pad to prevent hypothermia).
Caption: Experimental workflow for this compound administration and monitoring.
Metabolic Pathway of this compound
This compound undergoes a critical metabolic conversion to exert its effects. Understanding this pathway is essential for interpreting experimental results.
Caption: Simplified metabolic pathway of this compound in vivo.
References
- 1. Simple method to detect this compound and its metabolites in plasma of children by combined use of liquid chromatography tandem-mass spectrometry and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Oral this compound and Oral Midazolam as Premedication in Children undergoing Elective Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two cases of overdose of trichlofos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of oral this compound in the evaluation of young and uncooperative children in pediatric ophthalmology clinic - MedCrave online [medcraveonline.com]
- 5. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Safety and efficacy of oral this compound in the ophthalmic evaluation of children with pediatric glaucoma: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of oral this compound and intranasal midazolam and dexmedetomidine for sedation in children undergoing magnetic resonance imaging (MRI): an open-label, three-arm, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the comparative pharmacology and selective toxicity of tricaine methanesulfonate: metabolism as a basis of the selective toxicity in poikilotherms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Efficacy and safety of oral this compound as sedative for children undergoing sleep electroencephalogram: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of this compound sodium sedation on respiratory rate, oxygen saturation, and heart rate in infants and young children - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Triclofos-Induced Artifacts in EEG Recordings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize artifacts induced by triclofos in electroencephalogram (EEG) recordings.
Troubleshooting Guides
This section addresses specific issues that may arise during EEG experiments involving this compound sedation.
Issue: Excessive High-Frequency Noise or "Beta Buzz" in the EEG Recording
Question: My EEG recording from a this compound-sedated subject shows excessive fast activity in the beta frequency range (13-30 Hz), which is obscuring the underlying cortical signals. How can I mitigate this?
Answer:
This compound, through its active metabolite trichloroethanol, enhances the activity of the GABA-A receptor, which can lead to an increase in beta oscillations on the EEG.[1] This is a known pharmacological effect and a common artifact associated with many sedative-hypnotic agents. Here are steps to minimize its impact:
1. Pre-Recording Patient Preparation:
-
Sleep Deprivation: Ensure the child is adequately sleep-deprived according to the study protocol. This promotes natural sleep and can reduce the required dose of this compound, potentially lessening the intensity of beta activity.
-
Comfortable Environment: A quiet, dark, and comfortable room can facilitate faster sleep onset and a more stable sleep state, reducing muscle tension and associated artifacts.
2. During EEG Acquisition:
-
Confirm Sedation Level: Ensure the patient is in a stable state of light sleep. Excessive beta activity can sometimes be associated with drowsiness or very light sleep stages.
-
Minimize Muscle Artifacts: Muscle activity (EMG) is a primary source of high-frequency noise that can be mistaken for or exacerbate drug-induced beta activity.
-
Ensure the patient's head and neck are comfortably supported to minimize muscle tension.
-
Observe the patient for any subtle movements, teeth clenching, or swallowing, and note these on the recording.
-
3. EEG Recording Parameter Optimization:
-
Low-Pass (High-Frequency) Filter: While recording, use a standard high-frequency filter setting of 70 Hz to avoid aliasing. During analysis, a lower setting (e.g., 35 Hz) can be applied to reduce high-frequency muscle artifact that may be contaminating the beta band.
-
Electrode Impedance: Maintain low and balanced electrode impedances, ideally below 5 kOhms, to ensure a clean signal with a high signal-to-noise ratio.
4. Post-Processing Data Analysis:
-
Frequency Analysis: Characterize the beta activity. This compound-induced beta is often widespread and most prominent in the frontal and central regions.
-
Independent Component Analysis (ICA): This is a powerful post-processing technique that can separate the mixed signals recorded at the scalp into their underlying independent components. Components representing muscle artifacts or drug-induced beta activity can be identified and removed to clean the EEG data.
-
Filtering: If ICA is not feasible, applying a digital band-stop filter specifically targeting the most prominent frequency range of the beta artifact can be a simpler alternative. However, this should be done with caution to avoid removing genuine cortical activity.
Issue: Difficulty Distinguishing Epileptiform Discharges from this compound-Induced Activity
Question: I am concerned that the fast activity induced by this compound might be masking or mimicking epileptiform discharges. How can I differentiate between the two?
Answer:
This is a critical concern in clinical and research settings. Here are key considerations for distinguishing drug-induced artifacts from genuine epileptiform activity:
-
Morphology:
-
This compound-induced beta activity is typically rhythmic, widespread, and sinusoidal. It is often sustained and does not have the sharp, transient morphology of epileptiform spikes or sharp waves.
-
Epileptiform discharges (spikes, sharp waves) are transient events with a characteristic sharp or pointed peak, a rapid rise time, and a following slow wave. They are typically distinguished from the background activity.
-
-
Topography:
-
Drug-induced beta activity is usually diffuse and symmetrical, often with a frontal or central predominance.
-
Focal epileptiform discharges will have a clear, localized field, appearing with maximum amplitude over a specific brain region.
-
-
Reactivity:
-
Sedative-induced beta activity may fluctuate with the level of sedation but is generally persistent.
-
Epileptiform discharges can be activated by sleep, but their occurrence is typically sporadic or clustered, not continuous like a beta rhythm.
-
Recommended Action:
-
Expert Review: Always have an experienced electroencephalographer or clinical neurophysiologist review the recordings, especially when there is diagnostic uncertainty.
-
Source Localization: Advanced analysis techniques like source localization can help determine the origin of the electrical activity. Epileptiform discharges will typically localize to a specific cortical region, whereas diffuse beta activity will not.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound induces artifacts in EEG recordings?
A1: this compound is a prodrug that is metabolized in the liver to trichloroethanol. This active metabolite enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This increased inhibition in the central nervous system leads to sedation but can also alter the brain's electrical activity, characteristically producing an increase in beta frequency oscillations.
Q2: Is beta activity the only type of artifact associated with this compound?
A2: While increased beta activity is the most commonly reported pharmacological artifact, other general artifacts can occur during any sedated EEG recording. These are not specific to this compound but are important to consider:
-
Movement Artifacts: If sedation is insufficient, the patient may move, causing large, irregular waveforms that can obscure the entire recording.
-
Electrode "Pops": Sudden changes in electrode impedance can cause sharp, transient artifacts that might be mistaken for epileptiform activity.
-
Sweat Artifacts: Perspiration can cause slow, rolling baseline shifts in the EEG.
Q3: Are there alternatives to this compound that are less likely to cause EEG artifacts?
A3: Yes, several studies have compared this compound to other sedatives.
-
Melatonin: Studies have shown that melatonin is associated with significantly fewer beta artifacts compared to this compound. However, this compound may have a higher success rate for inducing sleep for the EEG recording.[2]
-
Chloral Hydrate: As the parent compound of this compound, chloral hydrate produces a similar EEG profile, including the potential for increased beta activity.[1] The choice of sedative should be based on a balance between the need for successful sedation and the potential for EEG artifacts, as well as institutional protocols and patient-specific factors.
Q4: What are the recommended EEG filter settings when recording with this compound sedation?
A4: For data acquisition, it is recommended to use a broad filter setting to capture as much of the original signal as possible.
-
Low-Frequency Filter (High-Pass): 0.5 - 1.0 Hz
-
High-Frequency Filter (Low-Pass): 70 Hz During data analysis, these settings can be adjusted to reduce specific artifacts. For example, the high-frequency filter can be lowered to 35 Hz to reduce muscle artifact. A notch filter at 50 or 60 Hz should be used to remove electrical line noise.
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing this compound with other sedatives for pediatric EEG.
Table 1: Comparison of Sedation Efficacy and Artifact Incidence
| Sedative | Successful EEG Rate | Incidence of Beta Artifacts | Reference |
| This compound | 88% | 35% (51/145) | [2] |
| Melatonin | 76% | 15% (19/123) | [2] |
| Placebo | 41% | 18% (12/65) | [2] |
Table 2: Sedation Characteristics of this compound
| Parameter | Value | Reference |
| Mean Sleep-Onset Latency | 30 - 37 minutes | [3] |
| Mean Sleep Duration | 84 - 90 minutes | [3] |
| Successful Sedation Rate (Single Dose) | 82.5% - 85.6% | [3] |
| Successful Sedation Rate (Including Second Dose) | 93.1% - 96.8% | [3] |
Experimental Protocols
Protocol for Pediatric EEG Recording with this compound Sedation
This protocol outlines the key steps for acquiring high-quality EEG data from pediatric subjects sedated with this compound, with a focus on minimizing artifacts.
1. Patient Preparation:
-
Informed Consent: Obtain informed consent from the parent or legal guardian, explaining the procedure, the use of sedation, and potential risks.
-
Sleep Deprivation: Instruct the parent/guardian on the appropriate sleep deprivation schedule for the child's age.
-
Fasting: Ensure the child has followed the appropriate fasting guidelines before the administration of this compound.
-
Pre-sedation Assessment: A qualified healthcare professional should assess the child's health status to ensure they are a suitable candidate for sedation.
2. EEG Electrode Application:
-
Electrode Placement: Use the full International 10-20 system of electrode placement.
-
Skin Preparation: Gently abrade the scalp at the electrode sites to reduce skin impedance.
-
Electrode Application: Apply electrodes using a conductive paste or collodion. Ensure a secure connection.
-
Impedance Check: Measure electrode impedances and ensure they are below 5 kOhms and balanced across all electrodes. Re-prep any electrodes with high impedance.
3. This compound Administration and Sedation:
-
Dosage: Administer oral this compound at the dose prescribed by the physician (typically 25-75 mg/kg).
-
Monitoring: Continuously monitor the patient's vital signs (heart rate, respiratory rate, oxygen saturation) throughout the sedation and recording period.
-
Environment: Place the child in a quiet, dark room to facilitate sleep onset.
4. EEG Data Acquisition:
-
Recording Parameters:
-
Sampling Rate: ≥ 256 Hz
-
Low-Frequency Filter: 1.0 Hz
-
High-Frequency Filter: 70 Hz
-
Notch Filter: 50 or 60 Hz (as appropriate for the location)
-
-
Technologist's Notes: The EEG technologist should meticulously document the patient's state (awake, drowsy, asleep), any movements, arousals, or external stimuli.
-
Recording Duration: Aim for at least 20 minutes of artifact-free sleep recording.
5. Post-Recording:
-
Patient Recovery: Monitor the patient until they are fully awake and have met the criteria for discharge.
-
Data Pre-processing:
-
Visually inspect the data and mark any segments with gross movement artifacts.
-
Re-reference the data if necessary (e.g., to an average reference).
-
Apply appropriate digital filters for analysis.
-
-
Artifact Removal:
-
Apply Independent Component Analysis (ICA) to identify and remove components related to eye movements, muscle activity, and drug-induced beta activity.
-
Alternatively, use more conservative artifact rejection methods, such as rejecting epochs that exceed a certain amplitude threshold.
-
Visualizations
Caption: Signaling pathway of this compound leading to sedation and EEG beta activity.
Caption: Experimental workflow for a pediatric EEG study using this compound sedation.
References
- 1. youtube.com [youtube.com]
- 2. Randomised placebo-controlled trial of this compound versus melatonin for sedating children undergoing sleep EEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Etiology on Efficacy of Oral this compound in Recording Pediatric Electroencephalography: A Tertiary Care Center Study - Journal of Neurosciences in Rural Practice [ruralneuropractice.com]
Technical Support Center: Adjusting Triclofos Dosage for Different Rodent Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective use of triclofos for sedation and anesthesia in different rodent strains. Due to the lack of established specific dosage protocols for this compound across various rodent strains, this guide emphasizes a systematic approach to dose determination, careful monitoring, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to adjust this compound dosage for different rodent strains?
A1: Adjusting this compound dosage is crucial due to significant metabolic and physiological differences between rodent strains. This compound is a prodrug that is rapidly converted to its active metabolite, trichloroethanol (TCE). The efficacy and duration of action of this compound are dependent on the rate of this conversion and the subsequent metabolism and elimination of TCE.
Key metabolic pathways for TCE include:
-
Oxidation to trichloroacetic acid (TCA), primarily by alcohol dehydrogenase (ADH).
-
Glucuronidation (conjugation with glucuronic acid) by UDP-glucuronosyltransferases (UGTs) to form trichloroethanol glucuronide, which is then excreted.
-
Oxidation by Cytochrome P450 2E1 (CYP2E1).
Research has shown that the activity of these enzymes can vary significantly between different rodent strains. For example, variations in ADH and UGT activity have been observed between different strains of mice and rats. These genetic differences in metabolic enzyme activity can lead to substantial variations in drug response, with some strains being more sensitive to the effects of this compound and others metabolizing it more rapidly, requiring higher doses. Failure to account for these strain-specific differences can result in under-dosing, leading to inadequate anesthesia, or more critically, over-dosing, which can cause severe adverse effects, including respiratory depression and mortality.
Q2: Are there established this compound dosages for common rodent strains like BALB/c, C57BL/6, Sprague Dawley, or Wistar?
A2: Currently, there are no universally established and validated this compound dosage charts for specific rodent strains. The existing literature primarily focuses on other anesthetic agents. Therefore, researchers must empirically determine the optimal dose for their specific strain and experimental conditions. This involves starting with a conservative dose and carefully titrating upwards based on the animal's response.
Q3: What factors, other than strain, should I consider when determining a this compound dosage?
A3: Several factors beyond the rodent strain can influence the effective dose of this compound:
-
Species: Mice generally have a higher metabolic rate than rats and may require a different dose on a mg/kg basis.
-
Sex: Sex-based differences in drug metabolism have been reported for various compounds in rodents and should be considered.
-
Age: Young and old animals may have different metabolic capacities and sensitivities to anesthetics compared to adults.
-
Health Status: Animals with underlying health issues, particularly hepatic or renal impairment, may have a compromised ability to metabolize and excrete this compound, necessitating a dose reduction.
-
Concurrent Medications: Other drugs administered to the animal may interact with this compound, either potentiating its effects or altering its metabolism.
Q4: What are the signs of an adequate level of sedation or anesthesia with this compound?
A4: An adequate level of sedation or anesthesia should be assessed through a combination of reflexes and physiological monitoring.[1][2]
-
Loss of Righting Reflex: The animal is unable to return to a sternal position when placed on its back.
-
Loss of Pedal Withdrawal Reflex: No withdrawal of the limb in response to a firm toe pinch.[1] This is a key indicator of a surgical plane of anesthesia.
-
Muscle Relaxation: The animal's limbs and body are limp.
-
Stable Respiration: A regular and consistent breathing rate. A 50% reduction from the baseline is generally acceptable during anesthesia.[3]
Q5: What are the signs of a this compound overdose?
A5: Recognizing the signs of an overdose is critical for animal welfare.[4]
-
Severe Respiratory Depression: A significant decrease in the rate and depth of breathing, or periods of apnea (cessation of breathing).
-
Cyanosis: A bluish discoloration of the mucous membranes (gums, tongue) or skin, indicating a lack of oxygen.
-
Hypothermia: A significant drop in body temperature.
-
Prolonged and Deep Unconsciousness: The animal cannot be roused by any stimulus.
-
Cardiac Arrhythmias: Irregular heart rhythms may occur with excessive doses.[4]
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Inadequate Sedation/Anesthesia | - Dose is too low for the specific strain or individual. - Improper administration (e.g., subcutaneous instead of intraperitoneal). - Rapid metabolism of the drug. | - Confirm the correct dose was administered via the intended route. - If the initial dose is ineffective after an appropriate waiting period (e.g., 15-20 minutes), administer a small supplemental dose (e.g., 25-50% of the initial dose) and continue to monitor closely. - For future experiments with the same strain, consider starting with a slightly higher initial dose. |
| Variable Response within a Group of Animals | - Natural biological variation within an outbred stock.[5][6] - Inconsistent administration technique. - Differences in age, weight, or health status among individuals. | - For outbred stocks, some variability is expected. Dose each animal based on its individual response. - Ensure consistent and accurate administration for all animals. - Standardize the age, weight, and health status of the animals used in the study group as much as possible. |
| Prolonged Recovery Time | - Dose was too high. - Impaired metabolism or excretion of the drug. - Hypothermia. | - Provide a heat source to maintain the animal's body temperature during recovery.[1] - Ensure the animal has easy access to food and water upon waking. - Monitor the animal until it is fully ambulatory.[3] - For future experiments, reduce the initial dose. |
| Respiratory Depression | - Dose is too high. - Rapid intraperitoneal absorption. | - Immediately place the animal in a well-ventilated area. - If breathing is shallow or has stopped, provide gentle manual ventilation by compressing the chest. - Administer supplemental oxygen if available. - Be prepared to provide respiratory support until the animal can breathe on its own. - For future experiments, significantly reduce the dose. |
| Adverse Reactions (e.g., agitation, seizures) | - Idiosyncratic reaction to the drug. - Pre-existing neurological condition. | - Discontinue the use of this compound in that animal and consult with a veterinarian. - Provide supportive care as needed. - Document the reaction and consider using an alternative anesthetic for that individual or strain. |
Data Presentation
Table 1: Factors to Consider When Determining this compound Dosage in Rodent Strains
| Factor | Consideration | Rationale |
| Species | Mouse vs. Rat | Mice generally have a higher metabolic rate and may require different dosing regimens compared to rats. |
| Strain (Inbred vs. Outbred) | e.g., BALB/c, C57BL/6, Sprague Dawley, Wistar, ICR | Inbred strains are genetically uniform, leading to more predictable drug responses.[5][7] Outbred stocks have greater genetic variability, which can result in a wider range of responses to the same dose.[5][6] |
| Genetic Background | Known polymorphisms in metabolic enzymes | Strains with known differences in the expression or activity of ADH, UGTs, or CYP2E1 may require significant dose adjustments. |
| Sex | Male vs. Female | Hormonal differences can influence drug metabolism, potentially leading to sex-specific dose requirements. |
| Age | Neonate, juvenile, adult, aged | Metabolic enzyme activity can vary with age, affecting drug clearance and sensitivity. |
| Health Status | Healthy, diseased, immunocompromised | Underlying disease, particularly liver or kidney dysfunction, can impair drug metabolism and excretion, increasing the risk of overdose. |
| Experimental Procedure | Non-painful imaging vs. surgical procedure | The required depth and duration of anesthesia will dictate the necessary dose. Surgical procedures require a deeper plane of anesthesia. |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Solution
Disclaimer: This protocol is a general guideline. All procedures should be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
Materials:
-
This compound sodium powder
-
Sterile water for injection or sterile 0.9% saline
-
Sterile container (e.g., vial with a septum)
-
Syringes and needles of appropriate sizes
-
Milligram scale
-
Vortex mixer or magnetic stirrer
Procedure:
-
Calculate the required amount of this compound: Determine the desired concentration of your dosing solution (e.g., 10 mg/mL). Based on the total volume of solution needed, calculate the mass of this compound sodium powder required.[8]
-
Weigh the this compound: Accurately weigh the calculated amount of this compound sodium powder using a calibrated milligram scale.
-
Dissolve the this compound: In a sterile container, add the weighed this compound powder. Aseptically add the desired volume of sterile water for injection or sterile saline.
-
Ensure complete dissolution: Securely cap the container and vortex or use a magnetic stirrer until the this compound is completely dissolved and the solution is clear.
-
Label the solution: Clearly label the container with the name of the drug, the concentration (in mg/mL), the date of preparation, and the initials of the preparer.
-
Storage: Store the solution as recommended by the manufacturer, typically protected from light. Discard any unused solution after the recommended period or if any precipitation or discoloration occurs.
Protocol 2: Determining an Appropriate Starting Dose of this compound
-
Literature Review: Although specific dosages are scarce, thoroughly review the literature for any studies that have used this compound in your rodent species, even if the strain is different, to get a general idea of the dose range used in published research.
-
Start Low: Based on any available information, select a conservative starting dose. If no information is available, a dose-finding pilot study with a very small number of animals is essential.
-
Accurate Dosing: Accurately weigh each animal immediately before dosing to calculate the precise volume of the this compound solution to administer.[9][10]
-
Administration: Administer the this compound solution, typically via oral gavage or intraperitoneal injection. Ensure proper restraint to minimize stress and ensure accurate delivery.[11]
-
Monitoring: Immediately after administration, place the animal in a clean, quiet cage and begin continuous monitoring.[1]
-
Onset of Sedation: Record the time to loss of the righting reflex.
-
Depth of Anesthesia: At regular intervals (e.g., every 5 minutes), assess the depth of anesthesia using the pedal withdrawal reflex.[2]
-
Physiological Parameters: Monitor the respiratory rate and mucous membrane color.[3]
-
Body Temperature: Use a heating pad to prevent hypothermia.[1]
-
-
Titration: If the initial dose is insufficient to achieve the desired level of sedation or anesthesia after an appropriate time, a small supplemental dose can be administered.
-
Record Keeping: Meticulously record the dose administered, the time of administration, the onset and duration of anesthesia, and all monitoring parameters for each animal.
-
Recovery: Continue to monitor the animal until it is fully recovered and ambulatory.[12]
Mandatory Visualization
Caption: Workflow for determining an appropriate this compound dosage in rodents.
References
- 1. mcgill.ca [mcgill.ca]
- 2. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. Two cases of overdose of trichlofos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inbred Versus Outbred Strains | Center for Mouse Genome Modification [health.uconn.edu]
- 6. The unexpected advantages of outbred mice in research [jax.org]
- 7. Inbred and Outbred Mice Have Equivalent Variability in a Cockroach Allergen-Induced Model of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ecronicon.net [ecronicon.net]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Support Center: Investigating Triclofos-Induced Respiratory Depression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying respiratory depression associated with triclofos overdose.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of respiratory depression in this compound overdose?
This compound itself is a prodrug that is rapidly metabolized in the liver to its active metabolite, trichloroethanol.[1] Trichloroethanol is a potent positive allosteric modulator of GABA-A receptors in the central nervous system (CNS).[2][3] It enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by increasing the opening frequency of the chloride ion channel.[4] This leads to hyperpolarization of neurons and generalized CNS depression, including suppression of the respiratory centers in the brainstem, resulting in respiratory depression.[5][6]
Q2: Is there a specific antagonist or reversal agent for this compound-induced respiratory depression?
Currently, there is no specific antagonist for this compound or trichloroethanol. Management of overdose is primarily supportive and focuses on maintaining a patent airway and providing ventilatory support as needed.[1] While flumazenil is an antagonist for benzodiazepines, which also act on GABA-A receptors, its use in this compound overdose is not indicated and could be harmful, especially in cases of mixed overdose.[5]
Q3: What are the key considerations when designing an in vivo study to assess this compound-induced respiratory depression in animal models?
When designing in vivo studies, researchers should consider the following:
-
Animal Model: Rodent models, such as rats and mice, are commonly used.[7][8][9]
-
Method of Respiratory Monitoring: Whole-body plethysmography is a non-invasive method to measure respiratory parameters like frequency, tidal volume, and minute volume in conscious, unrestrained animals.[7] Pulse oximetry can be used to monitor oxygen saturation (SpO2) as a direct indicator of respiratory depression.[8]
-
Route of Administration: Oral gavage is a relevant route for this compound, mimicking clinical ingestion.
-
Dose-Response Relationship: It is crucial to establish a dose-response curve to determine the doses that induce sedation and respiratory depression.
-
Co-administration with other CNS depressants: Since this compound overdose in humans often involves other substances, study designs may include co-administration with agents like benzodiazepines or opioids to investigate synergistic effects.[10]
Troubleshooting Guides
In Vivo Experiments: Rodent Models of Respiratory Depression*
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in baseline respiratory rate. | Stress from handling or novel environment. | Acclimate animals to the experimental setup (e.g., plethysmography chamber) for several days before the experiment.[8] Handle animals gently and consistently. |
| "Floor effect" masking respiratory depression. | Low baseline respiration rates in normocapnic (normal air) conditions can make it difficult to detect further decreases. | Consider using hypercapnic conditions (e.g., 8% CO2) to stimulate breathing and elevate the baseline respiratory rate, allowing for a clearer measurement of depression.[7] |
| Inconsistent drug effects. | Issues with drug formulation or administration. | Ensure this compound is properly dissolved or suspended in a suitable vehicle. Use precise oral gavage techniques to ensure accurate dosing. |
| Animal distress or mortality. | Overdose leading to severe respiratory arrest. | Start with lower doses and carefully escalate to establish a safe and effective dose range. Have a plan for euthanasia if severe, irreversible distress is observed. Monitor animals continuously after drug administration. |
In Vitro Experiments: Electrophysiology (Patch-Clamp)*
| Issue | Potential Cause | Troubleshooting Steps |
| No potentiation of GABA-activated currents by trichloroethanol. | Incorrect GABA concentration. Subtype of GABA-A receptor being studied. | Trichloroethanol potentiation is most pronounced at submaximal GABA concentrations (e.g., <10 µM).[2] Ensure the GABA concentration used elicits a consistent but not maximal response. The subunit composition of the GABA-A receptor can influence its sensitivity to modulators.[11] |
| High background noise in recordings. | Poor seal resistance. Electrical interference. | Ensure a high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane. Ground all equipment properly and use a Faraday cage to shield the setup from electrical noise. |
| Run-down of GABA-activated currents. | Intracellular factors washing out of the cell. | Use a perforated patch-clamp technique to preserve the intracellular environment. Include ATP and GTP in the internal pipette solution to support cellular metabolism. |
| Difficulty achieving stable whole-cell configuration. | Poor cell health. Incorrect pipette solution. | Use healthy, viable cells. Ensure the osmolarity and ionic composition of the internal pipette solution are appropriate for the cell type being studied. |
Experimental Protocols
Whole-Body Plethysmography for Respiratory Monitoring in Rats
This protocol is adapted from studies assessing drug-induced respiratory depression.[7][12]
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the whole-body plethysmography chambers for at least 1-2 hours daily for 3-5 days prior to the experiment.
-
Baseline Recording: On the day of the experiment, place the rat in the chamber and allow a 60-minute habituation period while recording baseline respiratory parameters (respiratory frequency, tidal volume, and minute volume) under normocapnic (room air) conditions.
-
Drug Administration: Prepare a solution of this compound in an appropriate vehicle (e.g., water or saline). Administer the desired dose via oral gavage. A vehicle-only control group should be included.
-
Post-Dose Recording: Immediately return the animal to the plethysmography chamber and record respiratory parameters continuously for a predefined period (e.g., 2-4 hours).
-
Data Analysis: Analyze the recorded data to determine the time course and magnitude of changes in respiratory parameters compared to baseline and the vehicle control group.
Patch-Clamp Electrophysiology of Trichloroethanol on GABA-A Receptors
This protocol is based on studies investigating the modulation of GABA-A receptors by trichloroethanol.[2][3]
-
Cell Preparation: Use cultured mouse hippocampal neurons or a cell line (e.g., HEK293) transiently expressing specific GABA-A receptor subunits.
-
Recording Setup: Perform whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal Pipette Solution (in mM): e.g., 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2.
-
-
GABA Application: Apply a submaximal concentration of GABA (e.g., 1 µM) to the cell using a rapid perfusion system to elicit a consistent chloride current.
-
Trichloroethanol Application: Co-apply varying concentrations of trichloroethanol (e.g., 1-25 mM) with the GABA solution to determine the concentration-dependent potentiation of the GABA-activated current.
-
Data Analysis: Measure the peak amplitude and decay time of the GABA-activated currents in the absence and presence of trichloroethanol. Construct a concentration-response curve for trichloroethanol's potentiation effect to determine the EC50.
Quantitative Data Summary
Table 1: Potentiation of GABA-Activated Currents by Trichloroethanol in Mouse Hippocampal Neurons
| Parameter | Value | Reference |
| EC50 for potentiation of 1 µM GABA-activated current | 3.0 ± 1.4 mM | [2] |
| Maximal response (Emax) | 576 ± 72% of control | [2] |
| Effect on GABA concentration-response curve | No significant change in EC50, slope, or Emax | [2] |
Table 2: Effects of this compound Sedation on Respiratory Parameters in Infants
| Parameter | Change from Baseline | 95% Confidence Interval | Statistical Significance | Reference |
| Mean Respiratory Rate (RR) | +1.9 breaths/min | 0.13 to 3.7 min⁻¹ | p < 0.05 | [13] |
| Mean Heart Rate (HR) | +5.5 beats/min | -0.9 to 11.9 min⁻¹ | Not significant | [13] |
| Mean Oxygen Saturation (SaO2) | -0.68% | -1.8 to 0.45% | Not significant | [13] |
Note: These changes were not considered to be of clinical importance in the study.
Visualizations
Caption: Metabolic activation of this compound and its mechanism of action on the GABA-A receptor.
Caption: Experimental workflow for in vivo assessment of respiratory depression.
References
- 1. Two cases of overdose of trichlofos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. Sedatives - Special Subjects - MSD Manual Professional Edition [msdmanuals.com]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Rodent Models of Respiratory Control and Respiratory System Development – Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing an animal model to detect drug-drug interactions impacting drug-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. The effect of this compound sodium sedation on respiratory rate, oxygen saturation, and heart rate in infants and young children - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Effects of Repeated Triclofos Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the long-term effects of repeated triclofos administration. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and execution.
Disclaimer: Publicly available data on the long-term effects of repeated this compound administration is limited. Much of the information presented here is extrapolated from studies on its primary active metabolite, trichloroethanol, and related chlorinated hydrocarbons like trichloroethylene. Researchers should interpret these findings with caution and consider them as potential, but not definitive, effects of chronic this compound exposure.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how might this relate to long-term effects?
A1: this compound is a prodrug that is rapidly metabolized in the liver to its active form, trichloroethanol.[1][2] Trichloroethanol enhances the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, which is the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][3] This potentiation of GABAergic neurotransmission leads to the sedative and hypnotic effects of the drug.[3] Long-term, repeated stimulation of the GABAergic system could theoretically lead to adaptive changes in receptor density and function, potentially contributing to tolerance and dependence.[4]
Q2: Are there any known target organs for toxicity following chronic administration of this compound or its metabolites?
A2: While specific long-term studies on this compound are scarce, data from its metabolite trichloroethanol and the related compound trichloroethylene suggest that the liver and kidneys may be target organs for toxicity after chronic exposure.[5][6] Additionally, due to its primary activity in the CNS, neurological effects are also a key area for investigation.
Q3: What are the potential carcinogenic effects of long-term this compound administration?
A3: There is no direct evidence to suggest that this compound itself is carcinogenic. However, studies on the related compound trichloroethylene have shown an increased incidence of kidney cancer in humans and liver cancer in mice.[7][8][9][10] The carcinogenicity of trichloroethylene is thought to be linked to its metabolites.[11] Given that this compound shares a metabolite (trichloroethanol) and is structurally related, a carcinogenic potential cannot be entirely ruled out and warrants investigation in long-term bioassays.
Q4: What are the potential reproductive and developmental effects of chronic this compound exposure?
A4: There is a lack of specific data on the reproductive and developmental toxicity of long-term this compound administration. Studies on the related compound trichloroethylene have shown some evidence of developmental effects in animal models, including skeletal ossification anomalies at high doses.[12] Given that this compound can cross the placenta, its potential impact on fetal development should be a consideration in any long-term safety assessment.[1]
Troubleshooting Experimental Issues
Q1: I am observing unexpected variability in the sedative effects of this compound in my long-term study. What could be the cause?
A1: Variability in sedation can arise from several factors:
-
Metabolic Differences: The conversion of this compound to its active metabolite, trichloroethanol, can vary between individual animals, strains, and sexes.[11]
-
Tolerance: Repeated administration can lead to the development of tolerance, requiring higher doses to achieve the same effect.
-
Drug Interactions: If other compounds are being administered, they may interfere with the metabolism of this compound.
Troubleshooting Steps:
-
Ensure consistent dosing and administration techniques.
-
Monitor plasma levels of trichloroethanol to correlate with sedative effects.
-
Consider including satellite groups to assess for tolerance development over time.
Q2: I am seeing elevated liver enzymes in my treatment group. How should I investigate this?
A2: Elevated liver enzymes (e.g., ALT, AST) can indicate hepatotoxicity.
Troubleshooting and Follow-up Steps:
-
Histopathology: Conduct a thorough histopathological examination of liver tissues to identify any cellular changes, such as necrosis, fatty changes, or inflammation.
-
Dose-Response: Ensure you have a clear dose-response relationship for the observed enzyme elevations.
-
Mechanism of Injury: Investigate potential mechanisms, such as oxidative stress or apoptosis, through relevant tissue-based assays.
Q3: My animals are showing signs of neurological impairment not directly related to sedation (e.g., ataxia, tremors). What could be the cause?
A3: While this compound is a CNS depressant, long-term exposure may lead to other neurological effects.
Troubleshooting and Follow-up Steps:
-
Neurobehavioral Testing: Implement a battery of neurobehavioral tests to quantify any motor or cognitive deficits.
-
Histopathology of the CNS: Examine brain tissue for any signs of neuronal damage or inflammation.
-
Neurotransmitter Analysis: Assess for changes in the levels of GABA and other key neurotransmitters in different brain regions.
Quantitative Data Summary
The following tables summarize potential quantitative findings based on studies of related compounds. These should be considered as a guide for parameters to investigate in long-term this compound studies.
Table 1: Potential Hematological and Serum Biochemical Changes with Chronic Administration
| Parameter | Potential Change | Rationale / Reference Compound |
| Alanine Aminotransferase (ALT) | Increase | Indicator of liver damage (Trichloroethylene) |
| Aspartate Aminotransferase (AST) | Increase | Indicator of liver damage (Trichloroethylene) |
| Blood Urea Nitrogen (BUN) | Increase | Indicator of kidney damage (Trichloroethylene) |
| Serum Creatinine | Increase | Indicator of kidney damage (Trichloroethylene) |
| Red Blood Cell (RBC) Count | No significant change expected | General toxicology screening |
| White Blood Cell (WBC) Count | No significant change expected | General toxicology screening |
| Platelet Count | No significant change expected | General toxicology screening |
Table 2: Potential Organ Weight Changes with Chronic Administration
| Organ | Potential Change | Rationale / Reference Compound |
| Liver | Increase | Potential for hypertrophy or toxic injury (Trichloroethylene) |
| Kidneys | Increase | Potential for toxic injury (Trichloroethylene) |
| Spleen | No significant change expected | General toxicology screening |
| Thymus | No significant change expected | General toxicology screening |
| Testes / Ovaries | Potential Decrease | Possible reproductive toxicant (Trichloroethylene) |
| Brain | No significant change expected | General toxicology screening |
Experimental Protocols
1. Repeated Dose 28-Day Oral Toxicity Study in Rodents (Modified from OECD Guideline 407)
-
Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., B6C3F1), with an equal number of males and females per group.
-
Dosage: At least three dose levels of this compound sodium and a control group (vehicle only). Doses should be selected based on acute toxicity data, with the highest dose expected to produce some toxic effects but not mortality.
-
Administration: Daily oral gavage for 28 consecutive days.
-
Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight: Recorded weekly.
-
Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples collected at termination for analysis of parameters listed in Table 1.
-
Necropsy and Histopathology: At termination, all animals are subjected to a full gross necropsy. Organs listed in Table 2 are weighed. A comprehensive set of tissues from all animals in the control and high-dose groups should be examined microscopically.
-
2. Carcinogenicity Bioassay (Based on NTP Guidelines)
-
Test Animals: Typically involves both rats and mice of both sexes.
-
Dosage: Doses are based on the results of subchronic toxicity studies and are intended to be the maximum tolerated dose (MTD) and a fraction of the MTD.
-
Administration: Daily for the lifetime of the animals (typically 2 years).
-
Observations:
-
Clinical Signs and Body Weight: Monitored throughout the study.
-
Tumor Incidence: Comprehensive histopathological examination of all tissues from all animals to identify neoplastic and non-neoplastic lesions.
-
Visualizations
Caption: Experimental workflow for a long-term repeated dose toxicity study.
Caption: Simplified signaling pathway for the mechanism of action of this compound.
Caption: Postulated pathways for potential long-term toxicity of this compound.
References
- 1. What is this compound Sodium used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the side effects of this compound Sodium? [synapse.patsnap.com]
- 5. 2,2,2-Trichloroethanol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Trichloroethylene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Study of Triclosan (CASRN 3380-34-5) Administered Dermally to B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NTP Technical Report on the Toxicology and Carcinogenesis Study of Triclosan (CASRN 3380-34-5) Administered Dermally to B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Trichloroethylene biotransformation and its role in mutagenicity, carcinogenicity and target organ toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Ensuring Stable Sedation with Triclofos for Imaging Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triclofos for stable sedation during imaging studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures involving this compound-induced sedation.
| Issue | Potential Cause | Troubleshooting Steps |
| Inadequate or Failed Sedation | - Insufficient Dosage: The administered dose may be too low for the subject's age, weight, or individual metabolism. - Patient Anxiety: High levels of anxiety can counteract the sedative effects.[1] - Incorrect Administration: Improper administration technique can lead to incomplete drug delivery. | - Dosage Adjustment: Re-evaluate the dosage based on established guidelines (refer to the Dosing Guidelines table below). For some procedures, an additional dose may be administered if the initial dose is ineffective after a certain period.[2] - Pre-sedation Preparation: Minimize environmental stimuli and consider non-pharmacological interventions to calm the subject before this compound administration. - Administration Technique: Ensure the full dose is administered orally. For pediatric patients, mixing with fruit juice may improve palatability and acceptance.[3] |
| Delayed Onset of Sedation | - Recent Food Intake: Administration of this compound shortly after food consumption can delay absorption. - Individual Variability: Metabolic differences can lead to variations in the time to sedation. | - Fasting: While not always required, ensuring the subject has not consumed food or beverages for a short period before administration can aid absorption. It is recommended not to administer within 15 minutes of consuming food, beverage, or brushing teeth.[4] - Patience and Monitoring: Continue to monitor the subject in a calm environment. The median time to sedation can be up to 45 minutes.[4][5][6] |
| Movement During Imaging | - Insufficient Sedation Depth: The level of sedation may not be adequate to prevent movement in response to the imaging procedure's stimuli (e.g., noise from an MRI scanner).[7] - Short Duration of Action: The sedative effect may wear off before the imaging study is complete. | - Optimize Dosage: A higher initial dose within the safe range may be necessary for longer or more stimulating procedures. - Supplemental Sedation: In some cases, a small supplemental dose may be required if the procedure is prolonged. - Alternative Sedatives: For lengthy procedures, an alternative sedative with a longer duration of action might be more appropriate. |
| Adverse Events | - Respiratory Depression: Although rare, this compound can cause respiratory depression, especially at higher doses.[4][8] - Gastrointestinal Issues: Nausea, vomiting, and diarrhea are possible side effects.[8] - Cardiovascular Effects: Hypotension and bradycardia have been reported, though infrequently.[8] | - Continuous Monitoring: Closely monitor vital signs, including oxygen saturation, heart rate, and respiratory rate, throughout the procedure.[4] - Emergency Preparedness: Have equipment for airway management and resuscitation readily available.[4] - Supportive Care: Manage gastrointestinal symptoms as they arise. Ensure the subject is well-hydrated. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a sedative and hypnotic agent.[9] It is the phosphate ester of trichloroethanol, which is the active metabolite of chloral hydrate.[10][11] this compound is reported to have a better taste and cause less gastric irritation than chloral hydrate.[10][11] It is believed to work by acting as a melatonin agonist, which contributes to its sleep-inducing effects.[9]
2. What is the recommended dosage of this compound for imaging studies?
The dosage of this compound can vary depending on the specific study protocol and the patient population. However, a general guideline for pediatric patients is a single oral dose of 70-80 mg/kg.[4] Some studies have reported using doses up to 100 mg/kg for specific procedures like MRI.[7] It is crucial to adhere to the specific protocol and not exceed the maximum recommended dose.[4]
3. How long does it take for this compound to take effect and how long does sedation last?
The onset of sedation after oral administration of this compound typically occurs within 30 to 60 minutes.[12] The median time to sedation has been reported to be around 45 minutes.[4][5][6] The duration of sedation can be variable, with a median duration reported to be around 35 to 90 minutes.[5][6][13][14] However, sedative effects can sometimes last longer.[7][12]
4. What are the common side effects of this compound?
Common side effects are generally mild and can include drowsiness and disorientation.[4][8] Less common but more serious adverse effects can include respiratory depression, vomiting, and non-epileptic movements.[4] Allergic reactions are rare but possible.[8]
5. What monitoring is required during this compound sedation?
Continuous monitoring of vital signs is essential.[4] This includes:
-
Baseline assessment: Documenting vital signs before drug administration.[4]
-
Continuous monitoring: Oxygen saturation and heart rate.[4]
-
Intermittent monitoring: Respiratory rate and blood pressure.[4] A dedicated individual, other than the practitioner performing the procedure, should be responsible for monitoring.[4]
6. What are the contraindications for using this compound?
This compound is contraindicated in patients with marked hepatic or renal impairment and in those with severe cardiac disease.[9] It should also be avoided in individuals with a known hypersensitivity to the drug.[4]
Data Presentation
Table 1: this compound Dosage and Sedation Parameters
| Parameter | Value | Reference |
| Standard Oral Dosage | 70-80 mg/kg | [4] |
| Maximum Recommended Dose | Should not exceed 80 mg/kg | [4] |
| Administration Timing | 30-45 minutes before the procedure | [4] |
| Median Time to Sedation | 45 minutes (range 5-245 minutes) | [4][5][6] |
| Median Duration of Sedation | 35 minutes (range 5-190 minutes) | [4][5][6] |
| Sedation Success Rate | Approximately 88.5% | [4][5][6] |
Table 2: Comparison of this compound with Other Sedatives for MRI
| Sedative Agent | Dosage | Mean Onset of Sedation (minutes) | Mean Duration of Sedation (minutes) | Success Rate | Reference |
| This compound (Oral) | 100 mg/kg | 25.31 | 62.31 | 56.9% | [7] |
| Midazolam (Intranasal) | 0.5 mg/kg | 6.33 | 14.17 | 9.5% | [7] |
| Dexmedetomidine (Intranasal) | 3 µg/kg | 19.08 | 138.23 | 88.1% | [7] |
Experimental Protocols
General Protocol for Oral this compound Sedation for Imaging Studies
This protocol is a synthesized guideline based on common practices reported in the literature. Researchers should adapt it to their specific experimental needs and institutional guidelines.
-
Subject Screening and Preparation:
-
Obtain informed consent.
-
Conduct a thorough medical history and physical examination to identify any contraindications.
-
Record baseline vital signs, including heart rate, respiratory rate, blood pressure, and oxygen saturation.[4]
-
Follow institutional guidelines regarding fasting; generally, avoid food or drink for a short period before administration.[15]
-
-
Dosage Calculation and Administration:
-
Monitoring During Sedation:
-
Move the subject to a quiet, monitored setting.
-
Continuously monitor oxygen saturation and heart rate using a pulse oximeter.[4]
-
Intermittently monitor respiratory rate and blood pressure.[4]
-
A trained individual must be dedicated to monitoring the subject throughout the sedation period.[4]
-
Have resuscitation equipment and trained personnel readily available.[4]
-
-
Imaging Procedure:
-
Once an adequate level of sedation is achieved (e.g., as assessed by a sedation scale like the Ramsay Sedation Score), proceed with the imaging study.[2]
-
Continue monitoring throughout the imaging procedure.
-
-
Post-Procedure Recovery and Discharge:
-
After the imaging study is complete, continue to monitor the subject in a recovery area.
-
Monitoring should continue until the subject meets established discharge criteria, such as being awake, alert, and able to take oral fluids without difficulty.[4]
-
Visualizations
Caption: Experimental workflow for this compound sedation in imaging studies.
Caption: Logical workflow for troubleshooting sedation failure.
References
- 1. Risk factors for sedation and MRI failure in children with neurodevelopmental disorders undergoing head MRI with oral this compound sodium and/or rectal chloral hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of oral this compound in the ophthalmic evaluation of children with pediatric glaucoma: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy of Oral this compound in Pediatric Neuroimaging and Other Procedural Sedation: A Systematic Review and Meta-analysis [en.civilica.com]
- 4. droracle.ai [droracle.ai]
- 5. This compound Sodium for Pediatric Sedation in Non-Painful Neurodiagnostic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. Comparison of oral this compound and intranasal midazolam and dexmedetomidine for sedation in children undergoing magnetic resonance imaging (MRI): an open-label, three-arm, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the side effects of this compound Sodium? [synapse.patsnap.com]
- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. brieflands.com [brieflands.com]
- 11. sid.ir [sid.ir]
- 12. Drug selection for sedation and general anesthesia in children undergoing ambulatory magnetic resonance imaging [e-jyms.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Safety and efficacy of oral this compound in the evaluation of young and uncooperative children in pediatric ophthalmology clinic - MedCrave online [medcraveonline.com]
- 16. Pediatric imaging and Sedation (Pedicloryl) - Sumer's Radiology Blog [indianradiology.com]
Technical Support Center: Managing Hypothermia During Triclofos-Induced Sedation in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triclofos for sedation in mouse models. The focus is on anticipating, preventing, and managing hypothermia, a potential side effect of sedation.
Troubleshooting Guide: Addressing Hypothermia
This guide is designed to help users identify and resolve issues related to hypothermia during and after this compound-induced sedation in mice.
| Problem | Potential Cause | Recommended Solution |
| Mouse appears overly sedated and is cold to the touch. | Hypothermia potentiating sedative effects. Sedative effects can be prolonged and deepened by a drop in body temperature.[1] | 1. Immediately assess core body temperature using a rectal probe. 2. Initiate active warming measures as described in the protocols below (e.g., circulating warm water blanket, heating pad set to 37-38°C).[2][3] 3. Continuously monitor body temperature until it returns to the normal range (36.5-38°C). 4. Reduce or discontinue any further sedative administration until the mouse is normothermic. |
| Core body temperature drops below 36.5°C after this compound administration. | This compound-induced hypothermia. this compound, as a derivative of chloral hydrate, may induce a hypothermic response.[1][4] High surface area-to-body mass ratio in mice leads to rapid heat loss. | 1. Provide external heat support throughout the sedation period.[2][3] 2. Use a controlled warming device to maintain a stable body temperature. 3. Monitor temperature continuously or at frequent intervals (e.g., every 10-15 minutes). |
| Variable and inconsistent sedation levels observed at the same this compound dose. | Fluctuations in ambient temperature and individual mouse thermoregulation. The sedative effects of chloral hydrate have been shown to be dependent on ambient temperature.[4] | 1. Standardize the environmental temperature of the procedure room. 2. Always provide thermal support to minimize the influence of ambient temperature on the animal's core temperature. 3. Monitor individual animal temperatures as responses can vary. |
| Prolonged recovery time from sedation. | Hypothermia slowing drug metabolism. Lower body temperatures can decrease the rate of drug metabolism and clearance, extending recovery. | 1. Maintain normothermia not only during the procedure but also throughout the recovery period.[5] 2. Continue thermal support until the animal is fully ambulatory. 3. Monitor the animal closely in a warm, clean cage during recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of this compound for sedation in mice?
There is limited specific data on the optimal sedative dose of this compound in mice. However, its parent compound, chloral hydrate, has been used in mice, with an oral LD50 of 1442 mg/kg in males and 1265 mg/kg in females.[6] It is crucial to start with a low dose and perform a dose-finding study to determine the minimal effective dose for the desired level of sedation in your specific mouse strain and experimental context. Close monitoring of sedation depth and vital signs, including body temperature, is essential.
Q2: Why is monitoring body temperature so important during this compound sedation?
Mice have a high surface area-to-body mass ratio, making them susceptible to rapid heat loss, especially when sedated.[2] Sedatives like chloral hydrate (and by extension, this compound) can induce hypothermia, which in turn can potentiate the sedative effects, leading to overdose, prolonged recovery, and physiological stress that can confound experimental results.[1][4]
Q3: What are the signs of hypothermia in a sedated mouse?
A mouse experiencing hypothermia will feel cold to the touch. A definitive diagnosis requires measuring the core body temperature with a lubricated rectal probe. A temperature below 36.5°C is considered hypothermic. Other signs can include a reduced respiratory rate and a pale appearance of the extremities.
Q4: What are the best methods for providing thermal support to mice during sedation?
Several methods can be used to maintain a mouse's body temperature during sedation:
-
Circulating warm water blankets: These provide controlled and uniform heat.[2]
-
Heating pads: Use a regulated heating pad designed for laboratory animals to avoid thermal injury. The surface temperature should be maintained around 37-38°C.[2][3]
-
Forced warm air: Systems that blow warm air can be effective.
-
Incubators: Placing the mouse in a temperature-controlled incubator during recovery can be beneficial.
It is critical to monitor the mouse's temperature to prevent hyperthermia when using any warming device.
Q5: How long should I continue to provide thermal support?
Thermal support should be provided throughout the entire sedation period and continue until the mouse has fully recovered, meaning it is ambulatory and able to maintain its own body temperature within the normal range.[5] For some injectable anesthetics, this can be several hours.[2][3]
Experimental Protocols
Protocol for Monitoring Core Body Temperature in Mice
-
Gently restrain the mouse.
-
Lubricate the tip of a fine rectal probe with sterile, water-soluble lubricant.
-
Insert the probe approximately 1-2 cm into the rectum.
-
Allow the temperature reading to stabilize before recording.
-
Clean the probe with a suitable disinfectant between animals.
Protocol for Administering this compound and Managing Thermoregulation
Note: This is a general guideline. The exact dose and procedure should be optimized for your specific experimental needs and approved by your institution's animal care and use committee.
-
Pre-procedure preparation:
-
This compound Administration:
-
Administer the calculated dose of this compound via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Sedation and Monitoring:
-
Place the sedated mouse on the pre-warmed surface.
-
Monitor the depth of sedation (e.g., loss of righting reflex, response to toe pinch).
-
Monitor core body temperature every 10-15 minutes throughout the procedure.
-
Adjust the heating source as necessary to maintain a core body temperature between 36.5°C and 38.0°C.[5]
-
-
Recovery:
-
After the procedure, transfer the mouse to a clean, warm recovery cage.
-
Continue to provide a heat source until the mouse is fully ambulatory.
-
Monitor the mouse for any signs of distress.
-
Quantitative Data Summary
LD50 of Chloral Hydrate in Mice
| Sex | Route | LD50 (mg/kg) |
| Male | Oral | 1442[6] |
| Female | Oral | 1265[6] |
Visualizations
References
- 1. Prolongation of chloral hydrate sleeping time by 5-hydroxytryptamine and by certain other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Duration of thermal support for preventing hypothermia induced by anesthesia with medetomidine-midazolam-butorphanol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of hypothermia to effects of chloral hydrate on flash evoked potentials of hooded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. Toxicology of chloral hydrate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Triclofos and Midazolam for Procedural Sedation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of triclofos and midazolam for procedural sedation in animal research. The information presented is based on available preclinical data. It is important to note that direct comparative studies of this compound and midazolam in the same animal model for procedural sedation are limited. Therefore, this guide synthesizes findings from individual studies on each agent to offer a comparative perspective.
Mechanism of Action
This compound: The precise mechanism of action for this compound is not fully elucidated; however, it is known to be a phosphate ester of trichloroethanol, the active metabolite of chloral hydrate.[1] Its sedative and hypnotic effects are thought to be similar to those of barbiturates, likely by enhancing the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, which leads to central nervous system depression.[1]
Midazolam: Midazolam is a short-acting benzodiazepine that exerts its effects by positively modulating the GABA-A receptor.[2][3][4] It binds to a specific site on the receptor, increasing the affinity of GABA for its own binding site.[2] This enhanced GABAergic activity leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and inhibition of neurotransmission, which manifests as sedation, anxiolysis, and muscle relaxation.[2][3][5]
Signaling Pathway of Midazolam
Caption: Signaling pathway of Midazolam's sedative action.
Comparative Efficacy and Safety Data
| Parameter | This compound | Midazolam | Animal Model(s) |
| Route of Administration | Oral (syrup)[6] | Intramuscular (IM), Intravenous (IV)[2][3][7] | Swine, Donkeys, Rabbits, Dogs[2][3][7] |
| Dosage Range | 75-100 mg/kg (oral)[6] | 0.2-2 mg/kg (IM/IV)[2][3][7] | Swine, Donkeys, Rabbits, Dogs[2][3][7] |
| Onset of Sedation | Not specified in available animal studies | Rapid (within minutes for IV)[7] | Not specified in available animal studies |
| Duration of Sedation | Not specified in available animal studies | Short-acting[7] | Not specified in available animal studies |
| Cardiovascular Effects | Generally minimal at therapeutic doses[1] | Minimal cardiovascular depression in healthy animals[3] | Swine[3] |
| Respiratory Effects | Minimal at therapeutic doses[1] | Minimal respiratory depression in healthy animals[3] | Swine[3] |
| Adverse Effects | Potential for gastric irritation (less than chloral hydrate)[8] | Paradoxical excitement in some species (e.g., horses, dogs, cats)[3] | Horses, Dogs, Cats[3] |
Experimental Protocols
Detailed experimental protocols for direct comparative studies are unavailable. However, based on individual studies, the following outlines general methodologies for evaluating sedative agents in animal models.
General Protocol for Evaluating Sedative Efficacy in a Rodent Model
This is a generalized workflow and would be adapted for specific drug characteristics and research questions.
Caption: Generalized experimental workflow for sedative evaluation.
Key Parameters to Measure:
-
Onset of sedation: Time from drug administration to the loss of a specific reflex (e.g., righting reflex).
-
Duration of sedation: Time from the onset of sedation to the return of the reflex.
-
Depth of sedation: Assessed using a scoring system based on posture, muscle tone, and response to stimuli.
-
Physiological monitoring: Continuous monitoring of heart rate, respiratory rate, oxygen saturation, and body temperature.
-
Recovery time: Time from the end of the procedure to the animal regaining normal posture and ambulation.
-
Adverse events: Observation for any signs of distress, paradoxical excitement, or other untoward effects.
Conclusion
Both this compound and midazolam are effective sedatives, with midazolam's mechanism of action being well-characterized through its interaction with the GABA-A receptor. While direct comparative animal studies are lacking, the available data suggests that midazolam offers a rapid onset and short duration of action, making it suitable for brief procedures. This compound, with a mechanism thought to be similar to barbiturates, has been used effectively, particularly via the oral route in pediatric human patients.
The choice between this compound and midazolam for procedural sedation in animal studies will depend on the specific requirements of the experiment, including the desired route of administration, onset and duration of sedation, and the species being studied. Researchers should carefully consider the potential for paradoxical reactions with midazolam in certain species. Further head-to-head comparative studies in relevant animal models are warranted to provide a more definitive comparison of their efficacy and safety profiles for procedural sedation.
References
- 1. bsavalibrary.com [bsavalibrary.com]
- 2. Anesthetics and Analgesics, Veterinary Guidelines for | Research Animal Care and Safety [animalcare.illinois.edu]
- 3. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Safety and efficacy of oral this compound in the ophthalmic evaluation of children with pediatric glaucoma: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. food.ec.europa.eu [food.ec.europa.eu]
- 8. Frontiers | Midazolam Attenuates Esketamine-Induced Overactive Behaviors in Mice Before the Sedation, but Not During the Recovery [frontiersin.org]
comparing triclofos and melatonin efficacy for sleep induction in research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of triclofos and melatonin for sleep induction, drawing upon available experimental data. The information is intended to support research, scientific inquiry, and drug development in the field of sleep medicine. While direct comparative clinical trial data is predominantly available for pediatric procedural sedation, this guide also presents data on their use for insomnia in adults to offer a broader perspective.
At a Glance: Key Efficacy and Safety Findings
Direct comparative studies between this compound and melatonin for sleep induction have primarily been conducted in pediatric populations undergoing electroencephalogram (EEG) procedures. In this context, both agents have demonstrated comparable efficacy in inducing sleep. However, notable differences in their safety profiles and sleep characteristics have been observed.
A systematic review and meta-analysis of 16 articles, encompassing 1,284 children receiving this compound and 1,532 receiving melatonin for sleep EEG, found comparable success rates in achieving a successful recording with a single dose.[1][2] However, the duration of sleep was longer with this compound, which was also associated with a higher incidence of adverse effects.[1][2] A randomized controlled trial (RCT) involving 228 children similarly found no significant difference in the efficacy and tolerability of the two drugs for pediatric EEG sedation.[3][4] Another RCT with 486 children concluded that while both were better than placebo, this compound was significantly more effective than melatonin for conducting successful sleep EEGs.[5]
For adult insomnia, direct comparative trials are lacking. Melatonin has been studied more extensively and has shown modest efficacy in reducing sleep onset latency.[6][[“]] Data on this compound for adult insomnia is more limited in recent literature.
Quantitative Data Comparison
The following tables summarize the quantitative data from key comparative studies.
Table 1: Efficacy of this compound vs. Melatonin for Pediatric EEG Sedation (Systematic Review & Meta-Analysis) [1][2]
| Parameter | This compound (n=1,284) | Melatonin (n=1,532) | p-value |
| Successful Sleep EEG (Single Dose) | 90% | 76% | 0.058 |
| Detection of Epileptiform Abnormalities | - | - | 0.06 |
| Sleep Onset Latency | - | - | 0.06 |
| Duration of Sleep | Higher | Lower | 0.001 |
| Adverse Effects | Higher Proportion | Lower Proportion | 0.001 |
Table 2: Efficacy and Tolerability of this compound vs. Melatonin for Pediatric EEG Sedation (Randomized Controlled Trial) [3][4]
| Parameter | This compound (n=114) | Melatonin (n=114) |
| Successful EEG | 91.2% | 89.4% |
| First Dose Efficacy | 63.15% | 64% |
| Augmentation Dose Needed | 28% | 25.4% |
| Mean Total Sleep Duration | 82.39 min | 80 min |
| Adverse Effects | 8.65% | 6.14% |
Table 3: Efficacy of this compound vs. Melatonin for Pediatric EEG Sedation (Randomized Controlled Trial) [5]
| Parameter | This compound (n=165) | Melatonin (n=161) | Placebo (n=160) |
| Successful Sleep EEG | 88% | 76% | 41% |
Experimental Protocols
Study 1: Systematic Review and Meta-analysis of Efficacy and Safety of Melatonin and this compound for Inducing Adequate Sedation for Sleep Electroencephalogram in Children[1][2]
-
Objective: To compare the efficacy and safety of oral this compound and melatonin in children under 18 years for inducing sedation for a sleep EEG record.
-
Methodology: A systematic search of MEDLINE/PUBMED, Cochrane Central Register of Controlled Trials (CENTRAL), EMBASE, Web of Science, and Google Scholar was conducted until November 30, 2020. Sixteen articles were selected for the final analysis. An indirect comparison between the pooled estimates of all children receiving individual medications was performed.
-
Dosage: The dose of melatonin used ranged from 2.5 to 20 mg (median: 5 mg), and the median dose of this compound was 50 mg/kg/day.
Study 2: Efficacy and tolerability of Melatonin vs this compound to achieve sleep for pediatric electroencephalography: A single blinded randomized controlled trial[3][4]
-
Objective: To compare the efficacy and tolerability of melatonin and this compound for achieving sleep for pediatric EEG.
-
Methodology: A single-blinded, randomized controlled trial was conducted with 228 children, who were randomized to receive either melatonin or this compound. Efficacy was assessed by the proportion of successful EEGs, need for an augmentation dose, sleep onset latency, and duration of sleep. Tolerability was assessed by monitoring adverse effects.
-
Dosage: Specific dosages administered were not detailed in the provided search results.
Study 3: Randomised placebo-controlled trial of this compound versus melatonin for sedating children undergoing sleep EEG[5]
-
Objective: To determine the efficacy of adding melatonin or this compound to sleep deprivation compared to sleep deprivation with a placebo for conducting a successful sleep EEG in children aged 6 months to 12 years.
-
Methodology: A double-blind, placebo-controlled randomized trial was conducted with 486 children. Participants were sleep-deprived for 25% of their regular sleep duration and then randomly assigned to receive this compound, melatonin, or a placebo. The primary outcome was the conduct of a successful sleep EEG.
-
Dosage: this compound was administered at 50 mg/kg. Melatonin was given at 3 mg for children weighing ≤15 kg and 6 mg for those weighing >15 kg.
Signaling Pathways and Mechanisms of Action
The fundamental mechanisms by which this compound and melatonin induce sleep are distinct, targeting different neurochemical systems.
This compound: A GABAergic Modulator
This compound is a prodrug that is rapidly metabolized in the body to its active form, trichloroethanol.[8] The primary mechanism of action of trichloroethanol is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.[8] Trichloroethanol binds to the GABA-A receptor, enhancing the influx of chloride ions into neurons. This hyperpolarization of the neuronal membrane makes it less likely to fire, leading to central nervous system depression and resulting in sedation and hypnosis.[8]
Melatonin: A Chronobiotic Regulator
Melatonin is a hormone endogenously produced by the pineal gland, with its secretion regulated by the light-dark cycle. It plays a crucial role in regulating the body's circadian rhythms. Exogenously administered melatonin exerts its sleep-promoting effects primarily through its interaction with two high-affinity G-protein coupled receptors: MT1 and MT2.
Activation of the MT1 receptor is thought to suppress neuronal firing, particularly in the suprachiasmatic nucleus (SCN), the body's master clock, thereby promoting sleepiness. MT2 receptor activation is more involved in phase-shifting the circadian rhythm, aligning the sleep-wake cycle with the external environment. Both receptors are coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Experimental Workflow: Pediatric EEG Sedation Trial
The following diagram illustrates a typical experimental workflow for a randomized controlled trial comparing this compound and melatonin for pediatric EEG sedation.
Discussion and Future Directions
The available evidence suggests that both this compound and melatonin are effective for inducing sleep in children for procedural sedation, with this compound potentially offering a higher success rate but with a greater likelihood of adverse effects.[1][2][5] Melatonin, with its favorable safety profile, presents a viable alternative.
The significant gap in the literature is the lack of direct, head-to-head comparative trials of this compound and melatonin for the treatment of insomnia in adults. While numerous studies have evaluated melatonin for adult insomnia, demonstrating a modest effect on sleep onset latency, the data for this compound in this population is less contemporary.[6][[“]]
For drug development professionals, the distinct mechanisms of action of these two compounds present different therapeutic opportunities. The GABAergic pathway targeted by this compound is a well-established target for hypnotics, while the chronobiotic effects of melatonin and its analogues offer a different approach, particularly for insomnia characterized by circadian rhythm disturbances.
Future research should prioritize randomized controlled trials directly comparing the efficacy and safety of this compound and melatonin for the treatment of primary insomnia in adults. Such studies should include objective sleep measures (e.g., polysomnography) and subjective patient-reported outcomes to provide a comprehensive assessment. Furthermore, exploring the differential efficacy of these agents in various subtypes of insomnia would be of significant clinical and scientific value.
References
- 1. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound Sodium used for? [synapse.patsnap.com]
- 4. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 7. consensus.app [consensus.app]
- 8. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triclofos and Other Sedatives on Rodent Behavior
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sedative effects of triclofos and its active metabolite, trichloroethanol, with commonly used sedatives—diazepam, midazolam, and dexmedetomidine—on rodent behavior. The information is intended to assist researchers in selecting the appropriate sedative for their preclinical studies by presenting available experimental data, detailed protocols, and an overview of the underlying signaling pathways.
Executive Summary
This compound, a prodrug of trichloroethanol, exerts its sedative effects through the enhancement of GABAergic neurotransmission, similar to benzodiazepines like diazepam and midazolam. Dexmedetomidine, in contrast, acts as an alpha-2 adrenergic agonist. While extensive data is available for diazepam, midazolam, and dexmedetomidine in various rodent behavioral assays, direct comparative data for this compound in these models is limited. This guide synthesizes the available information to provide a comparative framework.
Data Presentation: Sedative Effects on Rodent Behavior
The following tables summarize quantitative data from studies evaluating the sedative effects of the selected compounds in common rodent behavioral assays. It is important to note the lack of direct comparative studies involving orally administered this compound in these specific rodent models; therefore, data for its active metabolite, trichloroethanol, are included where available.
Table 1: Open Field Test (OFT)
The OFT is utilized to assess general locomotor activity and anxiety-like behavior. A decrease in distance traveled and time spent in the center of the arena are indicative of sedative and anxiogenic/sedative effects, respectively.
| Compound | Species | Dose | Route | Key Findings |
| Trichloroethanol | Mouse | 2,000-13,300 ppm (inhalation) | Inhalation | Concentration-dependent decreases in locomotor activity at higher concentrations.[1] |
| Diazepam | Mouse | 1.25-20 mg/kg | i.g. | Dose-dependent decrease in locomotor activity. |
| Midazolam | Rat | 0.5-1.5 mg/kg | i.p. | Decreased locomotor activity. |
| Dexmedetomidine | Rat | 0.1-0.5 mg/kg | i.p. | Dose-dependent decrease in locomotor activity. |
Table 2: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior. An increase in the time spent in the open arms is indicative of an anxiolytic effect, while a decrease can suggest anxiogenic or sedative effects.
| Compound | Species | Dose | Route | Key Findings |
| This compound/Trichloroethanol | - | - | - | Data from rodent EPM studies are not readily available. |
| Diazepam | Mouse | 0.5-2 mg/kg | i.p. | No significant increase in open arm time; sedative effects observed at higher doses. |
| Midazolam | Rat | 0.125-1.0 mg/kg | i.p. | Anxiolytic effects observed in maze-naive rats. |
| Dexmedetomidine | - | - | - | Data from EPM studies are not readily available for sedative dose ranges. |
Table 3: Loss of Righting Reflex (LORR)
The LORR assay is a primary measure of sedative-hypnotic drug effects, indicating a loss of consciousness.
| Compound | Species | Dose | Route | Latency to LORR | Duration of LORR |
| Trichloroethanol | Mouse | High concentrations (inhalation) | Inhalation | Delayed righting reflexes observed.[1] | Not specified |
| Diazepam | - | - | - | Data not readily available for LORR induction alone. | - |
| Midazolam | - | - | - | Data not readily available for LORR induction alone. | - |
| Dexmedetomidine | Rat | 0.1 mg/kg | i.p. | ~17.6 min | Not specified |
| Rat | 0.3 mg/kg | i.p. | ~14 min | Not specified | |
| Rat | 0.5 mg/kg | i.p. | ~7.6 min | Not specified | |
| Rat | 20 µg/kg | i.v. | - | ~50 min (males), ~47 min (females)[2] | |
| Rat | 35 µg/kg | i.v. | - | ~82 min (males), ~75 min (females)[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Open Field Test (OFT)
-
Apparatus: A square or circular arena with high walls to prevent escape, often made of a non-reflective material. The floor is typically divided into a grid of squares, with the central squares designated as the "center zone."
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to the test.
-
Administer the test compound at the appropriate dose and route, with a predetermined pre-treatment time.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's behavior for a set duration (typically 5-10 minutes) using an automated video-tracking system or manual scoring.
-
-
Parameters Measured:
-
Total distance traveled (cm)
-
Time spent in the center zone (s)
-
Frequency of entries into the center zone
-
Rearing frequency (a measure of exploratory behavior)
-
Thigmotaxis (time spent near the walls)
-
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.
-
Procedure:
-
Habituate the animal to the testing room.
-
Administer the test compound.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a fixed period (usually 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
-
Parameters Measured:
Loss of Righting Reflex (LORR)
-
Apparatus: A clear, enclosed chamber or a designated testing area.
-
Procedure:
-
Administer the test compound.
-
At set intervals, gently place the animal on its back.
-
The animal is considered to have lost its righting reflex if it fails to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds).[7]
-
-
Parameters Measured:
-
Latency to LORR: The time from drug administration to the first instance of LORR.
-
Duration of LORR: The total time the animal is unable to right itself. Recovery is typically defined as the ability to right itself twice within a 60-second period.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways through which these sedatives are understood to exert their effects.
Caption: Signaling pathways for GABAergic and Alpha-2 Adrenergic sedatives.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the sedative effects of a compound in a rodent model.
Caption: General workflow for rodent behavioral sedative studies.
Conclusion
This guide highlights the current state of knowledge regarding the sedative effects of this compound in comparison to diazepam, midazolam, and dexmedetomidine in rodent models. While the mechanism of action of this compound is reasonably well-understood, there is a clear need for further preclinical studies to generate robust, comparative behavioral data in standardized rodent assays. Such data will be invaluable for researchers and drug development professionals in making informed decisions about the selection of sedatives for their specific research needs.
References
- 1. Tolerance and sensitization to inhaled 1,1,1-trichloroethane in mice: results from open-field behavior and a functional observational battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Return of the Righting Reflex Does Not Portend Recovery of Cognitive Function in Anesthetized Rats [frontiersin.org]
- 3. conductscience.com [conductscience.com]
- 4. conductscience.com [conductscience.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
comparative analysis of triclofos and chloral hydrate in preclinical models
In the realm of sedative-hypnotics, both triclofos and chloral hydrate have a long history of use, particularly in preclinical research to induce sleep or sedation in animal models. While both compounds ultimately exert their effects through the same active metabolite, their initial chemical structures and resulting properties offer distinct advantages and disadvantages for researchers. This guide provides a comparative analysis of this compound and chloral hydrate in preclinical models, supported by experimental data, to aid researchers in selecting the most appropriate agent for their studies.
At a Glance: Key Differences
| Feature | This compound | Chloral Hydrate |
| Classification | Prodrug of trichloroethanol | Sedative-hypnotic |
| Active Metabolite | Trichloroethanol | Trichloroethanol |
| Palatability | Generally considered more palatable | Bitter and caustic taste |
| Gastric Irritation | Less gastric irritation | Higher incidence of gastric irritation |
| Formulation | Often available as a liquid/syrup | Available in various forms, including crystalline solid |
Mechanism of Action: A Shared Pathway
Both this compound and chloral hydrate owe their sedative and hypnotic effects to their primary active metabolite, trichloroethanol.[1][2][3] Upon administration, this compound, a phosphate ester of trichloroethanol, is rapidly metabolized by the liver into trichloroethanol.[4][5] Similarly, chloral hydrate is reduced by alcohol dehydrogenase in the liver and other tissues to trichloroethanol.[6]
This shared metabolite, trichloroethanol, enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[2][3] This mechanism is similar to that of other sedative-hypnotics like benzodiazepines and barbiturates.[3]
Figure 1. Metabolic pathway of this compound and chloral hydrate.
Pharmacokinetics: A Tale of Two Precursors
While the active metabolite is the same, the pharmacokinetic profiles of the parent drugs differ. Chloral hydrate is rapidly absorbed and metabolized, with a very short half-life of a few minutes.[7] Its metabolites, trichloroethanol and trichloroacetic acid, have longer half-lives of approximately 8 to 12 hours and 67 hours, respectively.[7]
Preclinical studies in mice and rats show that maximum plasma concentrations of chloral hydrate are reached within 15 to 30 minutes of oral administration.[4][6] Trichloroacetic acid is the major metabolite found in the plasma of both species.[6] The half-life of trichloroethanol and its glucuronide is significantly greater in rats compared to mice.[6]
Specific pharmacokinetic data for this compound in preclinical models is less readily available in the literature. However, as a prodrug, its absorption and conversion to trichloroethanol are key determinants of its onset and duration of action. Clinical studies in children suggest an onset of action within 30 minutes for oral this compound.[5]
Table 1: Comparative Pharmacokinetic Parameters in Preclinical Models
| Parameter | Chloral Hydrate (Mice) | Chloral Hydrate (Rats) | This compound (Rodents) |
| Time to Peak Plasma Concentration (Tmax) of Parent Drug | ~0.25 hours[6] | ~0.25 hours[6] | Data not readily available |
| Half-life (t½) of Parent Drug | Very short (minutes)[7] | Very short (minutes)[7] | Data not readily available |
| Major Metabolite | Trichloroacetic Acid[6] | Trichloroacetic Acid[6] | Trichloroethanol (active) |
| Half-life (t½) of Trichloroethanol | Shorter than in rats[6] | Longer than in mice[6] | Data not readily available |
Efficacy in Preclinical Models: Inducing Sedation and Sleep
The sedative and hypnotic efficacy of chloral hydrate has been extensively studied in preclinical models. Common methods to assess these effects include the potentiation of barbiturate-induced sleeping time, open-field tests for locomotor activity, and rotarod tests for motor coordination.
In mice, chloral hydrate has been shown to significantly prolong sleeping time induced by barbiturates.[8][9] The dose and route of administration can influence the onset and duration of sedation. For instance, an intraperitoneal injection of 250 mg/kg of chloral hydrate is effective in inducing sleep in mice.[10]
While direct comparative preclinical efficacy studies with this compound are limited, its equivalent hypnotic potency to chloral hydrate is often cited, based on the understanding that it is a prodrug of the same active metabolite.[11] Clinical observations suggest that this compound is an effective sedative for various procedures.[12][13]
Figure 2. Common experimental workflows for assessing sedative-hypnotics.
Safety and Tolerability: A Key Differentiator
A significant advantage of this compound over chloral hydrate in preclinical studies is its improved safety and tolerability profile, particularly concerning administration. Chloral hydrate is known for its bitter, caustic taste and can cause gastric irritation.[11][13] In contrast, this compound is generally more palatable and causes less gastric irritation, which can be a crucial factor in voluntary oral administration studies with animals.[11][13]
In terms of acute toxicity, the oral LD50 of chloral hydrate in mice has been reported to be between 1100 and 1442 mg/kg, and in rats, it is approximately 479 mg/kg.[14] Acute toxicity is primarily associated with central nervous system depression.[15] While specific LD50 values for this compound in rodents are not as widely reported, its presumed lethal dose in humans is similar to that of chloral hydrate.[9]
Table 2: Acute Oral Toxicity Data
| Compound | Species | LD50 | Reference(s) |
| Chloral Hydrate | Mouse (male) | 1442 mg/kg | [15] |
| Chloral Hydrate | Mouse (female) | 1265 mg/kg | [15] |
| Chloral Hydrate | Rat (adult) | 479 mg/kg | [14] |
| This compound | Rodents | Data not readily available | - |
Experimental Protocols
Potentiation of Barbiturate-Induced Sleeping Time
This model assesses the hypnotic effect of a test compound by measuring its ability to prolong the sleep duration induced by a sub-hypnotic or hypnotic dose of a barbiturate, such as pentobarbital.
-
Animals: Mice are commonly used.
-
Procedure:
-
Animals are divided into control and test groups.
-
The test group receives the test compound (this compound or chloral hydrate) at a specific dose and route of administration. The control group receives the vehicle.
-
After a predetermined time (e.g., 30 minutes), all animals are administered a standard dose of pentobarbital (e.g., 30-45 mg/kg, i.p.).
-
The time from the loss of the righting reflex (the ability of the animal to right itself when placed on its back) to its recovery is recorded as the sleeping time.
-
-
Endpoint: A significant increase in sleeping time in the test group compared to the control group indicates a hypnotic effect.[16][17][18]
Open Field Test
This test is used to evaluate general locomotor activity and anxiety-like behavior in a novel environment.
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated tracking software.[19][20]
-
Procedure:
-
Animals are individually placed in the center of the open field.
-
Their activity is recorded for a set period (e.g., 5-20 minutes).[19]
-
-
Endpoints:
Rotarod Test
This test assesses motor coordination and balance.
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.[1][21]
-
Procedure:
-
Endpoint: A decrease in the time spent on the rod indicates impaired motor coordination, a common side effect of sedative-hypnotics.
Conclusion
Both this compound and chloral hydrate are effective sedative-hypnotics in preclinical models, acting through their common active metabolite, trichloroethanol. The primary advantage of this compound lies in its superior palatability and reduced gastric irritation, making it a more suitable choice for studies requiring voluntary oral administration and minimizing animal discomfort. Chloral hydrate, being more extensively studied in preclinical models, has a larger body of available data on its pharmacokinetics, efficacy, and toxicity.
The choice between these two agents will ultimately depend on the specific requirements of the research protocol, including the route of administration, the need to minimize stress related to dosing, and the importance of having extensive historical data. For new studies, particularly those involving oral administration in sensitive species, this compound presents a compelling alternative to the traditional use of chloral hydrate.
References
- 1. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 2. mmpc.org [mmpc.org]
- 3. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Oral this compound and Oral Midazolam as Premedication in Children undergoing Elective Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of chloral hydrate in mice and rats after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Chloral hydrate: a hypnotic best forgotten?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolongation of chloral hydrate and pentobarbitone sleeping time by chlorpromazine and histamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolongation of chloral hydrate sleeping time by 5-hydroxytryptamine and by certain other drugs [pubmed.ncbi.nlm.nih.gov]
- 10. Prolongation of chloral hydrate sleeping time by 5-hydroxytryptamine and by certain other drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Safety and efficacy of oral this compound in the evaluation of young and uncooperative children in pediatric ophthalmology clinic - MedCrave online [medcraveonline.com]
- 13. Safety and efficacy of oral this compound in the ophthalmic evaluation of children with pediatric glaucoma: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Toxicology of chloral hydrate in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. Prolongation of barbiturate-induced sleeping time in mice by dimethylformamide (DMF) and other non-polar solvents: absence of an effect on hepatic barbiturate-metabolising enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reappraisal of the barbiturate sleeping time in mice as predictive tool for the detection of liver enzymes inhibiting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Open field test for mice [protocols.io]
- 20. anilocus.com [anilocus.com]
- 21. Rotarod-Test for Mice [protocols.io]
A Comparative Guide to the Impact of Hypnotics on Rodent Sleep Architecture: Evaluating Triclofos and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of triclofos and other hypnotic agents on the sleep architecture of rodents. While direct, quantitative data on the impact of this compound on rodent sleep patterns from electroencephalogram (EEG) and electromyogram (EMG) studies is limited in publicly available research, this document synthesizes the known mechanism of this compound and contrasts it with established experimental data for commonly used alternative hypnotics, such as the non-benzodiazepine Z-drug, zolpidem, and the α2-adrenergic agonist, dexmedetomidine.
Executive Summary
This compound, a chlorinated derivative of ethanol, exerts its hypnotic effects through its active metabolite, trichloroethanol, which enhances the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] This mechanism is shared with other hypnotics like benzodiazepines and Z-drugs. However, a detailed comparison of its influence on specific sleep stages in rodents—such as non-rapid eye movement (NREM) and rapid eye movement (REM) sleep—against other agents is not well-documented in preclinical literature. In contrast, extensive research on alternatives like zolpidem and dexmedetomidine provides a clearer picture of their dose-dependent effects on rodent sleep architecture, offering valuable benchmarks for preclinical sleep research.
Data Presentation: Comparative Effects of Hypnotics on Rodent Sleep
| Hypnotic Agent | Dose | Route of Administration | Key Effects on Rodent Sleep Architecture |
| Zolpidem | 5 mg/kg, 10 mg/kg | Intraperitoneal (i.p.) | - Significantly increases immobility-defined sleep.[2] - Reduces entries into wakefulness and REM sleep.[3] - Increases Delta (slow-wave) sleep duration.[3] - Decreases latency to NREM sleep.[4] |
| 30 mg/kg | Intraperitoneal (i.p.) | - Restores NREM sleep architecture in Alzheimer's disease mouse models.[5][6] | |
| Dexmedetomidine | 25-200 µg/kg | Intragastric (i.g.) | - Dose-dependently increases total NREM sleep duration (1.9 to 3.9-fold).[7] - Dose-dependently reduces wakefulness (21% to 78%).[7] |
| 100 µg/kg | Intragastric (i.g.) | - Shortens latency to NREM sleep.[7] - Stabilizes sleep structure by decreasing sleep-wake transitions.[7] - Increases delta power in the NREM sleep EEG spectrum.[7] | |
| 5, 10, 20 µg/kg | Intraperitoneal (i.p.) | - Ameliorates memory impairment caused by sleep deprivation.[8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of hypnotic drug effects on rodent sleep. The following protocols are based on standard practices in preclinical sleep research.
Surgical Implantation of EEG/EMG Electrodes
Aseptic stereotaxic surgery is performed on rodents (e.g., male Sprague Dawley rats weighing 250-300 grams) under general anesthesia (e.g., ketamine/xylazine cocktail or isoflurane).[9]
-
Anesthesia and Analgesia: Anesthesia is induced and maintained throughout the surgical procedure. Pre- and post-operative analgesia is administered to minimize pain and discomfort.[9]
-
Electrode Placement:
-
EEG Electrodes: Stainless-steel screws are implanted into the skull over specific cortical areas (e.g., frontal and parietal cortices) to record the electroencephalogram.[10][11]
-
EMG Electrodes: Flexible, insulated stainless-steel wires are inserted into the nuchal (neck) muscles to record the electromyogram, which is essential for differentiating between REM sleep (characterized by muscle atonia) and wakefulness.[10][11]
-
-
Head Assembly: The electrodes are connected to a pedestal, which is then secured to the skull using dental cement.
-
Recovery: Animals are allowed a recovery period of at least one week before any experimental procedures.[11]
Sleep Recording and Data Analysis
-
Habituation: Following recovery, animals are habituated to the recording chambers and tethered to a recording cable to allow free movement.[9]
-
Baseline Recording: Baseline sleep-wake data is typically recorded for 24-48 hours before any drug administration to establish normal sleep patterns.
-
Drug Administration:
-
This compound: While specific rodent protocols are scarce, oral administration is common in clinical settings.[12] Dosages used in children for sedation range from 25-75 mg/kg.[12] The route of administration in rodents could be oral gavage (p.o.) or intraperitoneal (i.p.).
-
Zolpidem: Administered intraperitoneally at doses ranging from 5 to 60 mg/kg.[2][13]
-
Dexmedetomidine: Can be administered intraperitoneally (0.5-20 µg/kg) or via oral gavage (25-200 µg/kg).[7][14][15]
-
-
Data Acquisition: EEG and EMG signals are amplified, filtered, and digitized for continuous recording.
-
Sleep Scoring: The recorded data is segmented into epochs (e.g., 10 or 30 seconds), and each epoch is scored as either wakefulness, NREM sleep, or REM sleep based on the characteristic EEG and EMG patterns.[2]
-
Wakefulness: Low-amplitude, high-frequency EEG and high EMG activity.[11]
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG and reduced EMG activity compared to wakefulness.[11]
-
REM Sleep: Low-amplitude, mixed-frequency EEG (with prominent theta rhythm in rodents) and muscle atonia (very low EMG activity).[11]
-
-
Data Analysis: Key sleep parameters are quantified, including:
-
Sleep Latency: Time from drug administration or lights off to the first epoch of sustained NREM sleep.
-
Total Sleep Time: Total duration of NREM and REM sleep over a specific period.
-
Sleep Stage Duration: The amount of time spent in wakefulness, NREM, and REM sleep.
-
Bout Duration and Number: The average length and frequency of individual sleep stage episodes.
-
Sleep Fragmentation: The number of transitions between sleep stages.
-
Mandatory Visualizations
Signaling Pathway
Caption: GABA-A receptor signaling pathway modulated by hypnotics.
Experimental Workflow
Caption: Workflow for assessing hypnotic effects on rodent sleep.
References
- 1. brieflands.com [brieflands.com]
- 2. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sub-chronic administration of zolpidem affects modifications to rat sleep architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bottom-Up versus Top-Down Induction of Sleep by Zolpidem Acting on Histaminergic and Neocortex Neurons | Journal of Neuroscience [jneurosci.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Oral Delivered Dexmedetomidine Promotes and Consolidates Non-rapid Eye Movement Sleep via Sleep–Wake Regulation Systems in Mice [frontiersin.org]
- 8. Dexmedetomidine ameliorates memory impairment in sleep-deprived mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ndineuroscience.com [ndineuroscience.com]
- 10. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 11. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Oral this compound and Oral Midazolam as Premedication in Children undergoing Elective Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Electroencephalography Within Sleep/Wake States Differentiates GABAA Modulators Eszopiclone and Zolpidem From Dual Orexin Receptor Antagonists in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researcherslinks.com [researcherslinks.com]
- 15. Dexmedetomidine Ameliorates Sleep Deprivation-Induced Depressive Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analgesic Properties of Triclofos in Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the analgesic properties of triclofos in rat models. While this compound is primarily recognized for its sedative and hypnotic effects, its potential as an analgesic agent is a subject of scientific inquiry. This document outlines the theoretical basis for its analgesic action, details standard experimental protocols for validation, and compares its potential with established analgesic alternatives.
Mechanism of Action: A Look into this compound's Active Metabolite
This compound is a prodrug that is rapidly metabolized to trichloroethanol, the primary active compound responsible for its pharmacological effects. The potential analgesic properties of this compound are therefore attributed to the actions of trichloroethanol. The primary mechanism through which trichloroethanol is believed to exert its effects is by potentiating the action of gamma-aminobutyric acid (GABA) at GABA-A receptors, the main inhibitory neurotransmitter system in the central nervous system. Enhancement of GABAergic inhibition can reduce neuronal excitability and suppress the transmission of pain signals.
Recent studies on rat nociceptive neurons have also revealed that trichloroethanol can modulate tetrodotoxin-resistant (TTX-R) sodium channels. These channels are crucial for the generation and propagation of action potentials in pain-sensing neurons. By inhibiting these channels, trichloroethanol may further reduce the transmission of pain signals.
Experimental Protocols for Analgesic Validation in Rats
To empirically validate the analgesic properties of any compound, standardized behavioral assays are employed. The following are detailed protocols for two of the most common tests used for assessing centrally-acting analgesics in rats.
Hot Plate Test
The hot plate test is used to evaluate the response to a thermal pain stimulus and is particularly sensitive to centrally acting analgesics.
Methodology:
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature and a transparent observation cylinder to confine the rat.
-
Acclimation: Rats are habituated to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Each rat is placed on the hot plate, and the time until a nocifensive response (e.g., licking a hind paw or jumping) is recorded. This is the baseline latency. A cut-off time (typically 30-45 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compound (e.g., this compound) or a control (e.g., saline) is administered.
-
Post-treatment Latency: At predetermined time points after drug administration, the rat is again placed on the hot plate, and the response latency is measured.
-
Data Analysis: An increase in the post-treatment latency compared to the baseline latency indicates an analgesic effect.
Tail Flick Test
The tail flick test measures the latency of a spinal reflex to a thermal stimulus and is also a standard method for screening analgesic drugs.
Methodology:
-
Apparatus: A tail flick analgesiometer that applies a focused beam of heat to the rat's tail.
-
Restraint and Acclimation: The rat is gently restrained in a holder, allowing the tail to be exposed. The animal is allowed to acclimate to the restraint for a short period.
-
Baseline Latency: The heat source is applied to the tail, and the time taken for the rat to flick its tail away from the heat is automatically recorded. This is the baseline latency. A cut-off time is pre-set to avoid tissue injury.
-
Drug Administration: The test compound or a control is administered.
-
Post-treatment Latency: The tail flick latency is measured again at specific intervals after drug administration.
-
Data Analysis: A significant increase in the time to tail flick indicates an analgesic effect.
Comparison with Established Analgesics
A direct quantitative comparison of this compound with other analgesics in rats is challenging due to the lack of published data from standardized analgesic assays. However, a qualitative comparison of mechanisms and a review of the performance of established drugs can provide a valuable benchmark.
Qualitative Comparison of Mechanisms
-
This compound (via Trichloroethanol): Putative analgesic action via potentiation of GABA-A receptors and modulation of TTX-R sodium channels. This suggests a mechanism involving central nervous system depression and peripheral nerve conduction blockade.
-
Buprenorphine (Opioid): A partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. Its analgesic effects are primarily mediated through the activation of opioid receptors in the central and peripheral nervous systems, leading to a reduction in the perception of pain.
-
Carprofen (NSAID): A non-steroidal anti-inflammatory drug that primarily acts by inhibiting cyclooxygenase (COX) enzymes, with a preference for COX-2. This reduces the production of prostaglandins, which are key mediators of inflammation and pain.
Performance of Standard Analgesics in Rat Models
The following table summarizes typical dosages and expected outcomes for buprenorphine and carprofen in rats, based on available literature. This provides a reference for the level of efficacy expected from a clinically relevant analgesic.
| Analgesic | Typical Dosage (Rats) | Route of Administration | Efficacy in Hot Plate Test | Efficacy in Tail Flick Test |
| Buprenorphine | 0.01 - 0.05 mg/kg | Subcutaneous (SC) | Significant increase in latency | Significant increase in latency |
| Carprofen | 5 - 10 mg/kg | Subcutaneous (SC), Oral | Generally low to no effect | Generally low to no effect |
Note: The hot plate and tail flick tests are most sensitive to centrally-acting analgesics like opioids. NSAIDs such as carprofen may show limited efficacy in these models of acute thermal pain but are effective in models of inflammatory pain.
Conclusion and Future Directions
While there is a plausible neurobiological basis for the analgesic effects of this compound, primarily through the action of its active metabolite trichloroethanol on GABA-A receptors and sodium channels, there is a notable absence of in vivo studies validating and quantifying these effects in standard rat models of nociception.
For a comprehensive understanding of this compound's potential as an analgesic, future research should be directed towards:
-
Conducting Dose-Response Studies: Utilizing the hot plate and tail flick tests to determine the dose-dependent analgesic efficacy of this compound in rats.
-
Direct Comparative Studies: Performing head-to-head comparisons of this compound with established analgesics like buprenorphine and carprofen in various pain models (acute thermal, inflammatory, and neuropathic).
-
Exploring the Role of Sedation: Designing experiments to dissociate the sedative effects of this compound from its potential analgesic properties.
Such studies are crucial for the scientific community to objectively evaluate the therapeutic potential of this compound in pain management.
A Comparative Guide to Triclofos and Dexmedetomidine for Non-Painful Procedures in Animal Research
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate sedative agent is a critical component of study design in animal research, particularly for non-painful procedures where minimizing stress and physiological disruption is paramount. This guide provides a detailed comparison of two commonly considered sedatives: triclofos and dexmedetomidine. While direct comparative studies in animal models for non-painful procedures are limited, this guide synthesizes available data from both animal and human pediatric studies to offer a comprehensive overview for the research community.
Mechanism of Action
The sedative effects of this compound and dexmedetomidine are achieved through distinct neuropharmacological pathways.
This compound , a prodrug, is metabolized in the liver to its active form, trichloroethanol.[1] Trichloroethanol enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition and subsequent sedation and hypnosis.[2]
Dexmedetomidine is a highly selective alpha-2 adrenergic agonist.[3] It exerts its sedative and analgesic effects by binding to α2-adrenoceptors in the brain, particularly in the locus coeruleus, which inhibits the release of norepinephrine.[3][4] This reduction in sympathetic outflow leads to sedation, anxiolysis, and analgesia.[4] Notably, sedation with dexmedetomidine is often described as "cooperative" or "arousable," resembling natural sleep.[3][5]
Signaling Pathway Diagrams
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Effect of dexmedetomidine on cardiorespiratory regulation in spontaneously breathing adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cardiopulmonary effects of dexmedetomidine infusions in dogs during isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dexmedetomidine on cardiorespiratory regulation in spontaneously breathing adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animals | Free Full-Text | Antinociceptive and Cardiorespiratory Effects of a Single Dose of Dexmedetomidine in Laboratory Mice Subjected to Craniotomy under General Anaesthesia with Isoflurane and Carprofen or Meloxicam [mdpi.com]
Evaluating the Safety Profile of Triclofos Compared to Other Sedatives: A Comparative Guide
This guide provides a detailed comparison of the safety profile of triclofos with other commonly used sedative agents. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed methodologies, and visual representations of key concepts.
Introduction and Mechanism of Action
This compound sodium is a sedative and hypnotic agent that is the phosphate ester of trichloroethanol.[1][2] It is a prodrug that is metabolized in the liver to trichloroethanol, the same active metabolite as chloral hydrate.[3][4][5] This active metabolite is responsible for its sedative properties by enhancing the activity of the gamma-aminobutyric acid (GABA) neurotransmitter system at the GABA-A receptor, leading to central nervous system depression.[3][5] This mechanism is similar to that of barbiturates and benzodiazepines, though the precise binding sites may differ. In contrast, other sedatives operate through different signaling pathways. For instance, melatonin's sedative effects are mediated through the activation of melatonin receptors MT1 and MT2.
The following diagram illustrates the primary signaling pathways for this compound and other representative sedative classes.
References
- 1. brieflands.com [brieflands.com]
- 2. nepjol.info [nepjol.info]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. Systematic Review and Meta-analysis of Efficacy and Safety of Melatonin and this compound for Inducing Adequate Sedation for Sleep Electroencephalogram in Children - Journal of Neurosciences in Rural Practice [ruralneuropractice.com]
- 5. What is this compound Sodium used for? [synapse.patsnap.com]
A Cross-Species Comparative Analysis of Triclofos Sedative Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative potency of triclofos across various species, supported by available experimental data. This compound, a prodrug, is metabolized to the active compound trichloroethanol, which exerts its sedative effects primarily by acting as a positive allosteric modulator of GABA-A receptors in the central nervous system.[1][2] This potentiation of the major inhibitory neurotransmitter system leads to the central nervous system depression characteristic of sedation and hypnosis.
Quantitative Comparison of Sedative Potency
Direct comparative studies on the sedative potency of this compound across multiple species are limited. However, by compiling data from individual preclinical studies, a comparative overview can be constructed. The primary measure of sedative or hypnotic potency in animal models is the ED50 (Effective Dose, 50%), typically defined as the dose required to induce a loss of the righting reflex in 50% of the animals.
| Species | Compound | Route of Administration | Sedative/Hypnotic Endpoint | Potency (ED50 or Effective Dose) | Reference |
| Mouse | Trichloroethanol | - | Loss of Righting Reflex | Not explicitly stated, but sleep-time values were not significantly different between two mouse lines. | [1] |
| Human (Pediatric) | This compound | Oral | Procedural Sedation | 50-100 mg/kg | [3][4] |
Note: The available data for mice does not provide a specific ED50 value for trichloroethanol-induced loss of righting reflex, but indicates a sedative effect.[1] The data for humans is clinical and represents effective therapeutic doses for procedural sedation, not a calculated ED50 from a dose-response study.[3][4] Further research is needed to establish a definitive cross-species comparison of sedative potency with standardized endpoints.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of sedative-hypnotic agents like this compound.
Assessment of Sedative/Hypnotic Potency in Rodents (Loss of Righting Reflex)
This protocol is a standard method for determining the sedative-hypnotic potency of a compound in mice or rats.
1. Animals:
-
Male or female mice (e.g., CD-1, Swiss Webster) or rats (e.g., Sprague-Dawley, Wistar) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Animals are acclimated to the testing room for at least 1 hour before the experiment.
2. Drug Administration:
-
This compound or its active metabolite, trichloroethanol, is dissolved in an appropriate vehicle (e.g., saline, distilled water).
-
The drug is administered via a specific route, typically intraperitoneal (i.p.) or oral (p.o.) gavage.
-
A range of doses is selected to establish a dose-response curve. A vehicle control group is always included.
3. Assessment of Sedation (Loss of Righting Reflex):
-
Following drug administration, each animal is placed on its back in a clean, flat testing arena.
-
The ability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30 seconds) is assessed.
-
The loss of the righting reflex is defined as the inability of the animal to right itself within the specified time.
-
Observations are typically made at predefined intervals (e.g., 5, 10, 15, 30, 60 minutes) post-administration to determine the onset and duration of action.
4. Data Analysis:
-
The number of animals in each dose group that exhibit a loss of the righting reflex is recorded.
-
The ED50, the dose at which 50% of the animals lose their righting reflex, is calculated using a statistical method such as probit analysis.
Signaling Pathway and Experimental Workflow
The sedative action of this compound is initiated by its metabolic conversion and subsequent interaction with the GABA-A receptor. The experimental workflow for assessing its potency follows a standardized procedure to ensure reliable and reproducible results.
Caption: this compound signaling and experimental workflow.
This guide highlights the current understanding of this compound's sedative potency across species. The limited availability of direct comparative preclinical data underscores the need for further research to establish a more comprehensive and quantitative cross-species comparison. Such studies would be invaluable for drug development and translational research in the field of sedatives and hypnotics.
References
- 1. Effect of hypnotics on mice genetically selected for sensitivity to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Sodium used for? [synapse.patsnap.com]
- 3. nepjol.info [nepjol.info]
- 4. Safety and efficacy of oral this compound in the evaluation of young and uncooperative children in pediatric ophthalmology clinic - MedCrave online [medcraveonline.com]
A Comparative Analysis of Recovery Profiles: Triclofos vs. Propofol in Procedural Sedation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the recovery effects of triclofos and propofol when used for procedural sedation, particularly in pediatric patients. The information is compiled from available clinical studies to assist researchers and drug development professionals in understanding the distinct recovery characteristics of these two agents. While direct head-to-head trials using monotherapy are limited, this guide synthesizes the most relevant data to draw meaningful comparisons.
Executive Summary
Propofol, typically administered as part of a Total Intravenous Anesthesia (TIVA) regimen, is associated with a more rapid and predictable recovery compared to orally administered this compound. Patients receiving a propofol-based sedation are often described as more alert with no residual sedation upon discharge. In contrast, this compound can have a variable onset and a more unpredictable and prolonged recovery time.
Quantitative Data on Recovery Time
The following table summarizes recovery time parameters from a comparative study. It is important to note that in this study, propofol was administered as part of a TIVA cocktail, which also included midazolam and fentanyl. Therefore, the results reflect the combined effect of these medications.
| Recovery Parameter | Oral this compound | Total Intravenous Anesthesia (TIVA) with Propofol |
| Recovery Characteristics | Delayed recovery, potential for residual sedation | Rapid recovery, no residual sedation, more alert at discharge |
| Post-Procedure Restlessness/Dizziness | Possible | Absent |
Note: The TIVA regimen in the cited study consisted of intravenous midazolam (100 mcg/kg), fentanyl (1 mcg/kg), and propofol (1 mg/kg). Due to the co-administration of midazolam and fentanyl, the recovery characteristics of the TIVA group cannot be attributed to propofol alone.
Experimental Protocols
The following are detailed methodologies from a key comparative study investigating oral this compound versus a propofol-based TIVA regimen for procedural sedation in children undergoing MRI scans.
Oral this compound Sedation Protocol
-
Patient Population: 25 children, ASA (American Society of Anesthesiologists) Group I, weighing between 3 and 10 kgs.
-
Drug Administration: Oral this compound was administered to the patients. The specific dosage was not detailed in the provided summary.
-
Monitoring: Standard monitoring procedures were followed.
-
Discharge Criteria: Not explicitly detailed for the this compound group in the summary.
Total Intravenous Anesthesia (TIVA) with Propofol Protocol
-
Patient Population: 25 children, ASA Group I, weighing between 3 and 10 kgs.
-
Drug Administration:
-
Intravenous midazolam (100 mcg/kg).
-
Intravenous fentanyl (1 mcg/kg).
-
Intravenous propofol (1 mg/kg).
-
-
Monitoring: Continuous monitoring with an MRI-compatible pulse oximeter was used to observe for bradycardia and other vital signs. Anticholinergic medication was avoided.
-
Discharge Criteria: The child had to be fully awake, crying, with no respiratory depression, and no restlessness.
Signaling Pathways and Mechanisms of Action
Both this compound and propofol exert their sedative and hypnotic effects primarily through the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. However, their specific interactions with the receptor complex may differ.
This compound is a prodrug that is metabolized to trichloroethanol, the pharmacologically active compound[1]. Trichloroethanol enhances the effect of GABA at the GABA-A receptor, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, which results in sedation[2][3]. Studies suggest that a specific mutation in the transmembrane domain 3 of the GABAA beta 1 subunit (M286W) can abolish the positive modulation by trichloroethanol[4].
Propofol also acts as a positive allosteric modulator of the GABA-A receptor[5]. It binds to specific sites on the receptor, increasing the duration of chloride channel opening in the presence of GABA, thus enhancing the inhibitory effect[5]. Research has identified multiple potential binding sites for propofol on the GABA-A receptor, including residues within the β-subunit transmembrane domains, such as β(M286)[6].
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical study comparing the effects of this compound and propofol on recovery time in a pediatric population undergoing a medical procedure.
References
- 1. brieflands.com [brieflands.com]
- 2. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Propofol? [synapse.patsnap.com]
- 6. profiles.wustl.edu [profiles.wustl.edu]
Assessing the Anxiolytic Effects of Triclofos in a Rodent Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anxiolytic effects of triclofos and the well-established benzodiazepine, diazepam, in rodent models. While direct preclinical comparative studies are limited, this document synthesizes available data, outlines standard experimental protocols, and offers a framework for future research.
Introduction
This compound, a sedative and hypnotic agent, is known to be metabolized to trichloroethanol, which exerts its effects by enhancing the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] This mechanism is similar to that of benzodiazepines like diazepam, suggesting that this compound may also possess anxiolytic properties.[1][2] Diazepam is a widely used anxiolytic and serves as a common positive control in preclinical anxiety research.[3][4] This guide aims to provide a comparative assessment to facilitate the evaluation of this compound as a potential anxiolytic agent. A notable gap in the current literature is the lack of direct, head-to-head preclinical studies comparing the anxiolytic efficacy of this compound and diazepam in standardized rodent models of anxiety.
Mechanism of Action
Both this compound (via its active metabolite trichloroethanol) and diazepam exert their primary effects by modulating the GABA-A receptor, a ligand-gated ion channel.[1][2]
-
This compound: After oral administration, this compound is rapidly converted to trichloroethanol.[2] Trichloroethanol enhances the effect of GABA at the GABA-A receptor, leading to an increased influx of chloride ions into the neuron.[1] This hyperpolarizes the neuron, making it less likely to fire and resulting in central nervous system depression, which manifests as sedation, hypnosis, and potentially anxiolysis.[1]
-
Diazepam: Diazepam, a benzodiazepine, binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to enhanced neuronal inhibition.[5] This action in brain regions like the amygdala and prefrontal cortex is thought to mediate its anxiolytic effects.
References
Safety Operating Guide
Navigating the Disposal of Triclofos: A Procedural Guide for Laboratory Professionals
The proper disposal of triclofos, a sedative used in research and pharmaceutical development, is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste, adhering to regulatory frameworks established by the Environmental Protection Agency (EPA).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to observe the following safety measures. These precautions are derived from safety data sheets (SDS) and are designed to mitigate risks associated with handling this compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves to prevent skin contact.[1][2]
-
Lab Coat: A lab coat or other suitable protective clothing is necessary to avoid contamination of personal clothing.[1][2]
-
Respiratory Protection: In case of dust formation or aerosols, use a NIOSH-approved respirator.[1][2]
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Ignition Sources: Remove all sources of ignition, as flammable vapors may be present. Use non-sparking tools.[1][2]
In Case of a Spill:
-
Wearing appropriate PPE, contain the spill to prevent it from entering drains or waterways.[1][2]
-
Collect the spilled material using an absorbent, non-combustible material.[3]
-
Place the collected waste into a suitable, sealed, and properly labeled container for disposal.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound, like other pharmaceutical wastes, is regulated under the Resource Conservation and Recovery Act (RCRA). A critical first step is to determine if the this compound waste is classified as hazardous.
Step 1: Hazardous Waste Determination
As of the latest information, this compound is not explicitly listed as a P- or U-listed hazardous waste by the EPA. Therefore, a hazardous waste determination must be made based on its characteristics:
-
Ignitability: Does the waste have a flashpoint of less than 140°F (60°C)?[4]
-
Corrosivity: Is the aqueous solution of the waste having a pH less than or equal to 2, or greater than or equal to 12.5?[4]
-
Reactivity: Is the waste unstable, does it react violently with water, or generate toxic gases?
-
Toxicity: Does the waste contain contaminants at concentrations that exceed regulatory limits?
Consult the Safety Data Sheet (SDS) for your specific this compound product and, if necessary, perform analytical testing to evaluate these characteristics.
Step 2: Segregation and Containerization
-
Hazardous this compound Waste: If the waste is determined to be hazardous, it must be collected in a designated hazardous waste container. The container must be:
-
Compatible with the waste.
-
Kept closed except when adding waste.
-
Labeled with the words "Hazardous Waste" and a clear description of the contents. Hazardous pharmaceutical waste is typically collected in black containers.[5]
-
-
Non-Hazardous this compound Waste: If the waste is determined to be non-hazardous, it should be collected in a separate, clearly labeled container to prevent mixing with hazardous waste. Non-hazardous pharmaceutical waste is often collected in blue containers.[5]
Step 3: Storage
Store the waste containers in a designated satellite accumulation area or a central accumulation area, following your institution's and RCRA's guidelines for storage time limits and container management.
Step 4: Disposal
-
Hazardous this compound Waste:
-
DO NOT dispose of hazardous this compound waste down the drain. The EPA has banned the sewering of hazardous waste pharmaceuticals.[6][7]
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated.[8]
-
Ensure you receive and retain a copy of the hazardous waste manifest for your records.[5]
-
-
Non-Hazardous this compound Waste:
-
Even if deemed non-hazardous, it is strongly discouraged to dispose of any pharmaceutical waste down the drain.[7][9]
-
The recommended disposal method is through a licensed waste management vendor, who will typically incinerate it or dispose of it in a secure landfill in accordance with state and local regulations.[10]
-
Alternatively, some institutions may have a reverse distribution program for non-hazardous pharmaceuticals.[10]
-
Quantitative Data Summary
| Generator Category | Monthly Generation of Non-Acute Hazardous Waste | Monthly Generation of Acute Hazardous Waste (P-listed) | On-site Accumulation Quantity Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1 kg (2.2 lbs) | ≤ 1,000 kg (2,200 lbs) |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | ≤ 1 kg (2.2 lbs) | ≤ 6,000 kg (13,200 lbs) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | > 1 kg (2.2 lbs) | No limit, but must ship off-site within 90 days |
Data sourced from EPA regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. actenviro.com [actenviro.com]
- 7. epa.gov [epa.gov]
- 8. epfl.ch [epfl.ch]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. TRI Search | US EPA [enviro.epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Triclofos
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Triclofos. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in a laboratory setting, a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure. The following table summarizes the required PPE.
| Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects eyes from dust, splashes, and vapors. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Gloves must be inspected prior to use and proper removal techniques must be followed to avoid skin contact. | Prevents dermal absorption of this compound. |
| Protective Clothing | Fire/flame resistant and impervious clothing, such as a long-sleeved laboratory coat. | Protects skin from contamination. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced. | Protects against inhalation of dusts or aerosols. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure and accidents. The following workflow must be followed:
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocols Cited:
While specific experimental protocols will vary, the following general principles are universally applicable:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a balance with a draft shield. Handle with care to avoid creating dust.
-
Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[1] It is hygroscopic and unstable at temperatures above ambient.[1]
Emergency Plan: Immediate Actions for Accidental Exposure
In the event of an accidental exposure to this compound, immediate and appropriate action is critical.
| Type of Exposure | Immediate Action |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately. |
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and its containers must be handled with care to prevent environmental contamination and ensure compliance with all applicable regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, paper towels), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
Disposal Procedure:
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for the disposal of pharmaceutical and chemical waste. Do not dispose of this compound down the drain or in regular trash.
Chemical Hazard Information
| Property | Information |
| Chemical Name | 2,2,2-trichloroethyl dihydrogen phosphate |
| CAS Number | 306-52-5 |
| Appearance | White powder with a saline taste. |
| Solubility | Soluble in water, almost insoluble in ether, and slightly soluble in alcohol. |
| Stability | Hygroscopic in air. Stable in light but unstable at temperatures above ambient. |
| Incompatibilities | Information on specific incompatible materials is limited; however, as a general precaution, avoid contact with strong oxidizing agents, strong acids, and strong bases. |
| Toxicity | Moderately toxic by ingestion. When heated to decomposition, it emits toxic vapors of phosphorus oxides and chlorine. |
By implementing these safety and logistical protocols, researchers and scientists can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
